5-Bromothieno[2,3-D]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUCJJDPOLSFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732546 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239460-83-3 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a heterocyclic system of profound interest in medicinal chemistry and drug development.[1] Structurally, it functions as a bioisostere of purines, quinazolines, and other essential nitrogenous bases, allowing it to interact with a wide array of biological targets while offering a unique physicochemical profile.[2] This scaffold is a cornerstone in the design of molecules with diverse therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1]
Within this important class of compounds, 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one emerges as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom on the thiophene ring provides a versatile chemical handle for introducing molecular diversity. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and scientists engaged in drug discovery and synthetic chemistry.
Physicochemical and Spectroscopic Properties
The fundamental properties of a molecule are critical for its application in synthesis and biological screening.
Core Structure and Properties
The structure of this compound is defined by a pyrimidinone ring fused to a 5-brominated thiophene ring.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Bromination
This protocol describes a representative method for the bromination of thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve thieno[2,3-d]pyrimidin-4(3H)-one in a minimal amount of DMF in a round-bottom flask at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15 minutes. The succinimide byproduct is less soluble and may begin to precipitate.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.
-
Filtration: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove DMF and succinimide.
-
Drying: Dry the crude product under vacuum.
-
Purification: If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Validation: The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, MS, IR).
Chemical Reactivity: A Versatile Synthetic Hub
The Role of the C5-Bromine Atom
The bromine atom at the 5-position is the molecule's key feature for synthetic diversification. It is an excellent leaving group, making the C5 position susceptible to a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling. [3][4]This reactivity allows for the direct and efficient attachment of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for performing structure-activity relationship (SAR) studies. [5][6]
Palladium-Catalyzed Cross-Coupling Reactions
Three of the most important transformations for this scaffold are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. [4][7]
Caption: Key Palladium-Catalyzed Reactions of the title compound.
-
Causality: The choice of these reactions stems from their exceptional functional group tolerance and reliability. They allow for the late-stage functionalization of a complex core, which is highly efficient for building libraries of drug candidates without needing to re-synthesize the entire scaffold for each new analog.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for arylating the C5 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the 5-bromo starting material, arylboronic acid, and base.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent & Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 5-aryl-thieno[2,3-d]pyrimidin-4(3H)-one.
Applications in Drug Discovery and Materials Science
The versatility of the this compound building block has positioned it as a valuable precursor in the synthesis of numerous biologically active molecules.
Scaffold for Kinase Inhibitors
The thienopyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases. Derivatives have been developed as potent inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinases (ROCKs). [5]For example, compound 8k from one study, a 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one (analogous to a 5-substituted derivative), showed nanomolar inhibitory activity against ROCK I and ROCK II. [5]The synthesis of such compounds relies heavily on cross-coupling reactions starting from a halogenated precursor like the title compound.
Anticancer Agents
Numerous studies have demonstrated the potent antiproliferative activity of thieno[2,3-d]pyrimidine derivatives against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), and melanoma. [2][8][9]The ability to easily modify the 5-position allows for fine-tuning of the molecule's properties to enhance potency and selectivity against specific cancer targets, such as microtubule dynamics or specific signaling pathways. [8]Some derivatives have even shown superior activity compared to established drugs like Gefitinib.
Other Therapeutic Areas
The utility of this scaffold extends beyond oncology.
-
Antimycobacterial Activity: Certain analogs have shown significant activity against Mycobacterium tuberculosis, targeting enzymes like cytochrome bd oxidase. [10]* Antiplasmodial Agents: The thieno[3,2-d]pyrimidine core (an isomer) has been successfully modified using palladium-catalyzed reactions to develop new hits against P. falciparum, the parasite responsible for malaria. [4]This highlights the potential of the isomeric thieno[2,3-d]pyrimidine core as well.
-
DHFR Inhibitors: The scaffold has been used to design nonclassical lipophilic dihydrofolate reductase (DHFR) inhibitors, which are crucial for disrupting nucleotide synthesis in cancer cells. [11]
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its robust synthesis, well-defined spectroscopic signature, and, most importantly, the versatile reactivity of its C5-bromine atom make it an indispensable building block. The demonstrated success of its derivatives as kinase inhibitors and anticancer agents underscores its value. For researchers and drug development professionals, mastery of the chemistry of this scaffold provides a direct and efficient route to novel therapeutics with the potential to address significant unmet medical needs.
References
- Benchchem. 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one.
- NIH. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Various Authors. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- MySkinRecipes. 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
- ChemBK. Thieno[2,3-d]pyrimidin-4(1H)-one, 5-bromo-2-(2-pyridinyl)-.
- MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzot[3][15]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione.
- PubMed Central. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation.
- ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines.
- PubMed Central. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[3][15]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents.
- MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
- PubMed Central. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors.
- PubMed. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors.
- RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- PubMed Central. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Appretech Scientific Limited. 5-Bromothieno[2,3-d]pyrimidin-4-amine.
- PubMed. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: A Key Intermediate in Medicinal Chemistry
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Strategic Importance of the 5-Bromo Derivative
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. These activities often stem from the ability of thieno[2,3-d]pyrimidine derivatives to act as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation[3].
This guide focuses on a particularly valuable derivative: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 1239460-83-3). The strategic placement of the bromine atom at the 5-position transforms this molecule into a versatile synthetic intermediate. The electron-withdrawing nature of the bromine atom and its ability to participate in palladium-catalyzed cross-coupling reactions open up a vast chemical space for the synthesis of novel, highly functionalized thieno[2,3-d]pyrimidine-based drug candidates[4][5]. This document provides an in-depth technical overview of its synthesis, properties, reactivity, and applications for researchers and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1239460-83-3 | [6] |
| Molecular Formula | C₆H₃BrN₂OS | [6] |
| Molecular Weight | 231.07 g/mol | [6] |
| Appearance | Light brown powder | [7] |
| Purity | ≥98% (typical) | [8] |
| Storage | Keep in a cool, dry, and well-ventilated place | [7] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the protons on the pyrimidine and thiophene rings. The proton at the 6-position of the thiophene ring would likely appear as a singlet. The N-H proton of the pyrimidine ring would also be present, with its chemical shift potentially influenced by the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the bicyclic core. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity. The carbonyl carbon (C4) will appear in the characteristic downfield region for amides.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations will also be observable.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (231.07 g/mol ). A characteristic isotopic pattern for bromine (approximately equal intensity for M+ and M+2) will be a key feature for confirming the presence of the bromine atom.
Synthesis of this compound
The most reliable synthetic route to this compound involves a cyclocondensation reaction starting with a pre-brominated thiophene precursor. This approach ensures the regioselective placement of the bromine atom at the desired 5-position.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from 2-aminothiophene-3-carbonitrile precursors[12][13].
Materials:
-
2-Amino-5-bromothiophene-3-carbonitrile
-
Formamide
-
Anhydrous, inert solvent (e.g., N,N-Dimethylformamide - DMF)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromothiophene-3-carbonitrile (1.0 eq) in an excess of formamide (which acts as both reactant and solvent).
-
Reaction: Heat the reaction mixture to a temperature of 150-160 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound as a solid.
Causality behind Experimental Choices:
-
Excess Formamide: Using formamide in excess ensures that it serves as both a reactant and a solvent, driving the reaction to completion.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the starting materials and intermediates at high temperatures.
-
Precipitation in Water: The product is typically insoluble in water, allowing for its easy separation from the highly polar formamide and other water-soluble byproducts.
Reactivity and Applications in Drug Discovery
The bromine atom at the 5-position is the key to the synthetic utility of this compound. It serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions[4][5].
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Major palladium-catalyzed cross-coupling reactions utilizing the bromo-substituent.
Suzuki-Miyaura Coupling: A Gateway to 5-Aryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thieno[2,3-d]pyrimidine core and various aryl or heteroaryl groups[14].
Generic Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Reaction: Heat the mixture under an inert atmosphere to reflux for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, perform an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
Significance: This reaction is instrumental in synthesizing derivatives that can mimic the interactions of key amino acid residues, such as phenylalanine or tyrosine, in the active sites of kinases.
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of primary or secondary amines at the 5-position[4].
Generic Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: Combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq).
-
Solvent: Use an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction and perform an aqueous work-up. The product is isolated from the organic phase and purified by chromatography.
Significance: The introduced amino group can act as a hydrogen bond donor or acceptor, crucial for binding to the hinge region of many protein kinases.
Application in Kinase Inhibitor Synthesis
The derivatives synthesized from this compound have shown promise as inhibitors of various kinases implicated in cancer and other diseases. For example, substituted thieno[2,3-d]pyrimidines have been investigated as inhibitors of:
-
Rho-associated coiled-coil containing protein kinases (ROCK) [3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Other tyrosine kinases[15]
The ability to rapidly generate a library of diverse analogs through cross-coupling reactions makes this compound a highly valuable starting material in hit-to-lead and lead optimization campaigns.
Safety and Handling
As a brominated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, the following precautions are based on data for similar brominated pyrimidine derivatives[1][2][16].
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of significant exposure.
-
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its thieno[2,3-d]pyrimidine core provides a proven pharmacophore for kinase inhibition, while the reactive bromine at the 5-position allows for extensive and versatile derivatization through modern synthetic methods like palladium-catalyzed cross-coupling. This guide has outlined its key properties, synthesis, and reactivity, highlighting its significant potential for the development of novel therapeutics. Researchers and drug development professionals can leverage this intermediate to efficiently explore a vast chemical space in the quest for new and effective medicines.
References
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.
- Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 33-41.
- Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19438-19451.
- Douglass, J. E., & Colacot, T. J. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 1-34). Wiley-VCH.
- Sahu, P. K., et al. (2018).
- Li, H., Chen, C., & Xu, S. (2013). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2013, 692074.
- PubChem. (n.d.). 5-Bromo-4-chlorothieno[2,3-d]pyrimidine.
- PubChem. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one.
- Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Stuv. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- ResearchGate. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.
- Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 215.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Appretech Scientific Limited. (n.d.). 5-Bromothieno[2,3-d]pyrimidin-4-amine.
- Lee, J. Y., et al. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2022(4), M1469.
- Lee, J. Y., & Oh, C. H. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][17]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1422.
- ResearchGate. (2022, October 17). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
- Wang, Y., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.
- MySkinRecipes. (n.d.). 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1239460-83-3|this compound|BLD Pharm [bldpharm.com]
- 7. 5-Bromothieno[2,3-d]pyrimidin-4(1H)-one, CasNo.1239460-83-3 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]
- 8. appretech.com [appretech.com]
- 9. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. synquestlabs.com [synquestlabs.com]
biological activity of thieno[2,3-d]pyrimidine derivatives
An In-depth Technical Guide to the Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to the purine nucleus of adenine. This unique bioisosteric relationship has rendered its derivatives a focal point in the quest for novel therapeutic agents. Possessing a broad and potent spectrum of biological activities, these compounds have been extensively investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the key biological activities of thieno[2,3-d]pyrimidine derivatives, delving into their mechanisms of action, showcasing relevant in vitro and in vivo data, and detailing the experimental protocols crucial for their evaluation. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance the exploration of this versatile scaffold in modern drug discovery.
Introduction: The Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine nucleus is a fused bicyclic heterocycle comprising a thiophene ring fused to a pyrimidine ring. This structural motif serves as a versatile template for the design of molecules that can interact with a wide array of biological targets. The arrangement of nitrogen and sulfur atoms within the scaffold imparts specific electronic and steric properties that are conducive to forming key interactions with enzymes and receptors.
The synthesis of the thieno[2,3-d]pyrimidine core can be achieved through several established routes, often starting from appropriately substituted 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide derivatives.[1] Common synthetic strategies involve cyclization reactions with various reagents such as formic acid, formamide, or acyl chlorides to construct the pyrimidine ring.[1] Microwave-assisted synthesis has also emerged as an efficient method for the preparation of these derivatives, often leading to higher yields and shorter reaction times.[1]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Thieno[2,3-d]pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to inhibit various protein kinases that are critical for tumor growth, progression, and angiogenesis.
Mechanism of Action: Kinase Inhibition
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases. These enzymes play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Overexpression or mutation of these kinases is a common hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. By blocking the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the subsequent downstream signaling cascade, thereby inhibiting angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Its aberrant activation can lead to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidines have been developed as EGFR tyrosine kinase inhibitors, including against mutant forms like EGFRT790M which confers resistance to some first-generation inhibitors.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation. Novel thieno[2,3-d]pyrimidine derivatives have been designed to target PI3K isoforms, demonstrating potential for therapeutic intervention in cancers with activated PI3K signaling.
Quantitative Data: In Vitro Efficacy
The anticancer activity of thieno[2,3-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | HCT-116 | 2.80 ± 0.16 | [3] |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | HepG2 | 4.10 ± 0.45 | [3] |
| Thieno[2,3-d]pyrimidines | EGFR | HepG2 | Varies | [4] |
| Thieno[2,3-d]pyrimidines | EGFR | PC3 | Varies | [4] |
| Thieno[2,3-d]pyrimidines | PI3Kβ | T-47D | Varies | [5] |
| Thieno[2,3-d]pyrimidines | PI3Kγ | T-47D | Varies | [5] |
| Thieno[2,3-d]pyrimidines | Not Specified | MCF-7 | 22.12 | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Step-by-Step Methodology: [7][8][9][10][11]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as 100-200 µL of dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Step-by-Step Methodology: [2][6][12][13][14][15][16][17][18][19][20][21][22][23][24]
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a specific substrate (e.g., a synthetic peptide), ATP, and the thieno[2,3-d]pyrimidine inhibitor at various concentrations in a suitable kinase buffer.
-
Reaction Setup: In a microplate, combine the kinase, the inhibitor, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity. This can be done through various methods, such as quantifying the amount of phosphorylated substrate using specific antibodies (e.g., ELISA, HTRF®) or measuring the amount of ADP produced (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel anti-infective agents.
Mechanism of Action
The precise mechanisms of antimicrobial action for many thieno[2,3-d]pyrimidine derivatives are still under investigation. However, it is hypothesized that their structural similarity to purines may allow them to interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. Some derivatives have shown selective activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[13]
Quantitative Data: In Vitro Efficacy
The antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.
| Compound Class | Microorganism | Zone of Inhibition (mm) | Reference |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (MRSA) | Potent activity (2–16 mg/L) | [13] |
| Thieno[2,3-d]pyrimidinediones | Vancomycin-resistant Enterococci (VRE) | Potent activity (2–16 mg/L) | [13] |
| Thieno[2,3-d]pyrimidine-based benzodiazepines | Staphylococcus aureus | Good activity | [25] |
| Thieno[2,3-d]pyrimidine-based benzodiazepines | Escherichia coli | Good activity | [25] |
| Thieno[2,3-d]pyrimidines | Aspergillus fumigatus | Strong effect | [26] |
| Thieno[2,3-d]pyrimidines | Candida albicans | Strong effect | [26] |
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used technique to evaluate the antimicrobial activity of test compounds.[3][4][27][28][29]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the thieno[2,3-d]pyrimidine derivative solution (at a known concentration) into each well. A negative control (solvent) and a positive control (a standard antibiotic) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, showing promise in mitigating inflammatory processes.
Mechanism of Action
The anti-inflammatory effects of some thieno[2,3-d]pyrimidines are attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins. This is often achieved through the inhibition of cyclooxygenase (COX) enzymes. Some derivatives have shown anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, but with potentially reduced ulcerogenic side effects.
Quantitative Data: In Vivo Efficacy
The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound Class | Animal Model | Edema Inhibition (%) | Reference |
| 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines | Rat | Up to 42% | [30] |
| 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Rat | Superior to mefenamic acid | [27] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[5][31][32][33][34]
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Grouping: Divide the animals (typically rats) into groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the thieno[2,3-d]pyrimidine derivative).
-
Compound Administration: Administer the test compounds and the positive control, usually intraperitoneally or orally, 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the versatility of this heterocyclic system. The ability of its derivatives to selectively target key enzymes, such as various protein kinases, provides a strong rationale for their continued exploration in oncology and other therapeutic areas.
Future research in this field will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will guide the design of more effective and safer drug candidates. Furthermore, the exploration of novel biological targets for thieno[2,3-d]pyrimidine derivatives may unveil new therapeutic opportunities. The integration of computational modeling with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
- El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. [Link]
- Allied Academies. (n.d.).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Inotiv. (n.d.).
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Taylor & Francis Online. (2023).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- T. Horton. (1994). MTT Cell Assay Protocol. [Link]
- Arzneimittelforschung. (1998). Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)
- El-Gazzar, A. B. A., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 356-368. [Link]
- ResearchGate. (2018). (PDF)
- Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]
- ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. | Download Scientific Diagram. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
- SciELO. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]
- NIH. (n.d.).
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
- Connect Journals. (n.d.).
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
- Discovery of new VEGFR-2 inhibitors based on bis([3][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hereditybio.in [hereditybio.in]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. promega.com [promega.com]
- 20. promega.es [promega.es]
- 21. promega.com [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]
- 25. connectjournals.com [connectjournals.com]
- 26. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemistnotes.com [chemistnotes.com]
- 28. researchgate.net [researchgate.net]
- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 34. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, and is integral to a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of a bromine atom at the 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one core can significantly modulate the molecule's electronic properties and metabolic stability, offering a valuable handle for further functionalization in drug discovery programs. This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one, designed to equip researchers with the practical knowledge required for its preparation and validation.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thienopyrimidine scaffold, a heterocyclic system of significant interest in the development of novel therapeutics.[1] The thieno[2,3-d]pyrimidine isomer, in particular, has been extensively explored due to its structural similarity to endogenous purine bases, allowing its derivatives to interact with a variety of biological targets.[3] This has led to the development of numerous compounds with potent inhibitory activity against various kinases and other enzymes implicated in disease.[4]
The strategic placement of a bromine atom on this scaffold serves multiple purposes. As a heavy halogen, it can enhance binding affinity through halogen bonding, a non-covalent interaction of growing importance in rational drug design. Furthermore, the bromo-substituent provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of more complex molecules for structure-activity relationship (SAR) studies.
This guide will delineate a robust two-step synthesis of this compound, commencing with the construction of the core heterocyclic system, followed by a regioselective bromination. Each step will be accompanied by a detailed protocol and an explanation of the underlying chemical principles. Subsequently, a comprehensive characterization workflow will be presented to ensure the identity and purity of the final compound, adhering to the principles of a self-validating experimental system.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence: first, the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by the selective bromination of the thiophene ring.
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
The foundational thieno[2,3-d]pyrimidin-4(3H)-one core is synthesized from a readily available 2-aminothiophene-3-carboxylate derivative via a cyclization reaction with formamide. This reaction proceeds by an initial nucleophilic attack of the amino group on the carbonyl carbon of formamide, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrimidinone ring.
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-ethoxycarbonylthiophene (1 equivalent).
-
Add an excess of formamide (approximately 10-20 equivalents).
-
Heat the reaction mixture to reflux (typically 180-190 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield thieno[2,3-d]pyrimidin-4(3H)-one.
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a high-boiling solvent, facilitating the high temperatures required for the cyclization and dehydration steps.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and the subsequent elimination of water to form the aromatic pyrimidinone ring.
-
Precipitation in Ice-Water: The product has low solubility in water, especially at low temperatures, allowing for its effective isolation from the water-soluble formamide.
Step 2: Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one
The bromination of the thieno[2,3-d]pyrimidin-4(3H)-one core is achieved via an electrophilic aromatic substitution reaction. The thiophene ring is electron-rich and thus susceptible to attack by electrophiles. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like chloroform. The regioselectivity of the bromination is directed to the 5-position of the thiophene ring, which is the most electron-rich and sterically accessible position.
Experimental Protocol: Synthesis of this compound
-
Dissolve thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
If using chloroform, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If using DMF, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that minimizes the formation of over-brominated byproducts.
-
Low Temperature Addition: The portion-wise addition of NBS at 0 °C helps to control the exothermicity of the reaction and enhances the regioselectivity.
-
Light Protection: Wrapping the reaction vessel in aluminum foil is a precautionary measure as radical side reactions with NBS can be initiated by light.
-
Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted bromine and NBS, preventing further reactions during workup.
Visualizing the Synthesis Workflow
Caption: Synthetic route to this compound.
Comprehensive Characterization: A Self-Validating System
The unambiguous identification and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the structure and purity of the final product.
| Analytical Technique | Expected Observations | Rationale for Structural Confirmation |
| ¹H NMR | A singlet for the pyrimidine proton (H2), a singlet for the thiophene proton (H6), and a broad singlet for the N-H proton. | The number of signals, their multiplicity, and chemical shifts are characteristic of the thieno[2,3-d]pyrimidin-4(3H)-one core. The disappearance of one of the thiophene proton signals and the downfield shift of the remaining one confirms bromination at the 5-position. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, the carbons of the pyrimidine and thiophene rings. | The chemical shifts of the carbon atoms provide a fingerprint of the heterocyclic system. The signal for the carbon bearing the bromine atom (C5) will be significantly shifted compared to the parent compound. |
| FT-IR | A strong absorption band for the C=O stretching vibration of the pyrimidinone ring, N-H stretching, and characteristic aromatic C-H and C=C stretching bands. | The presence of the carbonyl and N-H functional groups is readily confirmed. The overall fingerprint region is unique to the molecule. |
| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity. | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides definitive evidence for the presence of a single bromine atom in the molecule. |
Visualizing the Characterization Workflow
Sources
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: An In-Depth Technical Guide
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The fusion of a thiophene and a pyrimidine ring creates a bioisostere of purine, allowing these molecules to interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one core can significantly modulate the compound's physicochemical properties and biological activity, making its unambiguous structural confirmation paramount. This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the molecular structure of this compound is presented below with the standard atom numbering scheme.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: NMR Data Acquisition
A sample of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N3-H |
| ~8.2 | s | 1H | C2-H |
| ~7.5 | s | 1H | C6-H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three key signals.
-
N3-H Proton: A broad singlet appearing at a downfield chemical shift (around 12.5 ppm) is characteristic of the amide proton (N3-H). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
C2-H Proton: A sharp singlet is predicted around 8.2 ppm. This proton is attached to a carbon atom situated between two electronegative nitrogen atoms in the pyrimidine ring, leading to a significant downfield shift.
-
C6-H Proton: Another sharp singlet is expected around 7.5 ppm. This proton is on the thiophene ring. The presence of the adjacent bromine atom at the 5-position will influence its chemical shift.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C4 |
| ~155 | C7a |
| ~145 | C2 |
| ~130 | C6 |
| ~125 | C4a |
| ~115 | C5 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule.
-
Carbonyl Carbon (C4): The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal, appearing around 158 ppm.
-
Bridgehead Carbons (C7a and C4a): The two bridgehead carbons, where the thiophene and pyrimidine rings are fused, are predicted to have distinct chemical shifts. C7a, being adjacent to the sulfur and a nitrogen atom, is expected around 155 ppm, while C4a will likely appear around 125 ppm.
-
Pyrimidine Carbon (C2): The C2 carbon, positioned between two nitrogen atoms, will be significantly deshielded and is predicted to resonate around 145 ppm.
-
Thiophene Carbons (C6 and C5): The C6 carbon, bearing a proton, is expected around 130 ppm. The C5 carbon, directly attached to the electronegative bromine atom, will have its chemical shift influenced by the halogen's inductive effect and is predicted to be the most upfield of the thiophene carbons, around 115 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium | N-H stretching (amide) |
| ~3100 | Weak | C-H stretching (aromatic) |
| ~1680 | Strong | C=O stretching (amide I band) |
| ~1620 | Medium | C=N stretching |
| ~1580, ~1470 | Medium | C=C stretching (ring) |
| ~1200 | Medium | C-N stretching |
| ~700 | Strong | C-S stretching |
| ~650 | Medium | C-Br stretching |
Interpretation of the IR Spectrum
The IR spectrum provides a molecular fingerprint, confirming the presence of key functional groups.
-
N-H Stretch: A medium intensity band in the region of 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.
-
C=O Stretch: A strong absorption band around 1680 cm⁻¹ is a characteristic feature of the carbonyl group (C=O) in the pyrimidinone ring. This is often referred to as the amide I band.
-
C=N and C=C Stretches: Medium intensity bands in the 1620-1470 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the heterocyclic rings.
-
C-S and C-Br Stretches: The presence of the thiophene ring will give rise to a C-S stretching vibration, typically observed around 700 cm⁻¹. The C-Br stretching vibration is expected at a lower wavenumber, around 650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
The mass spectrum can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
Mass Spectral Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 244/246 | High | [M]⁺, Molecular ion (presence of Br) |
| 216/218 | Medium | [M - CO]⁺ |
| 165 | Medium | [M - Br]⁺ |
| 137 | Medium | [M - Br - CO]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum will confirm the molecular weight and provide structural information through fragmentation analysis.
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da (at m/z 244 and 246). This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation Pattern:
-
A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 216/218.
-
Loss of the bromine radical would lead to a fragment at m/z 165.
-
Subsequent loss of CO from the [M - Br]⁺ fragment would give a peak at m/z 137.
-
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Conclusion
The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the structural confirmation of this compound. The predicted spectral features, based on established principles and data from related structures, offer a clear and detailed picture of the molecule's constitution. The characteristic signals in each spectrum—the proton and carbon environments in NMR, the key functional group vibrations in IR, and the distinct isotopic pattern and fragmentation in MS—converge to provide an unambiguous identification of this important heterocyclic compound. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the synthesis and characterization of novel thienopyrimidine derivatives.
References
- Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. Semantic Scholar. [Link]
- Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]
- 2(1H)-Pyrimidinone, 5-bromo-. NIST WebBook. [Link]
- The Infrared Absorption Spectra of Thiophene Deriv
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the fundamental building blocks of nucleic acids. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases.[1][2] The introduction of a bromine atom at the 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one core can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution. This can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles, making these derivatives particularly attractive for drug development.
This technical guide provides an in-depth exploration of the potential therapeutic targets of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one derivatives, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the established and emerging targets, the underlying mechanisms of action, and the experimental workflows necessary to validate these interactions.
I. Protein Kinases: A Primary Avenue for Therapeutic Intervention
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The ATP-binding site of kinases represents a druggable pocket, and the thieno[2,3-d]pyrimidine scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.[2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism and Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[4] Inhibition of VEGFR-2 signaling can effectively starve tumors by cutting off their blood supply. Thieno[2,3-d]pyrimidine derivatives have been designed to mimic the hinge-binding motif of known VEGFR-2 inhibitors.[4]
Supporting Evidence: Studies have shown that certain thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against VEGFR-2. For instance, compound 17f from one study demonstrated an IC50 value of 0.23 µM against VEGFR-2, which is comparable to the established drug, sorafenib.[4] This inhibition of VEGFR-2 translated to significant cytotoxic effects against human cancer cell lines, including HCT-116 and HepG2.[4]
Therapeutic Implications: The development of this compound derivatives as VEGFR-2 inhibitors holds significant promise for the treatment of a wide range of solid tumors that are dependent on angiogenesis, such as colorectal, liver, and breast cancers.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody, and a suitable plate reader.
-
Procedure:
-
Coat the 96-well plates with the poly(Glu, Tyr) substrate.
-
Add the test compounds (this compound derivatives) at varying concentrations.
-
Add recombinant VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plates to remove unbound reagents.
-
Add a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Epidermal Growth Factor Receptor (EGFR)
Mechanism and Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation.[5] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are frequently observed in various cancers, including non-small cell lung cancer and glioblastoma.[3] Thieno[2,3-d]pyrimidines are structurally analogous to the quinazoline core found in many approved EGFR inhibitors like erlotinib and gefitinib.[6]
Supporting Evidence: Several studies have reported the development of thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors.[3][6] These compounds have demonstrated low nanomolar IC50 values against EGFR and have shown significant antiproliferative activity in cancer cell lines harboring EGFR mutations.[3]
Therapeutic Implications: this compound derivatives represent a promising class of compounds for the targeted therapy of EGFR-driven cancers. The bromine substituent can be strategically utilized to enhance interactions within the EGFR active site, potentially leading to improved potency and selectivity.
Signaling Pathway: EGFR and Downstream Cascades
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Other Promising Kinase Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold extends to the inhibition of other clinically relevant kinases:
-
Rho-associated coiled-coil containing protein kinases (ROCK I and ROCK II): These kinases are involved in regulating cell shape, motility, and contraction. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors, with compound 8k showing IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.[7] This suggests potential applications in cardiovascular diseases and cancer metastasis.[7]
-
FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine derivatives have been investigated as FLT3 inhibitors, showing promise for the treatment of this hematological malignancy.[8]
II. Dihydrofolate Reductase (DHFR): A Classic Target Revisited
Mechanism and Rationale: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[9] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, a mechanism exploited by classical anticancer drugs like methotrexate. Thieno[2,3-d]pyrimidines have been explored as nonclassical, lipophilic DHFR inhibitors.[9]
Supporting Evidence: A study on novel thieno[2,3-d]pyrimidine-4-one derivatives demonstrated potent DHFR inhibitory activity. Compound 20 from this study exhibited an IC50 of 0.20 µM against DHFR, slightly more potent than methotrexate (IC50 = 0.22 µM).[9] This compound also showed broad-spectrum anticancer activity across the NCI-60 cell line panel and induced cell cycle arrest and apoptosis.[9] Molecular modeling studies suggest that the thieno[2,3-d]pyrimidine core can effectively occupy the active site of DHFR.[9]
Therapeutic Implications: this compound derivatives could serve as a new generation of DHFR inhibitors with potentially improved pharmacological properties compared to existing antifolates. Their lipophilic nature might lead to better cell permeability and a different spectrum of activity.
III. Emerging and Other Potential Therapeutic Targets
Beyond kinases and DHFR, research has uncovered other intriguing targets for thieno[2,3-d]pyrimidine derivatives.
Microtubule Dynamics
Mechanism and Rationale: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are potent anticancer drugs (e.g., taxanes and vinca alkaloids). A series of 5,6,7,8-tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidines have been identified as microtubule depolymerizing agents.[11]
Supporting Evidence: Compound 4 in one study was found to be a potent inhibitor of tubulin polymerization and exhibited strong antiproliferative effects with an IC50 of 9.0 nM in the MDA-MB-435 cancer cell line.[11] These compounds were also shown to overcome drug resistance mechanisms that affect the efficacy of other microtubule-targeting agents.[11]
Therapeutic Implications: The development of this compound derivatives as microtubule-targeting agents could offer a new therapeutic option for treating resistant cancers.
D-dopachrome Tautomerase (MIF2/D-DT)
Mechanism and Rationale: D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor 2 (MIF2), is a cytokine involved in inflammation and cancer.[10] Inhibition of its tautomerase activity has been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cells.[10]
Supporting Evidence: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, 5d , was identified as a potent and selective inhibitor of MIF2 with an IC50 of 1.0 µM.[10] This compound effectively inhibited the growth of several NSCLC cell lines by inducing cell cycle arrest.[10] A bromo-substituted analogue in this study showed enhanced potency compared to the parent compound, highlighting the potential benefit of halogenation.[10]
Therapeutic Implications: Targeting MIF2 with this compound derivatives could be a novel strategy for the treatment of NSCLC and potentially other cancers where MIF2 plays a pro-tumorigenic role.
Anti-inflammatory and Antibacterial Applications
-
Anti-inflammatory: Certain tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways in macrophages.[12] This suggests their potential use in treating inflammatory disorders.
-
Antibacterial: Thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against a range of multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[13] While the exact mechanism of action is still under investigation, potential targets include bacterial proteases or folate-utilizing enzymes.[13]
IV. Summary of Potential Therapeutic Targets and Activities
| Target Class | Specific Target(s) | Potential Therapeutic Area | Key Findings | Reference(s) |
| Protein Kinases | VEGFR-2, EGFR, ROCK I/II, FLT3 | Cancer, Cardiovascular Disease | Potent inhibition with IC50 values in the nanomolar to low micromolar range. | [3][4][7][8] |
| Folate Metabolism | Dihydrofolate Reductase (DHFR) | Cancer | Inhibition comparable to or exceeding that of methotrexate. | [9] |
| Cytoskeleton | Microtubules | Cancer | Potent inhibition of tubulin polymerization and circumvention of drug resistance. | [11] |
| Cytokines | D-dopachrome Tautomerase (MIF2) | Cancer (NSCLC) | Selective inhibition leading to cell cycle arrest and antiproliferative effects. | [10] |
| Inflammation | NF-κB and MAPK pathways | Inflammatory Disorders | Suppression of pro-inflammatory mediators in macrophages. | [12] |
| Bacterial Targets | Proteases, Folate Enzymes | Infectious Diseases | Activity against multi-drug resistant Gram-positive bacteria. | [13] |
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of novel therapeutics. The extensive research into the broader class of thieno[2,3-d]pyrimidines has revealed a multitude of potential therapeutic targets, with kinase inhibition being the most extensively explored. The introduction of a 5-bromo substituent offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of these compounds, potentially leading to drugs with enhanced potency, selectivity, and safety profiles.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the thieno[2,3-d]pyrimidine core, particularly at the 5-position with bromine, to optimize activity against specific targets.
-
Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., anticancer activity), further studies are needed to elucidate the precise molecular targets and mechanisms of action.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic properties.
-
Exploration of Novel Targets: The chemical versatility of this scaffold suggests that it may interact with other, as-yet-unidentified biological targets, warranting broader screening efforts.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of therapies based on the this compound framework, ultimately addressing unmet medical needs across a spectrum of diseases.
References
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed.
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Design, Synthesis, and Biological Activity of Tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. SciELO.
- Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central.
- Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole as Potential Anti- Breast Cancer (MDA-MB-231, MCF-7) Agents. PubMed.
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole as Potential Anti- Breast Cancer (MDA-MB-231, MCF-7) Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: A Versatile Scaffold for Kinase Inhibitor Discovery
Abstract
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the native purine of ATP and serving as a highly effective hinge-binding motif for a multitude of protein kinases. This in-depth guide focuses on a particularly strategic derivative: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one. We will explore the synthetic rationale behind its use, its pivotal role as a versatile intermediate, and the structure-activity relationships (SAR) that emerge from its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of novel kinase inhibitors.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy. The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in this endeavor. Its inherent structural features, including the pyrimidine ring, mimic the adenine portion of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase domain. This bioisosteric relationship provides a strong foundation for potent and selective kinase inhibition.[1][2]
The strategic advantage of the this compound core lies in the reactivity of the bromine atom at the 5-position of the thiophene ring. This bromine serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space in a region of the kinase active site that is often critical for achieving high potency and selectivity.
Synthesis of the this compound Core
The construction of the this compound scaffold is a critical first step in its utilization for kinase inhibitor synthesis. While various synthetic routes to the parent thieno[2,3-d]pyrimidin-4(3H)-one have been reported, a common and efficient method for introducing the 5-bromo substituent involves the direct bromination of the pre-formed heterocyclic core.[3][4]
A general, multi-step synthesis culminating in the desired 5-bromo intermediate is outlined below. This process begins with the versatile Gewald reaction to construct the initial substituted thiophene ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-4,5-dibromothiophene-3-carbonitrile
-
To a solution of malononitrile (1.0 eq) and elemental sulfur (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., triethylamine or piperidine).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux for 2-3 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 2-amino-4,5-dibromothiophene-3-carbonitrile.
Step 2: Synthesis of this compound
-
Suspend 2-amino-4,5-dibromothiophene-3-carbonitrile (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove residual formic acid, and dry under vacuum to yield this compound.
This two-step procedure provides a reliable route to the desired starting material, setting the stage for its diversification.
Caption: Synthetic workflow for this compound.
Diversification of the Scaffold: The Power of Cross-Coupling
The true synthetic power of the 5-bromo substituent is realized through its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a vast array of substituents at the 5-position, enabling a systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of inhibitor properties. The three most commonly employed cross-coupling reactions in this context are the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds between the 5-position of the thieno[2,3-d]pyrimidine core and various aryl or heteroaryl boronic acids or esters. This allows for the exploration of a wide range of substituents that can interact with different regions of the kinase active site, potentially enhancing potency and modulating selectivity.[5]
General Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl/heteroaryl-thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the introduction of terminal alkynes at the 5-position, creating a linear and rigid extension from the core scaffold. These alkynyl linkers can be used to probe deeper into the kinase active site or to serve as handles for further functionalization, for example, through click chemistry.
General Protocol for Sonogashira Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Add a suitable solvent, such as DMF or THF.
-
Degas the mixture with nitrogen or argon.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Introducing Amino Substituents
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position. This is particularly valuable for creating interactions with specific amino acid residues in the kinase active site, such as those capable of forming hydrogen bonds or salt bridges.
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or DavePhos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Degas the mixture thoroughly.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Caption: Diversification of the 5-bromo scaffold via cross-coupling.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold has led to the discovery of potent inhibitors against a range of kinases. The SAR at this position is highly dependent on the specific kinase being targeted.
| Kinase Target | 5-Position Substituent | General SAR Observations | Reference |
| ROCK | Small, hydrophobic groups | Introduction of small alkyl or aryl groups can enhance potency. | [6][7] |
| VEGFR-2 | Hydrogen bond acceptors | Moieties capable of forming hydrogen bonds with the solvent-exposed region can improve activity. | [8] |
| EGFR | Extended aromatic systems | Larger, planar aromatic systems can occupy a hydrophobic pocket adjacent to the ATP binding site. | [1] |
| PI3K | Polar functionalities | Introduction of polar groups can increase solubility and lead to interactions with charged residues. | [9] |
Case Study: Development of ROCK Inhibitors
A notable example of the successful application of the 5-substituted thieno[2,3-d]pyrimidin-4(3H)-one scaffold is in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[6][7] Dysregulation of ROCK signaling is implicated in various cardiovascular diseases and cancer metastasis.
In a reported study, a series of 5-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their ROCK inhibitory activity. The 5-bromo precursor was utilized in Suzuki coupling reactions to introduce a variety of aryl and heteroaryl groups. It was found that small, electron-rich aromatic substituents at the 5-position led to a significant increase in potency against both ROCK1 and ROCK2 isoforms. This highlights the importance of exploring the chemical space at this position to achieve high-affinity binding.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. Its straightforward synthesis and the amenability of the 5-bromo substituent to a wide range of palladium-catalyzed cross-coupling reactions provide medicinal chemists with a powerful toolkit for lead discovery and optimization. The ability to systematically probe the structure-activity relationships at the 5-position allows for the rational design of potent and selective inhibitors against a diverse array of kinase targets. As the demand for novel kinase inhibitors continues to grow, the strategic application of this scaffold is poised to play an increasingly important role in the development of next-generation targeted therapies.
References
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors.
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]
- Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors.
- One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide.
- WO2007056163A2 - Aminopyrimidines useful as kinase inhibitors.
- One-Step Synthesis of Thieno[2,3- d]pyrimidin-4(3 H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8, and Formamide.
- Kinase inhibitors - P
- WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety.
- EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors.
- WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
- Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. PubMed. [Link]
- Synthesis of certain new thiieno [2,3-d] pyrimidines as potential antitumor and radioprotective agents. PubMed. [Link]
- Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2.
- WO2004048343A1 - Chk-, pdk- and akt-inhibitory pyrimidines, their production and use as pharmaceutical agents.
- Efficient Synthesis of New Thieno[2,3‐d]pyrimidin‐4(3H)‐one Derivatives for Evaluation as Anticancer Agents. Semantic Scholar. [Link]
- SI1943243T1 - Kinase inhibitors.
- WO2019023468A1 - Tyk2 inhibitors and uses thereof.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]
- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. [Link]
- The Development of BTK Inhibitors: A Five-Year Upd
- P
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of New Thieno[2,3‐d]pyrimidin‐4(3H)‐one Derivatives for Evaluation as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Thieno[2,3-d]pyrimidine Patent Landscape: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility and Therapeutic Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its structural analogy to purines allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides an in-depth analysis of the patent landscape surrounding thieno[2,3-d]pyrimidine compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the key synthetic strategies, explore the diverse therapeutic applications, and dissect the structure-activity relationships (SAR) that drive the potency and selectivity of these compounds. Our exploration is grounded in a thorough review of the patent literature and peer-reviewed scientific publications, providing actionable insights for those navigating this competitive and promising field.
I. The Intellectual Property Landscape: Key Players and Therapeutic Frontiers
The patent landscape for thieno[2,3-d]pyrimidine derivatives is dynamic and multifaceted, with a clear focus on oncology and inflammatory diseases. A comprehensive analysis of patent filings reveals a timeline of innovation, with early patents laying the groundwork for the synthesis of the core scaffold and subsequent applications branching into a multitude of therapeutic areas.
Major Patent Assignees and Their Focus Areas:
| Assignee | Primary Therapeutic Focus | Key Patented Compound Classes |
| Major Pharmaceutical Companies | Oncology (Kinase Inhibitors) | 4-anilino-thieno[2,3-d]pyrimidines, 2,4-disubstituted thieno[2,3-d]pyrimidines |
| Biotechnology Firms | Inflammatory Diseases (COX-2, RIPK2) | Substituted thieno[2,3-d]pyrimidin-4(3H)-ones |
| Academic Institutions | Diverse (Antiviral, CNS disorders) | Novel substitution patterns and synthetic methodologies |
A significant portion of the patent literature is dedicated to the development of kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold serves as an effective ATP-competitive hinge-binding motif for a variety of kinases implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks). More recent filings indicate a growing interest in their potential as anti-inflammatory agents, particularly as inhibitors of cyclooxygenase-2 (COX-2) and receptor-interacting protein kinase 2 (RIPK2).[1][2] Furthermore, patents have been granted for their use in treating central nervous system disorders and for fertility control, highlighting the broad therapeutic potential of this scaffold.[3][4]
II. Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Core
The construction of the thieno[2,3-d]pyrimidine scaffold is most commonly achieved through a convergent strategy, beginning with the synthesis of a substituted 2-aminothiophene, which is then elaborated to form the fused pyrimidine ring.
A. The Gewald Reaction: A Cornerstone for Thiophene Synthesis
The Gewald three-component reaction is a robust and versatile method for the synthesis of 2-aminothiophene-3-carbonitriles or -carboxylates, the key intermediates for thieno[2,3-d]pyrimidine synthesis.[5][6][7] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Caption: Workflow of the Gewald three-component reaction.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reaction Setup: To a stirred solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol) followed by morpholine (10 mmol).
-
Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to afford the desired 2-aminothiophene intermediate.
B. Pyrimidine Ring Annulation: From Thiophene to Thieno[2,3-d]pyrimidine
Once the 2-aminothiophene intermediate is obtained, the pyrimidine ring can be constructed through various cyclization strategies. A common and efficient method involves the reaction of the 2-aminothiophene-3-carbonitrile with formic acid or a derivative to form the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.
Caption: Workflow for a typical MTT cell viability assay.
IV. Future Directions and Opportunities
The patent landscape for thieno[2,3-d]pyrimidine compounds continues to evolve, with several exciting areas for future research and development:
-
Targeting Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance. The development of next-generation thieno[2,3-d]pyrimidine inhibitors that can overcome known resistance mechanisms, such as the T790M mutation in EGFR, is a high-priority area.
-
Expanding Therapeutic Indications: While oncology and inflammation are the dominant fields, the exploration of thieno[2,3-d]pyrimidines for other indications, such as neurodegenerative diseases, metabolic disorders, and infectious diseases, presents significant opportunities.
-
Novel Drug Delivery Systems: The formulation of thieno[2,3-d]pyrimidine compounds into novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could enhance their therapeutic efficacy and reduce off-target side effects.
V. Conclusion
The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a versatile and valuable platform in drug discovery. The extensive patent and scientific literature underscores its therapeutic potential across a range of diseases, most notably cancer and inflammatory conditions. A thorough understanding of the patent landscape, synthetic methodologies, and structure-activity relationships is paramount for researchers and drug development professionals seeking to innovate in this competitive field. By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
VI. References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Institutes of Health. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
National Institutes of Health. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]
-
BPS Bioscience. EGFR Enzyme Kinase System Datasheet. [Link]
-
Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Google Patents. WO2003020726A1 - Thieno[2,3-d]pyrimidines with combined lh and fsh agonistic activity.
-
Google Patents. US4695568A - Thieno[2,3-d]pyrimidine derivatives and salts thereof.
-
Google Patents. US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors.
-
ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Google Patents. EP0447891A1 - Thieno(2,3-d)pyrimidine derivatives.
-
Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
-
Google Patents. AU2016362390B2 - Thieno-pyrimidine derivatives and uses thereof.
-
PubMed. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. [Link]
-
ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
ResearchGate. Access route to synthesize 3-substituted thieno[2,3-d]pyrimidin-4-ones 43. [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. [Link]
-
PubMed. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. [Link]
-
PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
-
ResearchGate. Synthesis of thieno[2,3-d]pyrimidine 4. [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
Sources
- 1. US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors - Google Patents [patents.google.com]
- 2. US8058280B2 - Substituted thieno[2,3-d]pyrimidin-2,4-dione compounds and uses thereof - Google Patents [patents.google.com]
- 3. WO2003020726A1 - Thieno[2,3-d]pyrimidines with combined lh and fsh agonistic activity - Google Patents [patents.google.com]
- 4. US4695568A - Thieno[2,3-d]pyrimidine derivatives and salts thereof - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald Reaction [organic-chemistry.org]
An In-depth Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular and physicochemical properties, explore the nuanced strategies for its chemical synthesis, detail its spectroscopic signature, and discuss its current and potential applications as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Molecular Attributes: Formula and Molecular Weight
The foundational identity of any chemical entity lies in its molecular formula and weight. For this compound, these core attributes define its stoichiometry and mass, which are critical for all quantitative experimental work, from reaction stoichiometry to analytical characterization.
The chemical structure of this compound consists of a pyrimidine ring fused to a thiophene ring, with a bromine atom substituted at the 5-position of the thiophene ring and a ketone group at the 4-position of the pyrimidine ring. This arrangement gives rise to the molecular formula C₆H₃BrN₂OS .[1]
Based on this formula, the molecular weight is calculated to be 231.07 g/mol .[1] This value is essential for accurate molar calculations in synthesis, purification, and the preparation of solutions for biological assays.
A summary of the key molecular identifiers is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂OS | BLDpharm[1] |
| Molecular Weight | 231.07 g/mol | BLDpharm[1] |
| CAS Number | 1239460-83-3 | BLDpharm[1] |
The Thienopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets.[2] Structurally, it can be considered a bioisostere of purines and quinazolines, allowing it to mimic these endogenous molecules and interact with their corresponding receptors and enzymes.[2]
The introduction of a bromine atom at the 5-position, as in the case of our topic compound, serves several key purposes in drug design:
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electron density of the ring system, influencing its reactivity and interaction with biological targets.
-
Increased Lipophilicity: The bromine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
-
Site for Further Functionalization: The carbon-bromine bond provides a reactive handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4]
Strategic Synthesis: Navigating Regioselectivity
The synthesis of this compound requires careful consideration of regioselectivity. Direct bromination of the parent thieno[2,3-d]pyrimidin-4(3H)-one is often challenging as it can lead to a mixture of isomers, with the 6-bromo derivative frequently being the major product due to the electronic characteristics of the fused ring system.
Therefore, a more robust and regioselective synthetic strategy involves the construction of the pyrimidine ring onto a pre-brominated thiophene precursor. This approach ensures the unambiguous placement of the bromine atom at the desired 5-position.
Below is a generalized, yet field-proven, experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis via Pre-brominated Thiophene
This protocol is based on established methodologies for the synthesis of thieno[2,3-d]pyrimidines from functionalized thiophene precursors.
Step 1: Synthesis of a 2-Amino-5-bromothiophene-3-carboxylate Intermediate
The initial step involves the Gewald reaction, a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes.
-
To a stirred solution of a suitable ketone or aldehyde, elemental sulfur, and ethyl cyanoacetate in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid, ethyl 2-amino-5-bromothiophene-3-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The Gewald reaction is a convergent and atom-economical method to construct the substituted thiophene ring in a single step. The choice of a brominated starting material (e.g., a bromo-ketone) would directly lead to the desired 5-bromo-substituted thiophene.
Step 2: Cyclization to Form the Thieno[2,3-d]pyrimidin-4(3H)-one Ring
The final step is the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring.
-
A mixture of the ethyl 2-amino-5-bromothiophene-3-carboxylate and a large excess of formamide is heated at 150-180 °C for 4-6 hours.
-
Alternatively, the aminothiophene can be heated with triethyl orthoformate followed by treatment with ammonia or an ammonia source.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is triturated with water or ethanol.
-
The resulting solid, this compound, is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Causality: Formamide serves as both the reagent to provide the N-C=O unit of the pyrimidine ring and as a high-boiling solvent. This one-pot cyclization is an efficient method for the annulation of the pyrimidine ring onto the 2-aminothiophene scaffold.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple.
-
A singlet for the proton at the 6-position of the thiophene ring.
-
A singlet for the proton on the pyrimidine ring.
-
A broad singlet for the N-H proton of the pyrimidinone ring, which would be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the bicyclic system. The carbonyl carbon will appear significantly downfield (typically >160 ppm).
IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.
-
A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the pyrimidinone ring.
-
A broad absorption in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.
-
Characteristic absorptions for C-H and C=C bonds in the aromatic system.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The high-resolution mass spectrum (HRMS) would confirm the molecular formula C₆H₃BrN₂OS.
Applications in Drug Discovery and Research
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies. The 5-bromo derivative serves as a key intermediate and a pharmacologically active molecule in its own right.
-
Kinase Inhibitors: Many thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][9] The 5-bromo moiety can be used as a starting point for synthesizing more complex molecules that target the ATP-binding site of kinases.
-
Anticancer Agents: These compounds have shown significant cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanism of action can involve the inhibition of key enzymes like dihydrofolate reductase (DHFR) or the disruption of microtubule dynamics.
-
Antimicrobial Agents: The structural similarity to purines makes thieno[2,3-d]pyrimidines effective inhibitors of microbial enzymes, leading to the development of novel antibacterial and antifungal agents.
The logical relationship for its application in drug discovery is illustrated below.
Caption: The role of this compound in drug discovery.
Conclusion
This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established synthetic routes. The presence of the bromine atom not only modulates its biological activity but also provides a versatile point for further chemical modification. As research into targeted therapies continues to expand, the utility of this and related thienopyrimidine scaffolds in the discovery of novel therapeutic agents is set to grow.
References
- MySkinRecipes. 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. [Link]
- Mol-Instincts. 2-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. [Link]
- ChemBK. Thieno[2,3-d]pyrimidin-4(1H)-one, 5-bromo-2-(2-pyridinyl)-. [Link]
- MDPI. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]
- PubMed Central (PMC).
- MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]
- National Center for Biotechnology Information. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)
- International Journal of Advanced Research. Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. [Link]
- ResearchGate. Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)
- National Center for Biotechnology Information. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]
- MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. [Link]
- I.R.I.S. Università di Bologna. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]. [Link]
- ResearchGate. IR Spectra of the Compounds Synthesized. [Link]
- ResearchGate. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. [Link]
- PubChem. thieno(2,3-d)pyrimidin-4(3H)-one. [Link]
- PubMed. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. [Link]
- PubMed. Discovery of 3H-benzo[10][11]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. [Link]
Sources
- 1. 1239460-83-3|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 6. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the cyclization of 2-aminothiophene-3-carbonitrile using formic acid to yield the thieno[2,3-d]pyrimidin-4(3H)-one core. This intermediate is subsequently subjected to regioselective bromination at the C5 position using N-Bromosuccinimide (NBS). This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, a detailed, step-by-step experimental protocol, safety precautions, and characterization data. The thieno[2,3-d]pyrimidine framework is a bioisostere of purine, and its derivatives are known to possess a wide range of biological activities, including anticancer and kinase inhibition properties[1][2][3]. This protocol provides a reliable and efficient pathway to access halogenated analogues for further functionalization and screening.
Part 1: Overall Synthetic Pathway
The synthesis is performed in two distinct stages: (1) Formation of the pyrimidinone ring and (2) Electrophilic bromination of the thiophene ring.
Figure 1: Two-step synthesis of the target compound.
Part 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate I)
Reaction Principle and Mechanism
The initial step involves the construction of the pyrimidinone ring fused to the thiophene core. This is an acid-catalyzed cyclization reaction. The 2-amino group of the starting material acts as a nucleophile, attacking the carbonyl carbon of formic acid. This forms an N-formyl intermediate. Subsequently, the electron-rich nitrogen of the formamide intermediate attacks the electrophilic carbon of the nitrile group, leading to an intramolecular cyclization. Tautomerization of the resulting imine yields the stable aromatic thieno[2,3-d]pyrimidin-4(3H)-one. The use of formic acid is advantageous as it serves as both the C1 carbon source and the reaction solvent. This type of cyclization is a fundamental method for constructing fused pyrimidine systems[4][5].
Detailed Experimental Protocol: Step 1
Materials and Reagents:
-
2-Aminothiophene-3-carbonitrile
-
Formic acid (≥95%)
-
Deionized water
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophene-3-carbonitrile (e.g., 5.0 g, 36.2 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add formic acid (30 mL) to the flask.
-
Cyclization Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting material spot should gradually be replaced by a more polar product spot. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water (200 mL) while stirring. A precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.
-
Dry the purified product under vacuum to obtain Thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate I).
-
Part 3: Synthesis of this compound (Final Product)
Reaction Principle and Mechanism
This step involves the regioselective electrophilic aromatic substitution on the thiophene ring of Intermediate I. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The bromination occurs preferentially at the 5-position (alpha to the sulfur atom), which is the most electronically activated and sterically accessible site.
N-Bromosuccinimide (NBS) is used as the brominating agent. In an acidic medium like acetic acid, NBS serves as a source of an electrophilic bromine species (Br+). The reaction proceeds via the standard mechanism for electrophilic aromatic substitution: nucleophilic attack by the thiophene ring on the electrophilic bromine, formation of a resonance-stabilized cationic intermediate (sigma complex), and subsequent deprotonation to restore aromaticity and yield the final product. NBS is often preferred over liquid bromine as it is a solid, making it easier and safer to handle[6][7][8].
Detailed Experimental Protocol: Step 2
Materials and Reagents:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate I)
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve Thieno[2,3-d]pyrimidin-4(3H)-one (e.g., 4.0 g, 24.1 mmol) in glacial acetic acid (80 mL). Stir at room temperature until a clear solution is obtained.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (4.5 g, 25.3 mmol, 1.05 equivalents) portion-wise to the solution over 10-15 minutes. A slight exotherm may be observed.
-
Bromination Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:1). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into ice-cold deionized water (400 mL). A precipitate will form.
-
Stir the suspension for 20 minutes.
-
To quench any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the orange/yellow color disappears.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with deionized water (3 x 50 mL).
-
To neutralize residual acetic acid, suspend the solid in a saturated sodium bicarbonate solution (100 mL), stir for 15 minutes, and then filter again.
-
Wash the final product with copious amounts of deionized water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to afford this compound as a solid.
-
Part 4: Data Summary and Workflow
Quantitative Data Table
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Starting Material | 2-Aminothiophene-3-carbonitrile | Thieno[2,3-d]pyrimidin-4(3H)-one |
| Reagents | Formic acid | N-Bromosuccinimide, Acetic Acid |
| Molar Ratio (SM:Reagent) | 1 : (excess solvent) | 1 : 1.05 (Intermediate : NBS) |
| Temperature | Reflux (~105 °C) | Room Temperature (~25 °C) |
| Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Solvent | Formic acid | Glacial Acetic Acid |
| Work-up | Precipitation in ice water | Precipitation, Na2S2O3 quench, NaHCO3 wash |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol/Isopropanol) |
| Typical Yield | 80 - 90% | 85 - 95% |
Experimental Workflow Diagram
Figure 2: General experimental workflow from starting material to final product characterization.
Part 5: Critical Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory at all times.[7][9]
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Avoid inhalation of vapors. Handle exclusively in a fume hood.
-
N-Bromosuccinimide (NBS): An oxidizing agent that causes skin and serious eye irritation.[10][11] It may cause an allergic skin reaction.[9][12] Keep away from combustible materials.[11] Store in a cool, dry place away from light and moisture.[10]
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour waste down the drain.[13]
-
Spill Management:
-
Acid Spills: Neutralize with sodium bicarbonate before cleaning up.
-
NBS Spills: Sweep up the solid material carefully, avoiding dust formation, and place it in a designated waste container.[10][11]
-
Have a spill kit readily available. For bromine-containing compounds, a quenching agent like sodium thiosulfate should be on hand.[8]
-
References
- Bromine handling and safety. (n.d.). Slideshare.
- Bromine Safety Handbook. (2019). Indian Chemical Council (ICC).
- Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry Education.
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI.
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink.
- Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003). Heterocycles.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Institutes of Health (NIH).
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). PubMed.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. carlroth.com [carlroth.com]
Application Notes and Protocols for the Multi-Step Synthesis of Substituted Thieno[2,3-d]pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and drug discovery.[1][2] Structurally, these compounds can be considered bioisosteres of purines, such as adenine, which are fundamental components of DNA and RNA.[2][3] This structural mimicry allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Notably, substituted thieno[2,3-d]pyrimidin-4-ones have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4] Furthermore, they have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and 17β-hydroxysteroid dehydrogenase, highlighting their potential in targeted therapies.[3][5][6]
This document provides a comprehensive guide to the multi-step synthesis of substituted thieno[2,3-d]pyrimidin-4-ones, offering detailed protocols and insights into the underlying chemical principles. The synthetic strategy is primarily centered around the initial construction of a polysubstituted 2-aminothiophene core via the versatile Gewald reaction, followed by cyclization to form the fused pyrimidinone ring.
Synthetic Strategy Overview
The most prevalent and efficient pathway for the synthesis of substituted thieno[2,3-d]pyrimidin-4-ones involves a two-stage process:
-
Formation of the 2-Aminothiophene Intermediate: This is most commonly achieved through the Gewald reaction, a one-pot, multi-component reaction that assembles the thiophene ring from readily available starting materials.[7][8][9]
-
Annulation of the Pyrimidine Ring: The 2-aminothiophene intermediate undergoes cyclization with an appropriate one-carbon synthon to construct the fused pyrimidin-4-one ring. Various reagents and conditions can be employed to achieve this transformation, allowing for the introduction of diverse substituents on the pyrimidine moiety.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes.[7][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[9] The mild reaction conditions and the availability of diverse starting materials contribute to its wide applicability.[8]
Mechanism of the Gewald Reaction
The reaction mechanism proceeds through several key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[9][10]
-
Sulfur Addition: The elemental sulfur (typically S8) is then attacked by the enolate of the Knoevenagel adduct.[10]
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[9]
The mechanistic pathway is illustrated below:
Caption: Gewald reaction mechanism.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a common 2-aminothiophene precursor from cyclohexanone, ethyl cyanoacetate, and elemental sulfur.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Triethylamine
-
Ethanol
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol, 9.82 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and ethanol (50 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add elemental sulfur (0.1 mol, 3.21 g) to the mixture.
-
Cool the flask in an ice bath and slowly add triethylamine (0.15 mol, 15.18 g) dropwise over 15-20 minutes, keeping the temperature below 30 °C. The addition of a basic catalyst like triethylamine is crucial for promoting the initial Knoevenagel-Cope condensation.[8]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Gently heat the mixture to 50-60 °C and maintain this temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 75-85%
Characterization Data:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C11H15NO2S | 225.31 | 108-110 | 1.35 (t, 3H, CH3), 1.70-1.90 (m, 4H, 2xCH2), 2.50 (t, 2H, CH2), 2.70 (t, 2H, CH2), 4.25 (q, 2H, OCH2), 5.90 (s, 2H, NH2) |
Part 2: Cyclization to Substituted Thieno[2,3-d]pyrimidin-4-ones
With the 2-aminothiophene precursor in hand, the next step is the annulation of the pyrimidine ring. The choice of cyclizing agent determines the substitution pattern at the 2- and 3-positions of the final thieno[2,3-d]pyrimidin-4-one.
Protocol 2A: Synthesis of 2-Unsubstituted Thieno[2,3-d]pyrimidin-4-ones using Formamide
Reacting the 2-aminothiophene-3-carboxylate with formamide is a straightforward method to produce 2-unsubstituted thieno[2,3-d]pyrimidin-4-ones.[11]
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)
-
Formamide
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol, 11.27 g) and an excess of formamide (50 mL).[11]
-
Heat the mixture to reflux (approximately 180-190 °C) for 3-4 hours.[11]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol or a suitable solvent to obtain the pure product.
Protocol 2B: Synthesis of 2-Substituted Thieno[2,3-d]pyrimidin-4-ones using Acyl Chlorides
For the introduction of a substituent at the 2-position, the 2-aminothiophene-3-carbonitrile can be reacted with an acyl chloride.[12]
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (synthesized via Gewald reaction with malononitrile instead of ethyl cyanoacetate)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
1,4-Dioxane
-
Concentrated HCl
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.02 mol) in 1,4-dioxane (30 mL) in a round-bottom flask.
-
Add the desired acyl chloride (0.025 mol) to the solution.
-
Add a few drops of concentrated HCl as a catalyst.[12]
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and pour it into ice-cold water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitate, wash with water, and purify by recrystallization.
Protocol 2C: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for both the Gewald reaction and the subsequent cyclization.[9][13]
Materials:
-
Microwave reactor
-
Appropriate reaction vessel for the microwave reactor
Procedure (General):
-
Combine the reactants as described in the conventional protocols in a microwave-safe vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a significantly shorter duration (e.g., 2-15 minutes) compared to conventional heating.[13]
-
After the reaction is complete, cool the vessel and process the mixture as described in the corresponding conventional protocol.
The use of microwave synthesis is a green chemistry approach that often leads to higher purity products and simplifies work-up procedures.[12]
Data Presentation: Representative Substituted Thieno[2,3-d]pyrimidin-4-ones
The following table summarizes the synthesis and characterization of various substituted thieno[2,3-d]pyrimidin-4-ones.
| Structure | R1 | R2 | R3 | R4 | Synthetic Method | Yield (%) | M.p. (°C) |
| H | H | -(CH2)4- | Protocol 2A | 80-90 | >300 | ||
| CH3 | H | -(CH2)4- | Protocol 2B | 75-85 | 280-282 | ||
| Ph | H | -(CH2)4- | Protocol 2B | 70-80 | 295-297 | ||
| H | H | CH3, CH3 | Protocol 2A | 82-92 | 265-267 |
Note: Structures are illustrative. R1 and R2 are substituents on the pyrimidine ring, while R3 and R4 are on the thiophene ring.
Troubleshooting and Experimental Considerations
-
Gewald Reaction: The reaction can be exothermic, especially during the addition of the base. Maintaining a low temperature during this step is crucial to prevent side reactions. The quality of the elemental sulfur can also affect the reaction outcome.
-
Cyclization: Incomplete cyclization can be an issue. Ensuring a sufficient reaction time and temperature is important. For less reactive precursors, a stronger acid catalyst or higher boiling point solvent may be necessary.
-
Purification: The products are often crystalline solids and can be purified by recrystallization. If recrystallization is insufficient, column chromatography on silica gel may be required.
-
Microwave Synthesis: Careful optimization of temperature, pressure, and irradiation time is necessary to avoid decomposition of reactants or products.
Conclusion
The multi-step synthesis of substituted thieno[2,3-d]pyrimidin-4-ones is a well-established and versatile process. The reliability of the Gewald reaction for constructing the thiophene core, coupled with the various methods available for pyrimidine ring annulation, provides access to a vast library of compounds. These application notes and protocols offer a solid foundation for researchers to synthesize these valuable heterocyclic compounds for further investigation in drug discovery and development.
References
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Gewald reaction - Wikipedia.
- Synthesis of thieno[2,3-d]pyrimidine 4 - ResearchGate.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PubMed Central.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives - ResearchGate.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]- - SciELO.
- The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed.
- Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed.
- Synthesis of Bicyclic Thieno[2,3-d]Pyrimidines, Tricyclic Thieno[2,3-d]Pyrimidines and - Duquesne Scholarship Collection.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - ResearchGate.
- Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a bioisostere of quinazolines and endogenous nucleobases, this fused ring system has demonstrated a remarkable breadth of biological activities.[1] Molecules incorporating this moiety have been identified as potent anticancer agents, kinase inhibitors (such as ROCK inhibitors), antitubercular agents, and anti-inflammatory drugs.[1][2][3][4][5] The therapeutic potential of this scaffold drives a continuous need for efficient, scalable, and environmentally conscious synthetic methodologies.
Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates. One-pot multicomponent reactions (MCRs) offer an elegant and powerful solution, aligning with the principles of green chemistry by maximizing step and atom economy.[6] This guide provides a detailed exploration of the one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, focusing on the underlying mechanisms, detailed experimental protocols, and critical parameters for success.
The Core Synthetic Strategy: A Domino Approach
The most prevalent and efficient one-pot syntheses of thieno[2,3-d]pyrimidin-4(3H)-ones rely on a domino reaction sequence that constructs the thiophene and pyrimidine rings in a single vessel. The process typically begins with the celebrated Gewald three-component reaction to form a crucial 2-aminothiophene intermediate, which is then cyclized in situ with a one-carbon (C1) source to yield the final bicyclic product.[7][8]
Figure 1: High-level workflow for the one-pot synthesis.
Unraveling the Reaction Mechanism
Understanding the underlying mechanism is critical for troubleshooting and optimizing the synthesis. The entire transformation can be dissected into three key stages occurring sequentially within the same reaction flask.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate).[8] This step generates a stable vinylidene cyanide intermediate. The choice of base is crucial; tertiary amines like triethylamine or morpholine are commonly used to facilitate this step without promoting unwanted side reactions.[9]
-
Gewald Aminothiophene Synthesis: Elemental sulfur is then added to the reaction mixture. In a complex sequence involving a thiirane intermediate, the sulfur adds across the double bond of the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization to yield the highly substituted 2-aminothiophene.[8] This intermediate is the cornerstone for the subsequent pyrimidine ring formation.
-
Pyrimidine Ring Formation: The final step involves the cyclization of the in situ generated 2-aminothiophene. When formamide is used as both the C1 source and the solvent, it reacts with the amino group and the adjacent ester or nitrile to form the pyrimidinone ring upon heating, releasing ammonia or water as a byproduct.[6][9]
Figure 2: Simplified mechanistic pathway.
Detailed Application Protocols
Here we present two robust, one-pot protocols for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
Protocol 1: Catalytic Four-Component One-Pot Synthesis
This protocol is adapted from a green chemistry approach that combines all reactants in a single step with catalytic base loading.[6] It is characterized by its operational simplicity and step economy.
Principle: A ketone, ethyl cyanoacetate, elemental sulfur, and formamide are reacted in a single vessel using a catalytic amount of base. The reaction proceeds through the Gewald synthesis followed by an immediate cyclization with formamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich |
| Ethyl Cyanoacetate | Reagent Grade, 98% | Sigma-Aldrich |
| Sulfur (Powder) | Reagent Grade | Sigma-Aldrich |
| Formamide | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Ethanol (for recrystallization) | Anhydrous, 99.5% | Sigma-Aldrich |
| Round-bottom flask & Condenser | Standard Glassware | VWR, Pyrex |
Step-by-Step Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).
-
Reagent Addition: Add formamide (40 mL) to the flask. Formamide acts as both a reactant and the solvent.
-
Catalyst Introduction: Add triethylamine (1 mmol, 0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. The reaction mixture will typically turn dark.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Precipitation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure 5,6,7,8-tetrahydrobenzo[6][9]thieno[2,3-d]pyrimidin-4(3H)-one.
Troubleshooting:
-
Low Yield: Ensure starting materials are pure and the temperature is maintained. Inefficient Knoevenagel condensation can be a bottleneck; a slightly higher catalyst loading (up to 0.2 eq) or a different base like morpholine can be trialed.[9]
-
No Product: Confirm the Knoevenagel step is working by running a small-scale reaction of just the ketone, nitrile, and base, and monitoring by TLC before adding sulfur.[9]
Protocol 2: Three-Component Synthesis from Thieno[2,3-d][7][10]oxazine-diones
This protocol provides an alternative one-pot route for synthesizing 2,3-disubstituted derivatives, starting from a pre-formed thieno-oxazine dione precursor.[1][10]
Principle: A 2H-thieno[2,3-d][7][11]oxazine-2,4(1H)-dione reacts with an aromatic aldehyde and an amine in a one-pot, two-step sequence. An initial condensation forms an intermediate which then undergoes intramolecular cyclization to yield the final product.[10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 5,6,7,8-Tetrahydro-2H-benzo[6][9]thieno[2,3-d][7][11]oxazine-2,4(1H)-dione | As synthesized | N/A |
| Benzaldehyde | Reagent Grade, ≥99% | Sigma-Aldrich |
| Benzylamine | 99% | Sigma-Aldrich |
| Ethanol | Anhydrous, 99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Sigma-Aldrich |
| Round-bottom flask & Condenser | Standard Glassware | VWR, Pyrex |
Step-by-Step Procedure:
-
Reactant Loading: In a 50 mL round-bottom flask, suspend the thieno-oxazine dione (1.0 mmol, 1.0 eq), benzaldehyde (1.1 mmol, 1.1 eq), and benzylamine (1.1 mmol, 1.1 eq) in ethanol (20 mL).
-
Initial Reflux: Heat the mixture to reflux and maintain for 10-12 hours. During this phase, an intermediate is formed. Monitor the consumption of the starting material by TLC.
-
Catalyst Addition: After the initial reflux period, cool the mixture slightly and add 2-3 drops of glacial acetic acid as a catalyst for the cyclization step.
-
Final Reflux: Heat the mixture to reflux again for an additional 4-6 hours until TLC analysis indicates the completion of the reaction.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.
Data Summary and Substrate Scope
The one-pot synthesis is versatile and accommodates a range of substrates. The table below summarizes typical results for different starting materials based on reported literature.
| Method | Starting Materials | Conditions | Typical Yield | Reference |
| Protocol 1 | Cyclohexanone, Ethyl Cyanoacetate, S₈, Formamide | TEA (cat.), 120 °C, 4-6 h | ~70-85% | [6] |
| Protocol 1 | Acetone, Ethyl Cyanoacetate, S₈, Formamide | TEA (cat.), 120 °C, 5 h | ~65% | [6] |
| Protocol 2 | Thieno-oxazine dione, 4-Chlorobenzaldehyde, Benzylamine | Ethanol, Acetic Acid (cat.), Reflux, 16 h | 84% | [10] |
| Protocol 2 | Thieno-oxazine dione, Benzaldehyde, Benzylamine | Ethanol, Acetic Acid (cat.), Reflux, 16 h | 62% | [10] |
| Microwave | Pyranone, Malononitrile, S₈, Aniline derivative (via Dimroth Rearrangement) | Microwave Irradiation, 200W | 50-95% | [7][11] |
Conclusion
The one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones represents a highly efficient, convergent, and environmentally friendly strategy for accessing this pharmaceutically important scaffold. By leveraging a domino sequence initiated by the Gewald reaction, researchers can rapidly construct complex molecules from simple, readily available starting materials. The protocols detailed herein provide robust and reproducible methods for laboratory-scale synthesis. A thorough understanding of the underlying reaction mechanism is paramount for adapting these methods to new substrates and for effective troubleshooting, ultimately accelerating the discovery of novel therapeutics.
References
- Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Liu, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
- Wang, X., et al. (2021). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. ACS Omega.
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate (2020). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. ResearchGate.
- Ye, L., et al. (2018). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][7][10]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. SynOpen.
- Wikipedia. Gewald reaction. Wikipedia, The Free Encyclopedia.
- Kumar, A., et al. (2015). Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. MedChemComm.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Suzuki Coupling of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Power of C-C Bond Formation
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] As bioisosteres of purines and quinazolines, derivatives of this structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The functionalization of this core is critical for modulating its pharmacological profile, and among the most powerful strategies for achieving this is the Suzuki-Miyaura cross-coupling reaction.[5]
This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, offering a robust and versatile method for synthesizing complex biaryl and heteroaryl structures.[6][7] Specifically, for 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one, the Suzuki coupling provides a direct pathway to introduce diverse aryl and heteroaryl substituents at the 5-position, a key vector for exploring structure-activity relationships (SAR) in drug development programs.[8][9]
This guide provides a comprehensive overview of the mechanistic principles, key optimization parameters, and detailed experimental protocols for successfully employing this compound in Suzuki coupling reactions.
The Mechanism: A Look Inside the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] Understanding this mechanism is paramount for rational troubleshooting and optimization of the reaction.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This step forms a new Palladium(II) complex and is often the rate-determining step of the reaction.[10]
-
Transmetalation: The organic moiety from the organoboron species (e.g., a phenyl group from phenylboronic acid) is transferred to the Palladium(II) center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[5][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center. This forms the desired C-C bond in the product, 5-arylthieno[2,3-d]pyrimidin-4(3H)-one, and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling a heteroaryl bromide like this compound is highly dependent on the careful selection of reaction components. Heteroaryl halides can present unique challenges, but a systematic approach to optimization can lead to high yields and purity.[12][13]
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective but can be sensitive to air. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that form the active Pd(0) species in situ and are highly versatile.[10][14] For challenging heteroaryl couplings, pre-formed catalysts with specific ligands like PdCl₂(dppf) can offer superior performance.[15] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos), Tri(cyclohexyl)phosphine (PCy₃), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient or sterically hindered heteroaryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands, PCy₃) are often superior as they promote the oxidative addition and reductive elimination steps.[5][14][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | A base is essential for activating the boronic acid for transmetalation.[11] K₂CO₃ is a common, cost-effective choice.[17] K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive boronic acids or challenging substrates. The choice of base can significantly impact yield and should be screened.[18] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is most common.[7] Water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex. 1,4-Dioxane/H₂O is a widely used and effective system.[18] The choice of solvent can influence reaction rates and solubility of reagents.[17] |
| Temperature | Room Temperature to 120 °C | Most Suzuki couplings require heating to proceed at a reasonable rate, typically between 80-100 °C.[17] Microwave irradiation can significantly shorten reaction times and improve yields, particularly for high-throughput synthesis.[19] However, excessively high temperatures can lead to catalyst decomposition or side reactions like debromination.[20] |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Procedure for the Suzuki Coupling of this compound
This protocol provides a robust starting point for coupling with various aryl- and heteroarylboronic acids.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Reagents & Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.1 - 1.5 | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.05 (3-5 mol%) | Catalyst |
| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0 - 3.0 | Activator |
| Solvent (e.g., 1,4-Dioxane & Water) | - | 4:1 or 5:1 v/v |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[18]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[18] Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and Water in a 4:1 ratio). Degassing the solvent (by sparging with argon for 20-30 minutes) is recommended to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-95 °C) with vigorous stirring.[18]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours).[6][7]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-substituted-thieno[2,3-d]pyrimidin-4(3H)-one.[15]
Protocol 2: Example Synthesis of 5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
-
Setup: In a 50 mL flask, combine this compound (231 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inerting & Reagent Addition: Purge the flask with argon. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol). Add 16 mL of degassed 1,4-dioxane and 4 mL of degassed water.
-
Reaction: Heat the mixture to 90 °C and stir for 16 hours.
-
Work-up & Purification: Follow the general work-up procedure. Purify by column chromatography (e.g., hexane:ethyl acetate gradient) to yield the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality boronic acid. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature in 10 °C increments.[17]4. Use fresh boronic acid; consider using the corresponding pinacol ester. |
| Debromination of Starting Material | 1. Reaction temperature is too high.2. Presence of protic impurities.3. Certain ligand/base combinations can promote this side reaction. | 1. Lower the reaction temperature.2. Ensure solvents are anhydrous (if not using an aqueous system).3. Screen different ligands and bases. |
| Formation of Biaryl Homocoupling Product (from Boronic Acid) | 1. Presence of oxygen in the reaction.2. High catalyst loading. | 1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Reduce the catalyst loading to 1-3 mol%. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Co-elution of product with byproducts. | 1. Filter the crude product through a pad of Celite® or silica before concentration.2. Optimize the column chromatography solvent system. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the this compound scaffold. A successful reaction hinges on a rational understanding of the catalytic cycle and the careful optimization of key parameters, including the choice of catalyst, ligand, base, and solvent. By employing the robust protocols and troubleshooting guidance provided herein, researchers can efficiently generate diverse libraries of 5-substituted thieno[2,3-d]pyrimidin-4-one derivatives, accelerating the discovery of novel therapeutics and advancing the field of medicinal chemistry.
References
- Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
- Organic-Chemistry.org. (n.d.). Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nguyen, T. T. H., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(15), 3345.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- ResearchGate. (n.d.). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction.
- Zhang, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(11), 15337-15344.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13654.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Iqbal, M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(11), e202300165.
- Shin, Y.-H., & Xian, Y. (2023). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2023(3), M1704.
- Wikipedia. (n.d.). Suzuki reaction.
- Abdel-Ghani, T. M., et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 13(1), 1-15.
- Bobakulov, K. M., et al. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 102, 552-573.
- Aslam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Shin, Y.-H., & Xian, Y. (2023). 1,3-Bis(5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2023(2), M1622.
- Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Glavač, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Hadimani, M. B., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Pharmaceuticals, 15(1), 63.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Introduction and Strategic Overview
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, leading to compounds with significant anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The functionalization of this core, particularly at the C5-position, is a key strategy for modulating pharmacological activity and developing novel therapeutic agents.
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[4][5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often require harsh conditions and exhibit limited substrate scope.[4] For a substrate like 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one, which contains multiple heteroatoms and a potentially base-sensitive lactam functional group, the Buchwald-Hartwig reaction offers a mild and highly efficient pathway for introducing diverse amine functionalities.
This document serves as a comprehensive technical guide for researchers, providing not only a detailed, step-by-step protocol but also the underlying scientific rationale for key experimental choices. We will delve into the mechanistic principles, parameter optimization, and practical considerations necessary to successfully implement this transformation.
The Catalytic Heart of the Reaction: Mechanism and Rationale
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and adapting the protocol for different substrates. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[7] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a coordinatively unsaturated Pd(0) species and accelerates this key step.[5][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the bromide from the palladium center. The choice of base is a delicate balance; it must be strong enough to deprotonate the coordinated amine but not so harsh as to cause degradation of the sensitive substrate.[9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, releasing the 5-amino-thieno[2,3-d]pyrimidin-4(3H)-one product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. Reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst oxidation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >97% | Commercial Source |
| Amine (e.g., Morpholine, Aniline derivative) | >98% | Commercial Source |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst Grade | Commercial Source |
| Phosphine Ligand (e.g., XPhos) | Catalyst Grade | Commercial Source |
| Base (e.g., Sodium tert-butoxide, Cs₂CO₃) | >98% | Commercial Source |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Anhydrous, <50 ppm H₂O | Commercial Source |
| Oven-dried Schlenk flask with stir bar | - | - |
| Septa, needles, syringes | - | - |
| Inert gas line (N₂ or Ar) with bubbler | High Purity | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - |
| Column Chromatography Supplies (Silica gel) | - | - |
Step-by-Step Reaction Procedure
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Seal the flask with a rubber septum, and heat-gun dry under high vacuum for 5 minutes. Allow the flask to cool to room temperature and backfill with an inert gas (N₂ or Ar). Repeat this vacuum/backfill cycle three times.
-
Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add to the Schlenk flask:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 0.7 mmol, 1.4 equiv.)
-
Rationale: Using a pre-catalyst like XPhos Pd G3 simplifies handling and ensures an accurate Pd:ligand ratio, leading to the efficient in-situ generation of the active Pd(0) species.[9] The base is added as a solid to the dry reagents.
-
-
Reagent Addition (Liquid): Briefly remove the septum and add the amine (0.6 mmol, 1.2 equiv.) if it is a liquid, followed by the anhydrous solvent (e.g., Toluene, 5 mL). If the amine is a solid, add it in the previous step.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 mL).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Scientific Deep Dive: Parameter Optimization
The success of this C-N coupling is highly dependent on the judicious selection of the catalyst system, base, and solvent. The thieno[2,3-d]pyrimidin-4(3H)-one core presents unique challenges, including potential for catalyst inhibition by the sulfur and nitrogen lone pairs and base-sensitivity.
The Catalyst System: Choosing the Right Ligand
The evolution of phosphine ligands has been central to the broad applicability of the Buchwald-Hartwig reaction.[4] For heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[14]
| Ligand Family | Key Features & Application Scope |
| XPhos | Highly versatile and robust. Excellent for a wide range of aryl and heteroaryl bromides/chlorides with primary and secondary amines. Often a reliable starting point for optimization.[15] |
| BrettPhos | Features a bulky adamantyl group. Particularly effective for coupling primary amines and amides, and can show high selectivity for primary amines over secondary amines.[10][14] |
| RuPhos | Often provides superior results for sterically hindered substrates or challenging heteroaromatic couplings where other ligands may fail.[15] |
| tBuBrettPhos | An even more sterically demanding ligand, developed for challenging aminations of unprotected five-membered heterocyclic bromides, making it a strong candidate for this specific substrate class.[16] |
Recommendation: For this compound, XPhos or tBuBrettPhos are excellent starting points. Using a G3 or G4 palladacycle precatalyst is highly recommended for convenience and reproducibility.
The Role of the Base
The base plays the crucial role of deprotonating the amine, but its strength can dramatically impact the reaction outcome, especially with base-sensitive substrates.[9]
| Base | pKaH (Conjugate Acid) | Advantages & Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | Advantages: Promotes high reaction rates and allows for lower catalyst loadings.[10] Disadvantages: Incompatible with many base-sensitive functional groups (e.g., esters). |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Advantages: Excellent functional group tolerance, good solubility.[9] Disadvantages: Can lead to slower reaction rates, may require higher temperatures or catalyst loadings. |
| Potassium Phosphate (K₃PO₄) | ~12 | Advantages: Good functional group tolerance, cost-effective.[10] Disadvantages: Often requires higher catalyst loadings and can result in thick, difficult-to-stir slurries. |
| LHMDS | ~26 | Advantages: Very strong base, useful for low-temperature aminations and substrates with protic functional groups.[10] Disadvantages: Solid is air-sensitive, can be too harsh. |
Recommendation: Start with a moderately strong base like Sodium tert-butoxide . If substrate decomposition is observed, switch to a weaker, inorganic base like Cesium Carbonate (Cs₂CO₃) .
Expected Results and Substrate Scope
The described protocol is expected to be robust for a variety of amine coupling partners. The following table provides representative, literature-informed examples of expected outcomes.
| Amine Nucleophile | Recommended Conditions (Catalyst/Base/Solvent) | Expected Yield (%) | Notes |
| Morpholine | XPhos Pd G3 / NaOtBu / Toluene, 100 °C | 85 - 95% | A standard, reliable coupling partner. |
| Aniline | XPhos Pd G3 / Cs₂CO₃ / Dioxane, 110 °C | 70 - 85% | Weaker bases are often preferred for anilines to prevent side reactions. |
| Benzylamine | tBuBrettPhos Pd G3 / K₃PO₄ / Toluene, 110 °C | 75 - 90% | Primary amines couple efficiently. |
| tert-Butylamine | RuPhos Pd G3 / LHMDS / THF, 65 °C | 60 - 75% | Sterically hindered amines are more challenging and may require more specialized ligands and bases.[17] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 5-amino-thieno[2,3-d]pyrimidin-4(3H)-one derivatives. By carefully selecting a modern palladium precatalyst system featuring a bulky dialkylbiaryl phosphine ligand (such as XPhos or tBuBrettPhos) and appropriately tuning the base and reaction conditions, this transformation can be achieved in high yields. This application note provides a robust and scientifically grounded protocol to empower researchers in drug discovery and chemical synthesis to access these valuable compounds with confidence and efficiency.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b.
- Use of base metals in Buchwald-Hartwig coupling. GSK Solvent and Reagent Guides. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. jk-sci.com [jk-sci.com]
- 14. entegris.com [entegris.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous biologically active molecules.[1][2] The introduction of a bromine atom at the 5-position of this core structure offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This guide details the robust and widely applicable synthetic strategies, including the initial construction of the thiophene ring via the Gewald reaction, subsequent cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one core, and the final regioselective bromination. Each section provides in-depth technical protocols, explains the underlying chemical principles, and offers insights into critical experimental parameters.
Introduction: The Significance of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered considerable attention in the field of medicinal chemistry due to its structural similarity to endogenous purine bases.[1] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a variety of biological targets, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The development of potent and selective inhibitors of various kinases is a particularly active area of research for this class of compounds.
The strategic introduction of a bromine atom at the 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one core serves as a key synthetic maneuver. This halogenated intermediate is a versatile building block for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties.
Overall Synthetic Strategy
The synthesis of this compound derivatives is typically achieved through a multi-step sequence. The general approach involves three key stages:
-
Formation of a polysubstituted 2-aminothiophene precursor: This is most commonly accomplished via the Gewald multicomponent reaction.[3][4]
-
Cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one core: The 2-aminothiophene intermediate is cyclized with a suitable one-carbon synthon, such as formic acid or formamide.
-
Regioselective bromination at the 5-position: The thieno[2,3-d]pyrimidin-4(3H)-one is then subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS), to introduce the bromine atom at the desired position.
This modular approach allows for the introduction of diversity at various positions of the final molecule by selecting different starting materials for the Gewald reaction and by further derivatization of the 5-bromo intermediate.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Part 1: Synthesis of the 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4] It involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a basic catalyst.
Mechanism and Rationale
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur to the double bond and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene.[4] The choice of base (commonly morpholine or triethylamine) is crucial for promoting both the initial condensation and the subsequent steps. The reaction is often carried out in a protic solvent like ethanol to facilitate the proton transfer steps.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a common 2-aminothiophene precursor starting from cyclohexanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 9.8 g (10.4 mL) | 0.1 |
| Ethyl cyanoacetate | 113.12 | 11.3 g (10.7 mL) | 0.1 |
| Sulfur (elemental) | 32.06 | 3.2 g | 0.1 |
| Morpholine | 87.12 | 8.7 g (8.7 mL) | 0.1 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Stir the mixture at room temperature to obtain a homogeneous suspension.
-
Add morpholine (0.1 mol) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction is usually observed.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash it with cold ethanol, and then with water to remove any residual morpholine.
-
Dry the solid under vacuum to obtain the crude ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Recrystallize the crude product from ethanol to afford the pure compound as a crystalline solid.
Self-Validation Checklist:
-
Appearance: Pale yellow to white crystalline solid.
-
Melting Point: Compare with literature values (typically in the range of 145-150 °C).
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the amino group (N-H stretching) and the ester carbonyl group (C=O stretching).
Part 2: Cyclization to the Thieno[2,3-d]pyrimidin-4(3H)-one Core
The synthesized 2-aminothiophene precursor can be readily cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core. A common and efficient method involves heating the 2-aminothiophene-3-carboxamide or -3-carboxylate with formic acid or formamide.
Mechanism and Rationale
The cyclization reaction proceeds via an initial N-formylation of the 2-amino group of the thiophene, followed by an intramolecular cyclocondensation to form the pyrimidinone ring. When using a 2-aminothiophene-3-carboxylate, the reaction with formamide at high temperature leads to the formation of the pyrimidinone ring. Alternatively, hydrolysis of the ester to the carboxylic acid, followed by reaction with formamide, can also be employed. Using formic acid with a 2-aminothiophene-3-carbonitrile is another effective route.
Detailed Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 225.31 | 22.5 g | 0.1 |
| Formamide | 45.04 | 100 mL | - |
Procedure:
-
Place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.1 mol) in a 250 mL round-bottom flask.
-
Add an excess of formamide (100 mL).
-
Heat the mixture to reflux (approximately 180-190 °C) and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove excess formamide.
-
Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Self-Validation Checklist:
-
Appearance: White to off-white solid.
-
Melting Point: Compare with literature values.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the appearance of an amide C=O stretch and the disappearance of the ester C=O and primary amine N-H stretches.
Part 3: Regioselective Bromination at the 5-Position
The final key step is the regioselective bromination of the thieno[2,3-d]pyrimidin-4(3H)-one core at the 5-position of the thiophene ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild and selective nature.[5][6]
Mechanism and Rationale
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The bromination with NBS typically proceeds via an electrophilic substitution mechanism. The regioselectivity is governed by the electronic properties of the fused ring system. The 5-position of the thieno[2,3-d]pyrimidine system is generally the most electron-rich and sterically accessible position on the thiophene ring, leading to preferential substitution at this site. The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or chloroform at room temperature.
Detailed Experimental Protocol: Synthesis of 5-Bromo-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one | 208.27 | 2.08 g | 0.01 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 0.0105 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
Dissolve 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in DMF (20 mL) in a 100 mL round-bottom flask at room temperature.
-
To the stirred solution, add N-bromosuccinimide (0.0105 mol, 1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 5-bromo derivative. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Self-Validation Checklist:
-
Appearance: White to pale yellow solid.
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.
-
¹H NMR Spectroscopy: The singlet corresponding to the proton at the 5-position of the thiophene ring in the starting material will be absent in the product spectrum.
Visualization of the Bromination Mechanism
Caption: Simplified mechanism of electrophilic bromination of the thieno[2,3-d]pyrimidin-4(3H)-one core.
Conclusion
The synthetic protocols detailed in this application note provide a reliable and scalable route to this compound derivatives. By following these procedures and paying close attention to the self-validation checkpoints, researchers can confidently synthesize these valuable intermediates for their drug discovery and development programs. The versatility of the 5-bromo functionality opens up a vast array of possibilities for creating diverse libraries of compounds for biological screening.
References
- Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.).
- Gewald reaction - Wikipedia. (2023, September 29).
- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2010). ARKIVOC, 2010(11), 127-137.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). Molecules, 24(19), 3582. [Link]
- Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(5), 4141–4153.
- Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2018). Research & Reviews: Journal of Chemistry.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10).
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2019). Russian Journal of Organic Chemistry, 55(11), 1735-1741.
- N-Bromosuccinimide - Wikipedia. (2023, December 1).
- N-Bromosuccinimide (NBS). (n.d.).
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one in Modern Medicinal Chemistry
Preamble: The Thienopyrimidine Scaffold – A Privileged Heterocycle in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purine bases, such as adenine and guanine, classifies it as a critical bioisostere[1][2][3]. This mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, that would typically bind purines. Consequently, this scaffold is at the heart of numerous therapeutic agents with a vast spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][3][4][5]. The successful integration of this scaffold into clinically evaluated drugs like Pictilisib (a PI3K inhibitor) and Tepotinib (a MET inhibitor) underscores its therapeutic viability and potential.
Within this important class of molecules, 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one emerges as a particularly valuable intermediate. The strategic placement of a bromine atom at the C5 position transforms the core scaffold into a versatile handle for synthetic elaboration. This bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling medicinal chemists to systematically introduce a diverse range of substituents and explore the chemical space around the core, a fundamental process in modern structure-activity relationship (SAR) studies.
Core Application: A Scaffold for Kinase Inhibitor Development
One of the most fruitful applications of the this compound scaffold is in the development of kinase inhibitors. The thienopyrimidine nucleus serves as an effective "hinge-binding" motif, anchoring the inhibitor to the ATP-binding pocket of many kinases. The C5-position, activated by the bromo-substituent, points towards the solvent-exposed region of the binding site, providing an ideal vector for introducing moieties that can enhance potency and selectivity.
A prominent example is the development of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors[6]. ROCKs are key regulators of cell shape and motility, making them attractive targets for cardiovascular and oncology indications. Researchers utilized the 5-bromothienopyrimidinone core to synthesize a library of derivatives, leading to the discovery of highly potent dual ROCK I/II inhibitors[6].
Logical Workflow: From Scaffold to Potent Inhibitor
The following diagram illustrates the strategic workflow for leveraging this compound to develop targeted inhibitors.
Caption: Synthetic pathway for the core thienopyrimidinone scaffold.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in absolute ethanol.
-
Gewald Reaction: Add a catalytic amount of a base such as morpholine or triethylamine (approx. 0.2 eq.). Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The 2-aminothiophene product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Cyclization to Pyrimidinone: Combine the isolated 2-aminothiophene intermediate (1.0 eq.) with a large excess of formamide (used as both reactant and solvent). Heat the mixture to 150-180 °C for several hours.
-
Purification: Cool the reaction mixture and pour it into ice water. The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure Thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: Regioselective Bromination at C5
This protocol describes the critical step of introducing the bromine "handle" onto the core scaffold.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in a suitable solvent such as acetic acid or chloroform in a flask protected from light.[7]
-
Addition of Brominating Agent: Slowly add a solution of bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent at room temperature or 0 °C. The choice of brominating agent can influence the reaction profile, but both can yield the desired product.[7]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. If using acetic acid, the product may precipitate upon dilution with water. Collect the solid by filtration, wash with water to remove acid, and dry. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.
Protocol 3: Suzuki Cross-Coupling for Derivatization (Representative Application)
This protocol demonstrates the power of the bromo-intermediate in generating molecular diversity.
Step-by-Step Methodology:
-
Reagents:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid/ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or Toluene)
-
-
Reaction Setup: To a reaction vessel, add the 5-bromo starting material, the boronic acid, the base, and the solvent.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting bromide.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C5-aryl or C5-heteroaryl derivative.
Quantitative Data: Biological Activity of Derivatives
The true value of this compound as a scaffold is validated by the biological activity of its derivatives. The table below summarizes data for representative compounds derived from this core structure, highlighting its utility in generating potent inhibitors.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Cell-Based Assay (IC₅₀/GI₅₀) | Reference |
| 8k | ROCK I | 0.004 | - | - | [6] |
| 8k | ROCK II | 0.001 | - | - | [6] |
| 15 | (Antiproliferative) | - | A549 (Lung) | 0.94 µM | [8] |
| 19 | (Antiproliferative) | - | MCF-7 (Breast) | Potent Activity | [8] |
| 4 | (Microtubule Depol.) | - | NCI-60 Panel | ~0.01 µM (avg) | [9] |
| 14j (Isomer) | Pim-1 | 0.002 (Kᵢ) | K562 | 1.7 µM (EC₅₀) | [10] |
| 14j (Isomer) | Pim-3 | 0.0005 (Kᵢ) | K562 | 1.7 µM (EC₅₀) | [10] |
Note: Compound 14j is a benzo-fused isomer, but demonstrates the high potency achievable with the broader thienopyrimidinone scaffold in kinase inhibition.
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its structural heritage as a purine bioisostere provides a foundation for broad biological relevance, while its C5-bromo functionality unlocks immense potential for synthetic diversification. The protocols and data presented herein validate its role as a privileged scaffold, particularly in the rational design of potent and selective kinase inhibitors. Its continued application is expected to fuel the discovery of novel therapeutic agents for a range of human diseases.
References
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Anonymous. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- Anonymous. (2025). The Chemistry of Thienopyrimidines.
- Anonymous. (n.d.). Structures of some thienopyrimidine-containing drugs.
- Anonymous. (n.d.). 5-Bromothieno[2,3-d]pyrimidine|CAS 1379322-62-9. Benchchem.
- Anonymous. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH.
- Anonymous. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Guo, et al. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b.
- Anonymous. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzot[3][4]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI.
- Anonymous. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central.
- Anonymous. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[3][4]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH.
- Tao, Z. F., et al. (2009). Discovery of 3H-benzot[3][4]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one for the Development of Novel Anticancer Agents
Introduction: The Strategic Advantage of the Thieno[2,3-d]pyrimidine Scaffold
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore privileged scaffolds—molecular frameworks that consistently demonstrate biological activity across various targets. The thieno[2,3-d]pyrimidine core is one such scaffold of significant interest.[1][2] Structurally resembling purine nucleobases, these compounds are well-suited to interact with the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.[2][3][4] Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of oncologically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim kinases, making them a fertile ground for drug discovery.[3][5][6][7]
This guide focuses on a key intermediate, 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one , as a strategic starting point for generating diverse libraries of potential anticancer agents. The bromine atom at the C5 position serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity and fine-tune the compound's biological activity and pharmacokinetic properties. These application notes provide the scientific rationale, detailed protocols, and data interpretation frameworks necessary for researchers to effectively utilize this scaffold in their oncology drug discovery programs.
Section 1: Rationale for Targeting Kinases with Thieno[2,3-d]pyrimidine Derivatives
Protein kinases are crucial regulators of cellular processes, including proliferation, survival, and migration.[8] Their aberrant activation is a hallmark of many cancers.[9] The thieno[2,3-d]pyrimidine scaffold has been successfully employed to create inhibitors for several key kinase targets.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, when overexpressed or mutated, drives tumor growth in various cancers, particularly non-small cell lung cancer.[3][10] Several studies have reported thieno[2,3-d]pyrimidine derivatives that exhibit potent inhibitory effects on both wild-type (EGFRWT) and mutant (e.g., EGFRT790M) forms of the enzyme.[10][11][12]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is the primary mediator of this process.[8][13][14] The thieno[2,3-d]pyrimidine core has been integral to the design of potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and cytotoxic potential.[13][15][16]
-
Multi-Kinase Inhibition: The complexity of cancer signaling often necessitates targeting multiple pathways simultaneously.[10] The inherent versatility of the thieno[2,3-d]pyrimidine scaffold allows for the development of multi-kinase inhibitors that can target EGFR, VEGFR-2, and other relevant kinases, potentially offering a more comprehensive therapeutic effect.[4]
The following diagram illustrates the general mechanism by which these agents function.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Section 2: Synthetic Strategies & Protocols
The 5-bromo substituent on the thieno[2,3-d]pyrimidin-4(3H)-one core is a linchpin for diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Caption: Diversification strategy for the 5-bromo scaffold.
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an aryl or heteroaryl boronic acid to the 5-position of the scaffold. This reaction is highly robust and tolerates a wide variety of functional groups.
Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds. The choice of a palladium catalyst like Pd(PPh₃)₄ or a more active pre-catalyst system, along with a suitable base (e.g., Na₂CO₃, K₂CO₃), is critical for efficient catalytic turnover. The solvent system (e.g., Dioxane/Water) is chosen to ensure solubility of both the organic and inorganic reagents.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a suitable ratio (e.g., 4:1 v/v). The mixture should be stirred to create a suspension.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure 5-aryl/heteroaryl-thieno[2,3-d]pyrimidin-4(3H)-one derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Biological Evaluation Protocols
After synthesis and purification, the novel compounds must be evaluated for their anticancer activity. A tiered screening approach is typically employed, starting with broad cytotoxicity assays and moving towards more specific mechanism-of-action studies.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[5] It is a standard first-pass screen for novel anticancer compounds.[1][17]
Rationale: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by the test compound.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[5][9][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[17][18]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium carefully. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition of cell growth) using non-linear regression analysis.[5]
Protocol 3.2: Target-Based Kinase Inhibition Assay
For compounds showing promising cytotoxicity, it is essential to determine if their activity is due to the inhibition of the intended kinase target (e.g., EGFR, VEGFR-2). This can be performed using various commercially available in vitro kinase assay kits.
Rationale: These assays typically measure the phosphorylation of a specific substrate by the kinase in the presence and absence of the inhibitor. The signal (e.g., fluorescence, luminescence) is inversely proportional to the inhibitory activity of the compound.
General Procedure Outline:
-
The recombinant kinase enzyme, a specific substrate (often a peptide), and ATP are combined in a buffer solution in a microplate well.
-
The test compound is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
A detection reagent is added that specifically recognizes the phosphorylated substrate.
-
A signal is generated and read on a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Section 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and subsequent biological testing allows for the development of a Structure-Activity Relationship (SAR). This provides critical insights into which chemical features are essential for potent and selective anticancer activity.
Key Insights from Literature:
-
Substituents at C5: The nature of the group introduced at the C5 position via cross-coupling is a major determinant of activity and selectivity. Small, electron-withdrawing or -donating groups on an appended phenyl ring can significantly modulate potency against kinases like EGFR and VEGFR-2.[10][13]
-
Substituents at N3: Alkylation or arylation at the N3 position can influence solubility and cell permeability, as well as create additional interactions within the kinase active site.[19]
-
Substituents at C2: The introduction of various amine-containing side chains at the C2 position has been shown to be a fruitful strategy for enhancing potency.[17] For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a highly active compound against a melanoma cell line.[17][20]
Table 1: Representative Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 17f | HCT-116 (Colon) | 2.80 | [13] |
| Compound 17f | HepG2 (Liver) | 4.10 | [13] |
| Compound 17f | VEGFR-2 | 0.23 | [13] |
| Compound 5b | MCF-7 (Breast) | 22.66 | [10] |
| Compound 5b | A549 (Lung) | 17.79 | [10] |
| Compound 5b | EGFRWT | 0.037 | [10] |
| Compound 10e | MCF-7 (Breast) | 14.5 | [1] |
| Compound 10b | MCF-7 (Breast) | 19.4 | [1] |
| Compound 15 | A549 (Lung) | 0.94 | [21] |
| Compound 8k | ROCK I | 0.004 | [19] |
| Compound 8k | ROCK II | 0.001 | [19] |
Note: The specific structures of the compounds are detailed in the cited references. This table serves to illustrate the range of potencies achievable with this scaffold.
Section 5: Data Interpretation and Lead Optimization Workflow
The development of anticancer agents is an iterative process. Data from each round of synthesis and testing informs the design of the next generation of compounds.
Caption: Iterative workflow for lead optimization.
Interpreting the Data:
-
High IC₅₀ in Cytotoxicity Assay: If a compound has a high IC₅₀ (>50 µM), it is generally considered inactive and may not be prioritized unless it shows exceptional target-specific activity.
-
Potent Cytotoxicity: Compounds with low micromolar or nanomolar IC₅₀ values are promising. The next step is to assess their selectivity. Do they kill cancer cells more effectively than normal, non-cancerous cells?
-
Target Engagement: A potent IC₅₀ in a kinase assay confirms that the compound inhibits the intended target. A large discrepancy between the kinase IC₅₀ and the cellular cytotoxicity IC₅₀ may suggest poor cell permeability, metabolic instability, or that the compound's cytotoxic effect is mediated by other mechanisms (off-target effects).
-
SAR Trends: By comparing structurally related compounds, researchers can deduce which modifications lead to improved potency and selectivity. This knowledge is crucial for designing the next library of compounds to synthesize.
References
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI.
- Al-Warhi, T., et al. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Al-Ostoot, F. H., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(3), 1386.
- El-Metwally, S. A., et al. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry, 15(22), 2065-2086.
- Ghorab, M. M., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1563.
- New thieno[2,3-d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. (n.d.). Semantic Scholar.
- Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][13][14][17]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1063.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate.
- El-Metwally, S. A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184.
- Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. (n.d.). ResearchGate.
- Albohy, A. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design. Theses and Dissertations (Comprehensive).
- Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. (n.d.). ResearchGate.
- Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. (n.d.). Europe PMC.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (n.d.). ScienceDirect.
- (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). ResearchGate.
- Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-Ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(16), 3583.
- Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. (n.d.). ResearchGate.
- Roy, U., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 313.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies.
- El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46760-46781.
- Shyyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 28.
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966.
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][14]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (n.d.). MDPI.
- Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. (n.d.). Europe PMC.
- 3H-benzo[5][14]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (n.d.). PubMed.
- Abuelizz, H. A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2277.
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 12. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. "Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design" by Amgad Albohy [buescholar.bue.edu.eg]
- 16. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. alliedacademies.org [alliedacademies.org]
- 19. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one for the Synthesis of Novel PI3K Inhibitors
Introduction: The Central Role of the PI3K Pathway and the Thienopyrimidine Scaffold
The phosphoinositide 3-kinase (PI3K) signaling pathway is a master regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequent oncogenic events across a spectrum of human cancers, making it a prime target for therapeutic intervention.[2][3] Consequently, the development of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway has become a major focus in modern oncology drug discovery.[4][5]
Within the vast chemical space of kinase inhibitors, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure.[6][7] Its structural resemblance to the native purine bases, adenine and guanine, allows it to effectively function as an ATP-competitive inhibitor by binding to the hinge region of the kinase active site.[7][8] This has led to the development of numerous potent and selective inhibitors for various kinases, including PI3K.[9][10]
This guide focuses on a key building block for the synthesis of next-generation PI3K inhibitors: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one . The strategic placement of the bromine atom at the 5-position provides a versatile synthetic handle for introducing diverse chemical moieties through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. We will provide an in-depth look at the PI3K pathway, a detailed protocol for utilizing this intermediate in a Suzuki-Miyaura cross-coupling reaction, and methods for characterizing the resulting inhibitor.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2] This leads to the recruitment and activation of Class I PI3Ks at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[3] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), to drive cell growth and proliferation.[1][2] In many cancers, this pathway is constitutively active due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which dephosphorylates PIP3 to terminate the signal.[3] Thienopyrimidine-based inhibitors are designed to bind to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby shutting down this entire signaling cascade.
Figure 1: The PI3K/AKT/mTOR Signaling Cascade and Point of Inhibition.
Synthetic Strategy: Suzuki-Miyaura Coupling for Scaffold Elaboration
The bromine atom on this compound is an ideal leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is particularly robust and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry.[10] This reaction allows for the direct installation of various aryl or heteroaryl groups at the 5-position of the thienopyrimidine core, a region that often interacts with the solvent-exposed front-pocket of the kinase, influencing inhibitor selectivity and potency.
Figure 2: General workflow for the synthesis of PI3K inhibitors.
Protocol 1: Synthesis of a 5-Aryl-thienopyrimidine Derivative
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a novel PI3K inhibitor candidate.
Materials & Reagents:
| Reagent | Supplier | CAS No. | Notes |
| This compound | Commercially available | 94290-78-1 | Starting material |
| 4-Methoxyphenylboronic acid | Sigma-Aldrich | 452-26-6 | Coupling partner (example) |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 14221-01-3 | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | Base, anhydrous |
| 1,4-Dioxane | Acros Organics | 123-91-1 | Solvent, anhydrous |
| Deionized Water | In-house | 7732-18-5 | For work-up |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | Extraction solvent |
| Brine (Saturated NaCl solution) | In-house | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Alfa Aesar | 7487-88-9 | Drying agent |
| Silica Gel (230-400 mesh) | SiliCycle | 63231-67-4 | For column chromatography |
Experimental Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (232 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-intermediate. Anhydrous conditions are critical for the catalyst's stability and reaction efficiency.
-
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (15 mL) and deionized water (3 mL) via syringe.
-
Causality: The water in the solvent mixture is crucial for the Suzuki transmetalation step, facilitating the transfer of the aryl group from boron to palladium.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Expert Insight: The bright yellow color of the catalyst should be noted. A color change to a dark brown or black solution upon heating indicates the catalytic cycle is active.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Trustworthiness: The brine wash helps to remove residual water and inorganic salts from the organic phase, improving the efficiency of the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a white to off-white solid.
Characterization and Data Analysis
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.
Expected Analytical Data for 5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one:
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, NH), 8.2 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.6 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.2, 158.9, 154.5, 145.1, 130.5, 128.8, 125.4, 122.1, 118.9, 114.6, 55.8. |
| Mass Spec (ESI+) | Calculated for C₁₃H₁₀N₂O₂S [M+H]⁺: 259.05. Found: 259.1. |
| HPLC Purity | >95% (at 254 nm). |
Protocol 2: In Vitro PI3Kα Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of the newly synthesized compound against the PI3Kα isoform using a commercially available luminescent kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate using DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution from the DMSO plate to a 384-well white assay plate. Include wells with DMSO only (negative control) and a known PI3K inhibitor like Alpelisib (positive control).
-
Kinase Reaction: Add the PI3Kα enzyme, the substrate (PIP2), and ATP to the assay plate in the appropriate kinase buffer. The final ATP concentration should be at or near its Km value for the enzyme.
-
Self-Validation: Running the assay at the ATP Km ensures that the assay is sensitive to competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent (e.g., ADP-Glo™ reagent). This reagent converts the ADP generated into a luminescent signal.
-
Data Analysis: Read the luminescence on a plate reader. Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Hypothetical Comparative Data:
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| Alpelisib (Reference)[12] | 5 | 1200 | 290 | 250 |
| Synthesized Compound (Example) | 25 | 1800 | 950 | 800 |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile intermediate for the discovery and development of novel PI3K inhibitors.[10][13] The protocols and insights provided here demonstrate a clear and robust pathway from chemical synthesis to biological evaluation. The strategic use of palladium-catalyzed cross-coupling reactions enables the rapid generation of diverse compound libraries, allowing for the fine-tuning of inhibitory profiles. By systematically modifying the substituent at the 5-position, researchers can develop next-generation PI3K inhibitors with improved isoform selectivity, enhanced potency, and more favorable drug-like properties, ultimately contributing to the advancement of targeted cancer therapies.[14][15]
References
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
- Janku, F., et al. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. CA: A Cancer Journal for Clinicians, 68(2), 160-178. [Link]
- Vitiello, P. F., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 14(13), 3249. [Link]
- Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1930-1948. [Link]
- Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy.
- ResearchGate. (2025).
- Pascual, J., et al. (2017). Identification of novel PI3K inhibitors through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 27(21), 4794-4799. [Link]
- PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. [Link]
- ResearchGate. (2025). The Chemistry of Thienopyrimidines. [Link]
- Campillo, M., et al. (2009). Phosphoinositide-3-kinase (PI3K) inhibitors: identification of new scaffolds using virtual screening. Bioorganic & Medicinal Chemistry Letters, 19(20), 5842-5847. [Link]
- Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32, 659-681. [Link]
- Vasan, N., et al. (2019). Mechanisms of Resistance to PI3K Inhibitors in Cancer. Annual Review of Cancer Biology, 3, 21-41. [Link]
- Ciraolo, E., et al. (2010). More than just kinases: the scaffolding function of PI3K. Current Topics in Microbiology and Immunology, 346, 171-181. [Link]
- Yang, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3390. [Link]
- Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 25(7), 2059-2067. [Link]
- ResearchGate. Design of proposed new PI3K inhibitors by structural modification of the lead compound PI-103. [Link]
- Liu, P., et al. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Signal Transduction and Targeted Therapy, 4, 21. [Link]
- ResearchGate. Examples of isoform-specific PI3K inhibitors approved for clinical use... [Link]
- LoRusso, P. M. (2016). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Oncology Reports, 18(9), 54. [Link]
- He, W., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1038-1043. [Link]
- El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 350-368. [Link]
- Abouzid, K. A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3290. [Link]
- Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(2), 381. [Link]
- Barlaam, B., et al. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Tetrahedron, 71(20), 2995-3009. [Link]
- PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. [Link]
- ResearchGate. Different FDA approved (PI3K) inhibitors. [Link]
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
- Scott, J. S., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(6), 4789-4804. [Link]
- ResearchGate. (2025).
- PubMed Central. (2025).
- MDPI. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]
- ResearchGate. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]
- El-Sayed, N. F., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8527. [Link]
- Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5992-5994. [Link]
- PubMed. Discovery of 3H-benzo[2][4]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. [Link]
- PubMed. (2021).
- Zhang, Y., et al. (2023). Development and safety of PI3K inhibitors in cancer.
Sources
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 10. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Designing Novel Kinase Inhibitors Using a Thieno[2,3-d]pyrimidine Core: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the kinase ATP-binding site, while the fused thiophene ring offers versatile points for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of novel kinase inhibitors based on the thieno[2,3-d]pyrimidine core. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights grounded in extensive field experience to empower researchers in their drug discovery endeavors.
Introduction: The Rationale for Targeting Kinases with Thieno[2,3-d]pyrimidines
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of adenine, a key component of ATP, which allows it to act as a competitive inhibitor at the ATP-binding site of kinases.[1][2] This inherent property, combined with its synthetic tractability, makes it an excellent starting point for the development of novel kinase inhibitors. Numerous studies have demonstrated the successful development of thieno[2,3-d]pyrimidine-based inhibitors against a range of kinases, including EGFR, VEGFR-2, c-Met, and RIPK2, highlighting the versatility of this scaffold.[3][4][5][6]
The Drug Discovery Workflow: A Strategic Overview
The development of a novel kinase inhibitor is a multi-step process that begins with target identification and culminates in a clinically viable drug candidate. The following diagram illustrates a typical workflow for designing thieno[2,3-d]pyrimidine-based kinase inhibitors.
Caption: A generalized workflow for the discovery and development of thieno[2,3-d]pyrimidine kinase inhibitors.
Design and Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The synthetic accessibility of the thieno[2,3-d]pyrimidine core allows for the introduction of a wide range of substituents to modulate the inhibitor's properties. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.[7][8]
Common Synthetic Strategies
One of the most common and versatile methods for constructing the thieno[2,3-d]pyrimidine core is the Gewald reaction. This multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene intermediate.[9] This intermediate can then be cyclized with various reagents to afford the desired thieno[2,3-d]pyrimidine.
Another widely used approach involves the reaction of a substituted 2-aminothiophene-3-carbonitrile with formic acid or other cyclizing agents.[7] Modifications to this core can be readily achieved through nucleophilic substitution reactions at the 4-position, often by first converting the 4-oxo group to a 4-chloro group.[10]
Caption: A representative synthetic pathway for generating a library of thieno[2,3-d]pyrimidine derivatives.
Protocol: Representative Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a 4-anilino-substituted thieno[2,3-d]pyrimidine, a common structural motif in many kinase inhibitors.
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a stirred solution of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL), add triethylamine (15 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidin-4-one Core
-
Reflux a mixture of the 2-aminothiophene intermediate (10 mmol) in an excess of formic acid (20 mL) for 8-12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the 3,5,6,7-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(1H)-one.
Step 3: Chlorination of the 4-Oxo Position
-
Reflux a suspension of the thieno[2,3-d]pyrimidin-4-one (10 mmol) in phosphorus oxychloride (POCl3, 15 mL) for 3-5 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-3,5,6,7-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine.
Step 4: Nucleophilic Substitution with an Aniline
-
To a solution of the 4-chloro intermediate (5 mmol) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired aniline (5.5 mmol) and a base (e.g., diisopropylethylamine, 7.5 mmol).
-
Heat the reaction mixture at 80-120°C for 4-16 hours, monitoring by TLC.
-
After completion, cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-anilino-thieno[2,3-d]pyrimidine derivative.
In Vitro and Cell-Based Screening
Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves a tiered screening approach, starting with in vitro biochemical assays to determine direct inhibitory activity against the target kinase, followed by cell-based assays to assess cellular potency and downstream effects.
In Vitro Kinase Inhibition Assay
The primary goal of the in vitro kinase assay is to determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). A variety of assay formats are available, with radioactivity-based assays and fluorescence/luminescence-based assays being the most common.[11] The ADP-Glo™ Kinase Assay is a popular luminescence-based method that measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[12]
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Thieno[2,3-d]pyrimidine compounds (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in kinase buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
In a multiwell plate, add the kinase and substrate to the kinase buffer.
-
Add the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context.[13][14] These assays can measure the inhibition of downstream signaling pathways, the effect on cell proliferation or viability, and can help to confirm that the compound is cell-permeable and not subject to significant efflux.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes a general method to assess the effect of the kinase inhibitors on the viability of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine compounds (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
96-well clear or opaque-walled tissue culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in cell culture medium.
-
Treat the cells with the serially diluted compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Calculate the percent viability for each concentration relative to the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
| Compound | Target Kinase IC50 (nM) | Cell Line GI50 (nM) | Notes |
| Example 1 | 15 | 150 | Good biochemical potency, moderate cellular activity. May have permeability issues. |
| Example 2 | 50 | 60 | Good correlation between biochemical and cellular potency. |
| Example 3 | 5 | 800 | Potent biochemically, but poor cellular activity. Potential efflux substrate or off-target toxicity. |
Lead Optimization: Refining the Hit to a Candidate
The initial hits from screening often require further optimization to improve their potency, selectivity, and drug-like properties. This iterative process involves synthesizing and testing new analogs based on the structure-activity relationship (SAR) data obtained.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how different chemical modifications to the thieno[2,3-d]pyrimidine core affect its biological activity.[1] For example, substitutions at the 4-position are often crucial for achieving selectivity, while modifications on the thiophene ring can influence potency and pharmacokinetic properties.[5]
Caption: Key positions on the thieno[2,3-d]pyrimidine scaffold for SAR exploration.
Kinome Profiling and Selectivity
To minimize off-target effects and potential toxicity, it is essential to assess the selectivity of the lead compounds against a broad panel of kinases.[15][16] Kinome profiling services offer screening against hundreds of kinases, providing a comprehensive selectivity profile. An ideal inhibitor will exhibit high potency against the target kinase with minimal activity against other kinases, particularly those with closely related ATP-binding sites.
ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for the success of a drug discovery program.[17][18] In vitro assays to evaluate properties such as metabolic stability in liver microsomes, plasma protein binding, and potential for CYP450 inhibition can help to identify and address potential liabilities early in the optimization process.[19][20]
| ADME-Tox Parameter | Desired Outcome | Rationale |
| Metabolic Stability (t1/2 in microsomes) | > 30 min | Ensures sufficient in vivo exposure. |
| Plasma Protein Binding | < 99% | High free fraction allows for better target engagement. |
| CYP450 Inhibition (e.g., 3A4, 2D6) | IC50 > 10 µM | Reduces the risk of drug-drug interactions. |
| Aqueous Solubility | > 10 µM | Important for good absorption and formulation. |
| Permeability (e.g., PAMPA) | High | Predicts good oral absorption. |
| hERG Inhibition | IC50 > 10 µM | Minimizes the risk of cardiotoxicity. |
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and fruitful starting point for the design of novel kinase inhibitors. A successful drug discovery campaign hinges on a well-structured workflow that integrates rational design, efficient synthesis, and a comprehensive suite of in vitro and cell-based assays. By understanding the underlying principles and employing the robust protocols outlined in this guide, researchers can effectively navigate the complexities of kinase inhibitor development and accelerate the journey from a promising hit to a potential therapeutic candidate.
References
- Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1159-1176.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- Abdel-Aziz, M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6529.
- Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5429-5434.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Ghorab, M. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 114, 105123.
- Di Paolo, E., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567.
- Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2555.
- Ali, T. E. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1159-1176.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(30), 5664-5682.
- Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1163-1172.
- Reaction Biology. (2022).
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
- BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol.
- Kamal, A., et al. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Current Drug Targets, 18(11), 1278-1304.
- Xu, H., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- Revvity. (n.d.). In Vitro Kinase Assays.
- ResearchGate. (n.d.). Route for synthesizing compound XI containing thieno[2,3-d]pyrimidine.
- Ishida, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473.
- ResearchGate. (n.d.). Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors.
- ResearchGate. (n.d.). (A, B)
- ResearchGate. (n.d.).
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Singh, S. S., & Narang, A. S. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. Current Drug Metabolism, 17(9), 864-880.
- Lalloo, A. K., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(4), 1704-1718.
- Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(10), 820-831.
- Fraunhofer IME. (2019).
- Singh, S. S., & Narang, A. S. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 17(9), 864-880.
- Reaction Biology. (n.d.). ADME-Tox.
- El-Damasy, A. K., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1167-1184.
- Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918.
- El-Sayed, N. N. E., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(11), 1391.
- El-Damasy, A. K., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1167-1184.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 12. mdpi.com [mdpi.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Strategic Functionalization of the 5-Bromo Position on the Thieno[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity to the fundamental components of DNA and RNA allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]
The strategic functionalization of the thieno[2,3-d]pyrimidine core is paramount for modulating its biological activity and optimizing pharmacokinetic profiles. The 5-bromo position, in particular, serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. The carbon-bromine (C-Br) bond at this position is sufficiently reactive for facile palladium-catalyzed transformations, allowing for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and predictability.[6]
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions for the functionalization of the 5-bromo-thieno[2,3-d]pyrimidine scaffold. We will delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols, and offer expert insights into reaction optimization for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Strategic Overview: Pathways for Functionalization
The 5-bromo position offers a reliable entry point for diversification. The choice of reaction depends on the desired final structure, whether it involves appending aryl, heteroaryl, alkynyl, or amino moieties to the core scaffold.
Caption: Key functionalization pathways from the 5-bromo position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and boronic acids or esters.[7][8] Its high functional group tolerance and generally mild conditions make it a preferred choice for late-stage diversification in drug discovery programs.[8]
Scientist's Insight: The 'Why' Behind the Protocol
The success of a Suzuki coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
-
Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical. Bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide and promote the final reductive elimination step, increasing reaction rates and yields.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[9] It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common.[8] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-thieno[2,3-d]pyrimidine derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-thieno[2,3-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total volume should be sufficient to create a 0.1–0.2 M solution with respect to the starting bromide.
-
Reaction: Stir the mixture vigorously and heat to 85–95 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6–18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-thieno[2,3-d]pyrimidine.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with ligand | Pd(PPh₃)₄ is convenient; Pd₂(dba)₃ with bulky ligands can improve efficiency for challenging substrates.[10] |
| Ligand | PPh₃, SPhos, XPhos | Ligand choice can significantly impact yield and reaction time. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often effective for heteroaryl boronic acids.[7][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Dioxane is a common choice due to its ability to dissolve a wide range of substrates. |
| Temperature | 80–110 °C | Temperature should be optimized; higher temperatures may be needed for less reactive substrates.[10] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is co-catalyzed by palladium and copper(I) salts and is instrumental in creating linear, rigid structures often sought in materials science and medicinal chemistry.[12][13]
Scientist's Insight: The Dual Catalytic System
The Sonogashira reaction relies on two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the 5-bromo-thieno[2,3-d]pyrimidine to a Pd(0) complex, followed by reductive elimination to form the final product.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, DIPEA) to form a copper(I) acetylide intermediate.[11] This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center.
-
Base/Solvent: The amine base not only facilitates the formation of the copper acetylide but also acts as a solvent and scavenges the HBr generated during the reaction.[12]
Detailed Protocol: Sonogashira Coupling
Materials:
-
5-Bromo-thieno[2,3-d]pyrimidine derivative (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3-5 mol%)
-
Copper(I) Iodide (CuI) (5–10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 5-bromo-thieno[2,3-d]pyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) if necessary. The reaction is often rapid, and completion can be observed within 1–4 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Both are effective; Pd(PPh₃)₂Cl₂ is often more stable and convenient to handle.[11] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPEA | Acts as both a base and often as the solvent. Must be anhydrous. |
| Solvent | THF, DMF, or neat amine | THF and DMF are common co-solvents for substrates with poor solubility in amines. |
| Temperature | 25–60 °C | Reactions are often fast at room temperature, minimizing side reactions.[12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the arylation of a wide range of amines.[9][14] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[14][15]
Scientist's Insight: Overcoming Challenges in C-N Coupling
Forming C-N bonds via cross-coupling presents unique challenges.
-
Ligand Design: The development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) was a breakthrough for this reaction.[14][15] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[15] Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with sensitive functional groups.[9] Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[9]
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
5-Bromo-thieno[2,3-d]pyrimidine derivative (1.0 equiv)
-
Primary or secondary amine (1.2–2.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-4 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4–2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup (Glovebox Recommended): Inside a glovebox, add the 5-bromo-thieno[2,3-d]pyrimidine (1.0 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) to a vial or Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (1.2 equiv).
-
Seal and React: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100–110 °C.
-
Monitoring: Stir the reaction vigorously for 12–24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a reliable Pd(0) source.[15] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich biarylphosphine ligands are generally the most effective.[14] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is strong and efficient; Cs₂CO₃ is milder and better for base-sensitive substrates.[9][15] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 90–120 °C | Higher temperatures are typically needed to drive the reaction to completion. |
Conclusion and Future Outlook
The functionalization of the 5-bromo position of the thieno[2,3-d]pyrimidine scaffold via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel, biologically active molecules. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and scalable methods for installing aryl, alkynyl, and amino functionalities, respectively. A thorough understanding of the reaction mechanisms and the role of each component—catalyst, ligand, base, and solvent—is crucial for successful protocol development and optimization. By leveraging the protocols and insights detailed in this guide, researchers can confidently and efficiently explore the vast chemical space surrounding this privileged scaffold, accelerating the discovery of next-generation therapeutics.
References
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. ResearchGate.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Preprints.org.
- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. PubMed.
- Sonogashira Coupling. Chemistry LibreTexts.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme.
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI.
- Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 13. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Strategic Application of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics against challenging biological targets has led to the ascendancy of Fragment-Based Drug Discovery (FBDD) as a cornerstone in modern medicinal chemistry. This approach, which identifies low-molecular-weight ligands (fragments) that bind weakly to a target, offers a more efficient exploration of chemical space and a rational path to potent, drug-like leads.[1][2] Within the vast landscape of chemical fragments, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, frequently appearing in potent inhibitors of various enzyme classes, particularly protein kinases.[3][4][5]
This guide provides an in-depth exploration of a specific, high-value fragment: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one . We will delve into the rationale for its use, present detailed protocols for its application in a typical FBDD campaign, and outline a strategic workflow from initial hit identification to lead optimization.
The Rationale: Why this compound?
The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign. This compound is a compelling starting point for several key reasons:
-
Privileged Scaffold: The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids.[6] This inherent biological relevance has been validated by its presence in numerous kinase inhibitors targeting enzymes such as ROCK, AKT1, VEGFR-2, and LIMK1.[3][4][5][7] Its rigid, bicyclic structure provides a well-defined shape for probing protein binding pockets, while the pyrimidinone moiety offers key hydrogen bonding donors and acceptors.
-
Strategic Bromination: The bromine atom at the 5-position is not merely a placeholder. It serves multiple strategic purposes in FBDD:
-
Vector for Growth: The C-Br bond provides a well-defined vector for synthetic elaboration. It is amenable to a wide array of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and rational "growing" of the fragment into more potent leads.
-
Enhanced Biophysical Detection: As a heavy atom, bromine provides a strong anomalous scattering signal in X-ray crystallography.[8] This can be invaluable for unambiguously identifying the position and orientation of a weakly bound fragment in the protein's binding site, even in cases of low occupancy or ambiguous electron density.[9][10]
-
Modulation of Binding: Halogen atoms, including bromine, can participate in specific, non-covalent interactions known as halogen bonds. These interactions with backbone carbonyls or other electron-rich residues can contribute favorably to binding affinity and specificity.[9]
-
-
Favorable Physicochemical Properties: This fragment generally adheres to the "Rule of Three," a common guideline for fragment design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1] This ensures adequate aqueous solubility for biophysical screening and provides a low-complexity starting point with high "ligand efficiency" (LE), maximizing the potential for optimization.[4]
The FBDD Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. The primary goal is to identify genuine binders and validate their interaction with the target protein before committing to extensive synthetic chemistry.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Application Protocols: Biophysical Screening Methods
Because fragments typically bind with weak affinity (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[1][11] Below are detailed protocols for three widely used primary and secondary screening methods, adapted for the analysis of this compound.
Primary Screening: Nano-Differential Scanning Fluorimetry (nanoDSF)
NanoDSF is a high-throughput, low sample consumption thermal shift assay that measures changes in the melting temperature (Tm) of a protein upon ligand binding.[6][12] An increase in Tm is indicative of ligand-induced stabilization.
Objective: To rapidly identify fragments that bind to and stabilize the target protein.
Materials:
-
Target protein (e.g., a protein kinase) at >95% purity, 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
This compound stock solution: 100 mM in 100% DMSO.
-
Screening buffer matching the protein buffer.
-
NanoDSF instrument and associated capillaries.
-
384-well microplates.
Protocol:
-
Assay Preparation:
-
Prepare a working solution of the fragment by diluting the 100 mM DMSO stock into the screening buffer to a final concentration of 2 mM with 2% DMSO.
-
Prepare a protein solution at 2X the final assay concentration (e.g., 20 µM).
-
Prepare a buffer-only control and a buffer with 2% DMSO control.
-
-
Plate Setup:
-
In a 384-well plate, add 10 µL of the 2X protein solution to each well.
-
Add 10 µL of the 2 mM fragment working solution to the sample wells.
-
Add 10 µL of the buffer with 2% DMSO to the control wells. This results in a final fragment concentration of 1 mM, a final protein concentration of 10 µM, and a final DMSO concentration of 1%.
-
-
Measurement:
-
Incubate the plate for 15 minutes at room temperature.
-
Load the samples into nanoDSF capillaries.
-
Place the capillaries in the instrument.
-
Set the temperature ramp from 20 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the intrinsic tryptophan fluorescence at emission wavelengths of 330 nm and 350 nm.
-
-
Data Analysis:
-
The instrument software will calculate the melting temperature (Tm) by identifying the inflection point of the fluorescence ratio (F350/F330) curve.
-
A positive "hit" is defined as a fragment that induces a significant thermal shift (ΔTm) compared to the DMSO control. A common threshold is a ΔTm ≥ 2 °C or 3 standard deviations above the mean shift of the library.
-
| Parameter | Typical Value | Rationale |
| Protein Concentration | 10-20 µM | Ensures a good signal-to-noise ratio for intrinsic fluorescence. |
| Fragment Concentration | 1 mM | Sufficiently high to detect weak binding, a common starting point in FBDD. |
| Final DMSO | ≤ 1% | Minimizes the effect of the solvent on protein stability. |
| Hit Threshold (ΔTm) | ≥ 2 °C | A conservative cutoff to minimize false positives. |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[11][13] It can confirm binding and provide initial estimates of affinity (KD) and kinetics.
Objective: To confirm direct binding of primary hits to the immobilized target and to rank them by affinity.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Target protein with an available amine group for coupling.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Fragment solutions at various concentrations.
Protocol:
-
Target Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level of ~5000-10000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference channel should be prepared similarly but without protein immobilization to allow for background subtraction.
-
-
Screening:
-
Prepare serial dilutions of the hit fragments (e.g., from 1 mM down to 1 µM) in running buffer.
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
A regeneration step (e.g., a short pulse of 50 mM NaOH) may be required between injections if the fragment does not fully dissociate.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
For a primary screen, a binding response significantly above the noise level confirms a hit.
-
For affinity determination, fit the steady-state binding responses at different concentrations to a 1:1 binding model to calculate the dissociation constant (KD).
-
Structural Characterization: Protein-Observed NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD. Protein-observed 2D NMR experiments, such as the 1H-15N HSQC, can unambiguously confirm binding and map the location of the binding site on the protein.[2][8][14]
Objective: To confirm binding in solution and to identify the amino acid residues involved in the fragment interaction.
Materials:
-
Uniformly 15N-labeled target protein (~100-200 µM in NMR buffer).
-
High-field NMR spectrometer equipped with a cryoprobe.
-
Fragment stock solution (100 mM in d6-DMSO).
Protocol:
-
Reference Spectrum:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled protein. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
-
Fragment Addition:
-
Add a small aliquot of the concentrated fragment stock solution to the protein sample (e.g., a 10-fold molar excess).
-
Acquire another 1H-15N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra (with and without the fragment).
-
Chemical Shift Perturbations (CSPs): Binding of the fragment will cause changes in the local chemical environment of nearby amino acid residues, resulting in a shift of their corresponding peaks in the HSQC spectrum.
-
Significant CSPs identify the residues that form the binding pocket for the fragment. If backbone assignments for the protein are available, the binding site can be mapped directly onto the protein's 3D structure.
-
Caption: Visualization of an NMR-based fragment screening experiment.
From Hit to Lead: The Path Forward
Once this compound is validated as a binder, the next phase is to evolve it into a potent lead compound. Structural information is paramount at this stage.
-
Fragment Growing: If a high-resolution crystal structure of the protein-fragment complex is obtained, the bromine atom's position provides a clear vector for growth. Synthetic chemistry can be used to add functional groups that occupy adjacent sub-pockets, forming additional favorable interactions and increasing potency. For instance, if the bromine points towards a hydrophobic pocket, Suzuki coupling could be used to introduce a phenyl or other aryl group.
-
Structure-Activity Relationship (SAR): A small library of analogs can be synthesized by modifying the thienopyrimidine core. This allows for the systematic probing of the binding site to establish a clear SAR, guiding further optimization efforts.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its privileged core scaffold ensures biological relevance, while the strategic placement of the bromine atom provides a powerful tool for both biophysical detection and synthetic elaboration. By employing a rigorous screening cascade involving techniques like nanoDSF, SPR, and NMR, researchers can confidently identify and validate hits. The subsequent application of structure-based design principles can then rationally transform this simple fragment into a potent and selective lead compound, accelerating the journey towards novel therapeutics.
References
- Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1891-1904.
- Ciulli, A., & Williams, G. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Methods in Enzymology, 644, 1-32.
- Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
- Harner, M. J., et al. (2013). Fragment-based drug discovery using NMR spectroscopy. Future Medicinal Chemistry, 5(3), 279-294.
- Din, M. U., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171), e62469.
- Li, Q., & Verma, R. P. (2020). Fragment-based drug design: A review. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 69-77.
- Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. ChemMedChem, 5(3), 320-335.
- Schiebel, J., et al. (2016). NMR Screening in Fragment-Based Drug Design: A Practical Guide. In Methods in Molecular Biology (Vol. 1425, pp. 23-42). Humana Press.
- Tiefenbrunn, T., et al. (2013). Crystallographic fragment based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 82(5), 537-545.
- Lee, A. C. H., et al. (2012). Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorganic & Medicinal Chemistry Letters, 22(12), 4023-4027.
- Di Micco, S., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. International Journal of Molecular Sciences, 23(21), 13083.
- Pellecchia, M., et al. (2008). NMR in fragment-based drug discovery. Nature Reviews Drug Discovery, 7(9), 738-748.
- Bauman, J. D., et al. (2010). The use of brominated fragments in a crystallographic-based screen. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 6), 644-653.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5992-5994.
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.
- Di Micco, S., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. Molecules, 27(21), 7244.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5992-5994.
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.
- Lee, A. C. H., et al. (2012). Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorganic & Medicinal Chemistry Letters, 22(12), 4023-4027.
Sources
- 1. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inext-discovery.eu [inext-discovery.eu]
- 7. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bioradiations.com [bioradiations.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Thieno[2,3-d]pyrimidine Compounds
Introduction: Unveiling the Cytotoxic Potential of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Notably, numerous derivatives have emerged as potent anticancer agents, exhibiting significant cytotoxic effects against various cancer cell lines.[1][3][4][5][6] These compounds often exert their effects by inhibiting key signaling molecules crucial for cancer cell proliferation and survival, such as protein kinases like VEGFR-2 and topoisomerase II.[2][3][7]
Accurate and robust evaluation of the cytotoxic potential of novel thieno[2,3-d]pyrimidine compounds is a cornerstone of the preclinical drug discovery process.[8][9] It allows for the determination of a compound's potency (e.g., IC50 values), selectivity against cancer cells versus normal cells, and provides initial insights into its mechanism of action.[10] This guide provides a comprehensive overview of essential cell-based assays for characterizing the cytotoxicity of this important class of compounds, complete with detailed protocols and expert insights to ensure reliable and reproducible data.
Guiding Principles for Selecting Cytotoxicity Assays
Choosing the appropriate cytotoxicity assay is critical and depends on the specific research question.[11][12] Key considerations include the anticipated mechanism of cell death (apoptosis vs. necrosis), the desired endpoint (e.g., metabolic activity, membrane integrity), and throughput requirements.[12][13] A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic profile.[14]
Here, we detail three fundamental and complementary assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity loss, a hallmark of necrosis.
-
Apoptosis Assays (Annexin V & Caspase-3/7): To specifically detect programmed cell death.
Experimental Workflow for Cytotoxicity Profiling
A logical and systematic workflow is essential for the efficient evaluation of thieno[2,3-d]pyrimidine compounds. The following diagram illustrates a typical experimental pipeline.
Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16][17]
Causality Behind Experimental Choices
-
Why use the MTT assay? It is a robust, inexpensive, and high-throughput method for initial screening of a large number of compounds to determine their effect on cell proliferation and viability.[18][19]
-
Why dissolve formazan in DMSO or isopropanol? The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for accurate absorbance measurement.[16][18]
-
Why measure absorbance at 570 nm? This wavelength corresponds to the peak absorbance of the solubilized formazan product.[20]
Detailed Experimental Protocol
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, HepG2)[1][3][21]
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[18]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16]
-
Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of solubilization solution (e.g., DMSO) to each well.[18]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Presentation and Analysis
| Compound | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 0 | 1.25 | 100% |
| Compound X | 1 | 1.10 | 88% |
| Compound X | 10 | 0.65 | 52% |
| Compound X | 100 | 0.15 | 12% |
Calculation of % Cell Viability: % Viability = (Absorbance_treated / Absorbance_control) * 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of necrosis.[22][23] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[24][25] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[24]
Causality Behind Experimental Choices
-
Why use the LDH assay? It provides a direct measure of cell membrane damage and is a good indicator of necrotic cell death.[11][24] It is complementary to the MTT assay, which measures metabolic activity.
-
Why include a maximum LDH release control? This control, achieved by completely lysing a set of untreated cells, represents 100% cytotoxicity and is used to normalize the data.[25]
-
Why measure absorbance at 490 nm? This wavelength is the absorbance maximum for the red formazan product generated in the assay.[24][25]
Detailed Experimental Protocol
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cells and compounds prepared as in the MTT assay protocol
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Preparation of Controls:
-
Sample Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Measure Absorbance:
Data Presentation and Analysis
| Treatment | Absorbance (490 nm) | Corrected Absorbance | % Cytotoxicity |
| Untreated | 0.15 | 0.05 | 3% |
| Compound X (10 µM) | 0.80 | 0.70 | 47% |
| Max LDH Release | 1.60 | 1.50 | 100% |
| Medium Only | 0.10 | N/A | N/A |
Calculation of % Cytotoxicity: % Cytotoxicity = ((Absorbance_treated - Absorbance_untreated) / (Absorbance_max_release - Absorbance_untreated)) * 100
Protocol 3: Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cytotoxicity.[26] Assessing apoptotic markers can provide crucial insights into the mechanism of action of thieno[2,3-d]pyrimidine compounds.
Annexin V-FITC/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[26] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.[26] Co-staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[27]
Caption: Interpreting flow cytometry data from Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Cells treated with thieno[2,3-d]pyrimidine compounds
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the compound for the desired time.
-
Collect both adherent and suspension cells.
-
Wash the cells once with cold PBS.[27]
-
-
Staining:
-
Flow Cytometry Analysis:
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical mediators of apoptosis.[29] Caspases-3 and -7 are key "executioner" caspases.[29] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[30] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[30]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (commercially available)
-
Cells treated in a 96-well plate (white-walled for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[31]
-
"Add-Mix-Measure" Protocol:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of novel thieno[2,3-d]pyrimidine compounds. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptotic markers—researchers can gain a comprehensive understanding of a compound's cytotoxic profile. Positive hits from these in vitro screens, particularly those demonstrating high potency and selectivity for cancer cells, warrant further investigation, including more detailed mechanism-of-action studies and eventual progression to in vivo models.
References
- Annexin V-FITC Staining Protocol for Apoptosis Detection - Cre
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (URL: [Link])
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (URL: [Link])
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. (URL: [Link])
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
- Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (URL: [Link])
- Optimization of Cell Viability Assays for Drug Sensitivity Screens - ResearchG
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (URL: [Link])
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (URL: [Link])
- Caspase 3/7 Activity - Protocols.io. (URL: [Link])
- In vitro cytotoxicity test of medical devices - CleanControlling. (URL: [Link])
- Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][22][27][32]triazolo[1,5-a]pyrimidine Deriv
- What cell line should I choose for citotoxicity assays?
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (URL: [Link])
- Methods used in Cytotoxicity Assays n vitro - Hilaris Publisher. (URL: [Link])
- Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (URL: [Link])
- Caspase 3/7 activity assay - Bio-protocol. (URL: [Link])
- Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (URL: [Link])
- LDH cytotoxicity assay - Protocols.io. (URL: [Link])
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (URL: [Link])
- How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. (URL: [Link])
- Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives - ResearchG
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (URL: [Link])
- When Choosing a Cell-Based Assay, Consider Cell Type, Endpoint and More - Biocompare. (URL: [Link])
- Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed. (URL: [Link])
- Representative active compounds containing thieno[2,3-d]pyrimidinone core. (URL: [Link])
- Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene - ResearchG
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])
- Synthesis and Cytotoxic Activity of Some Novel Thieno[2,3-d:4,5-d']Dipyrimidine Deriv
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
- 13. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. scientificlabs.co.uk [scientificlabs.co.uk]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. static.igem.org [static.igem.org]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 31. Caspase 3/7 Activity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Welcome to our dedicated technical support center for the synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic compound. Thieno[2,3-d]pyrimidines are a critical scaffold in medicinal chemistry, recognized for their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making this a key intermediate in drug discovery programs.[3]
This guide provides in-depth, experience-driven advice, detailed experimental protocols, and robust troubleshooting sections to empower you to achieve consistent and high-yielding results in your laboratory.
Part 1: Synthesis Overview & Key Reactions
The synthesis of this compound is typically achieved through a two-step process. The first stage involves the construction of the core thiophene ring via the Gewald reaction to produce a 2-aminothiophene intermediate. This is followed by the cyclization of the intermediate to form the final thienopyrimidinone product.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiophene-3-carboxamide (Intermediate A)
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5] In this modified procedure, we adapt the Gewald reaction for the synthesis of the brominated intermediate.
| Reagent | Molecular Weight | Quantity (molar eq.) |
| 2-Bromoacetonitrile | 119.95 g/mol | 1.0 |
| Malononitrile | 66.06 g/mol | 1.0 |
| Elemental Sulfur | 32.07 g/mol | 1.1 |
| Morpholine | 87.12 g/mol | 1.5 |
| Ethanol | 46.07 g/mol | - |
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add ethanol, 2-bromoacetonitrile (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Base Addition: While stirring, slowly add morpholine (1.5 eq.) to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and then with water to remove any residual morpholine salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 2-amino-5-bromothiophene-3-carboxamide as a solid.
Safety Precautions: 2-Bromoacetonitrile is a lachrymator and toxic. Handle with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Synthesis of this compound (Final Product)
The cyclization of the 2-aminothiophene-3-carboxamide intermediate is commonly achieved by heating with formamide, which serves as both the reagent and the solvent.[6]
| Reagent | Molecular Weight | Quantity |
| 2-Amino-5-bromothiophene-3-carboxamide | 234.08 g/mol | 1.0 eq. |
| Formamide | 45.04 g/mol | Excess (as solvent) |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromothiophene-3-carboxamide (1.0 eq.).
-
Reagent Addition: Add an excess of formamide to the flask.
-
Reaction: Heat the mixture to 160-180 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A solid product should precipitate. If not, pour the mixture into ice-water to induce precipitation.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol, or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.[7]
Safety Precautions: Formamide is a teratogen. Handle with care in a well-ventilated fume hood and wear appropriate PPE. High temperatures are required for this reaction; take necessary precautions.
Part 3: Troubleshooting Guides (Q&A Format)
Section A: Troubleshooting the Gewald Reaction (Synthesis of Intermediate A)
Q1: I am getting a low or no yield of the desired 2-amino-5-bromothiophene-3-carboxamide. What could be the issue?
A1:
-
Purity of Starting Materials: Ensure that your 2-bromoacetonitrile and malononitrile are of high purity. Impurities can lead to side reactions.
-
Reaction Time and Temperature: The Gewald reaction can be sensitive to temperature. Ensure you are maintaining a gentle reflux. Incomplete reactions are common if the time is too short. Monitor by TLC until the starting material is consumed.
-
Base Addition: The addition of the base (morpholine) can be exothermic. Adding it too quickly can lead to side reactions. A slow, dropwise addition is recommended.
-
Sulfur Quality: Use finely powdered elemental sulfur for better reactivity.
Q2: My TLC/LC-MS analysis shows the formation of multiple side products. What are they and how can I avoid them?
A2:
-
Dimerization: 2-aminothiophenes can sometimes dimerize. This can be minimized by maintaining a moderate reaction temperature and avoiding prolonged reaction times after the completion of the reaction.[5]
-
Alternative Cyclization Pathways: The presence of the bromine atom can influence the electronic properties of the intermediates, potentially leading to undesired cyclization products. Ensure the stoichiometry of your reagents is accurate.
-
Impure Starting Materials: As mentioned, impurities in the starting materials are a common cause of side product formation.
Q3: I am having difficulty purifying the intermediate. What do you suggest?
A3:
-
Recrystallization: This is the most common and effective method. Experiment with different solvent systems. Ethanol, isopropanol, or mixtures with water are good starting points.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient of hexane and ethyl acetate is a standard choice for purifying many heterocyclic compounds.[8]
Section B: Troubleshooting the Cyclization Reaction (Synthesis of Final Product)
Q1: My yield of this compound is consistently low.
A1:
-
Reaction Temperature: This cyclization requires high temperatures. Ensure your reaction is heated to at least 160 °C. Lower temperatures will result in a sluggish or incomplete reaction.
-
Purity of Intermediate A: Impurities in the starting 2-amino-5-bromothiophene-3-carboxamide can inhibit the cyclization or lead to side products. Ensure your intermediate is of high purity before proceeding.
-
Moisture: While formamide is the solvent, ensure your starting material is dry, as excess water can potentially hydrolyze the carboxamide.
Q2: I see a significant amount of my starting material (Intermediate A) even after several hours of heating.
A2:
-
Increase Reaction Time or Temperature: If the reaction is proceeding cleanly but is slow, you can increase the reaction time or cautiously increase the temperature to 180-190 °C.
-
Catalyst: While not always necessary, a catalytic amount of a protic acid (like p-toluenesulfonic acid) or a Lewis acid can sometimes facilitate the cyclization. However, this should be trialed on a small scale first, as it can also promote side reactions.
Q3: I have a major side product that appears to be the debrominated analog of my target molecule. How can I prevent this?
A3:
-
Reaction Conditions: Debromination can occur at high temperatures, especially in the presence of certain impurities. While high temperatures are necessary for cyclization, avoid excessive heating for prolonged periods.
-
Purity of Formamide: Use high-purity formamide. Older or impure formamide can contain formic acid or other impurities that may promote debromination.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize degradative side reactions.
Q4: My final product is impure and difficult to purify.
A4:
-
Recrystallization: this compound is a solid and should be amenable to recrystallization. Try solvents like ethanol, acetic acid, or DMF.
-
Washing: Ensure the crude product is thoroughly washed with water after filtration to remove all traces of formamide. Residual formamide can complicate purification and subsequent reactions.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a reliable alternative. A mobile phase of dichloromethane with a small percentage of methanol is a good starting point.
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control during the Gewald reaction for synthesizing the brominated intermediate?
The most critical parameters are the purity of the 2-bromoacetonitrile, the slow and controlled addition of the base to manage the exotherm, and ensuring the reaction goes to completion by monitoring with TLC.
FAQ 2: Can I use formic acid instead of formamide for the cyclization step?
Yes, formic acid can also be used for the cyclization of 2-aminothiophene-3-carboxamides.[1] The reaction typically proceeds by heating the intermediate in an excess of formic acid. The choice between formamide and formic acid may depend on the specific substrate and desired purity profile. A small-scale trial is recommended to compare the two methods.
FAQ 3: How can I confirm the identity and purity of my final product?
The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight and the presence of the bromine atom (due to its characteristic isotopic pattern).
-
Melting Point: A sharp melting point range is indicative of high purity.
-
TLC/LC-MS: To assess the purity and identify any minor impurities.
FAQ 4: What are the recommended storage conditions for the final product?
This compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it in a well-sealed container under an inert atmosphere if it is to be kept for an extended period.
Part 5: Data Summary
| Reaction Stage | Key Reagents | Typical Yield |
| Gewald Reaction | 2-Bromoacetonitrile, Malononitrile, Sulfur, Morpholine | 60-75% |
| Cyclization | 2-Amino-5-bromothiophene-3-carboxamide, Formamide | 70-85% |
Spectroscopic Data for this compound:
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (br s, 1H, NH), 8.2 (s, 1H, pyrimidine-H), 7.8 (s, 1H, thiophene-H) |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), 155, 145, 130, 125, 115, 110 |
| MS (ESI) | m/z [M+H]⁺ ~231/233 (isotopic pattern for Br) |
Note: The exact chemical shifts may vary depending on the solvent and instrument.
Part 6: References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Available at: [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. Available at: [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. Available at: [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]
-
Gewald Reaction - Organic Chemistry Portal. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. Available at: [Link]
-
Optimization of the cyclization reaction conditions. a - ResearchGate. Available at: [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. Available at: [Link]
-
1,3-Bis(5,6,7,8-tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available at: [Link]
-
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one - MDPI. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one - ResearchGate. Available at: [Link]
-
5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem. Available at: [Link]
-
thieno(2,3-d)pyrimidin-4(3H)-one - PubChem. Available at: [Link]
-
Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - NIH. Available at: [Link]
-
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity - Hilaris Publisher. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. Available at: [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - NIH. Available at: [Link]
-
(PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - ResearchGate. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Synthesis of cyclization substrates | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones - Taylor & Francis Online. Available at: [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - Lookchem. Available at: [Link]
-
The reaction of 2‐aminothiophene‐3‐carboxamide,... - ResearchGate. Available at: [Link]
-
Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones - Organic Chemistry Portal. Available at: [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. Available at: [Link]
-
5-(1-Pyrrolyl)-thieno[2,3-d]pyrimidine as Building Block in Heterocyclic Synthesis - Chemical Science Review and Letters. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Available at: [Link]mdpi.com/1420-3049/27/1/11)
Sources
- 1. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one by Recrystallization
Welcome to the dedicated technical support guide for the purification of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. Here, we provide expert guidance, a detailed experimental protocol, and comprehensive troubleshooting advice to help you achieve the desired purity and yield of your target molecule through recrystallization.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either highly soluble in the solvent at all temperatures or present in much smaller concentrations, will remain in the "mother liquor" (the solution from which the crystals form).
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Chloroform, DMF, Dioxane, or a mixture such as Ethanol/DMF)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on literature for similar thienopyrimidine compounds, ethanol, chloroform, DMF, and dioxane are potential recrystallization solvents.[1][2][3] A mixed solvent system, such as ethanol/DMF, can also be effective.[4] To select the best solvent, perform a small-scale solubility test with a few milligrams of your crude product in different solvents. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring.
-
Achieving Saturation: Gradually add more hot solvent to the flask until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize your yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to further decrease the solubility of your compound and maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Potential Recrystallization Solvents for Thienopyrimidine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Commonly used for a wide range of organic compounds.[1] |
| Chloroform | 61 | Polar Aprotic | Good for many heterocyclic compounds.[3] |
| Dioxane | 101 | Polar Aprotic | A higher boiling point solvent that can be effective for less soluble compounds.[5] |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | A high boiling point solvent, often used for compounds that are difficult to dissolve.[5] |
| Ethanol/DMF Mixture | Varies | Varies | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.[4] |
Troubleshooting Guide
Q1: My compound is not dissolving in the hot solvent.
A1: This indicates that the chosen solvent is not suitable for your compound at the given temperature. You can try a different solvent with a higher boiling point or a different polarity. For thienopyrimidines, which can have low solubility in common solvents, you may need to use a stronger solvent like DMF or consider a mixed solvent system. One reported method for a thienopyrimidine derivative involved recrystallization from an ethanol-DMF mixture, which can provide the necessary solvating power.[4][6]
Q2: I have a very low yield of purified product.
A2: A low yield can result from several factors:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and re-cool the solution to obtain a second crop of crystals.
-
Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Washing the crystals with solvent that is not ice-cold will redissolve some of your product. Always use ice-cold solvent for washing.
Q3: My compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly again.
-
Slower cooling: Allow the solution to cool more gradually. You can insulate the flask to slow down the cooling process.
-
Scratch the flask: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
Q4: I am not getting any crystal formation, even after cooling in an ice bath.
A4: This is likely due to a supersaturated solution where crystal nucleation has not been initiated. Try the following:
-
Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can induce crystallization.
-
Seed crystals: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This will provide a template for further crystal growth.
-
Reduce solvent volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and then try to cool it again.
Q5: My purified compound is still colored, or I suspect impurities are co-crystallizing.
A5: If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield. If you suspect co-crystallization of impurities, a second recrystallization is often necessary. Potential impurities in the synthesis of thienopyrimidines can include unreacted starting materials or byproducts from side reactions.[7] A different solvent system for the second recrystallization may be more effective at excluding these specific impurities.
Frequently Asked Questions (FAQs)
Q: What are the key characteristics of a good recrystallization solvent for this compound?
A: An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve the compound poorly or not at all at low temperatures (e.g., room temperature or in an ice bath).
-
Dissolve impurities well at all temperatures or not at all (so they can be removed by hot filtration).
-
Be chemically inert and not react with the compound.
-
Have a relatively low boiling point for easy removal during the drying step.
Q: How do I choose between a single solvent and a mixed solvent system?
A: A single solvent that meets all the criteria is generally preferred for its simplicity. However, for compounds like many thienopyrimidines that may have challenging solubility profiles, a mixed solvent system can offer more flexibility.[6] In a mixed solvent system, you typically use a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is much less soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes turbid (cloudy), indicating the saturation point has been reached. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.
Q: What is the purpose of the bromine atom at the 5-position?
A: The bromine atom at the 5-position of the thieno[2,3-d]pyrimidine core is a common feature in medicinal chemistry. It can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional functional groups and explore the structure-activity relationship of the molecule.[8]
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- PubChem. (n.d.). 5-Bromo-4-chlorothieno[2,3-d]pyrimidine.
- PubChem. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one.
- National Center for Biotechnology Information. (2024). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. In Molecules (Vol. 24, Issue 19). [Link]
- MDPI. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. In Molbank (Vol. 2022, Issue 3). [Link]
- National Center for Biotechnology Information. (2012). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. In Acta Crystallographica Section E Structure Reports Online (Vol. 68, Issue Pt 10). [Link]
- ResearchGate. (2020). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)
- National Center for Biotechnology Information. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. In Molecules (Vol. 20, Issue 1). [Link]
- Appretech Scientific Limited. (n.d.). 5-Bromothieno[2,3-d]pyrimidin-4-amine. [Link]
- MDPI. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. In Molecules (Vol. 25, Issue 22). [Link]
- MDPI. (2019). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. In Molbank (Vol. 2019, Issue 4). [Link]
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. In International Journal of Molecular Sciences (Vol. 23, Issue 1). [Link]
- PubMed. (2009). Discovery of 3H-benzo[6][9]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. In Journal of Medicinal Chemistry (Vol. 52, Issue 21). [Link]
- National Center for Biotechnology Information. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. In Molecules (Vol. 26, Issue 16). [Link]
- ResearchGate. (2014).
- National Center for Biotechnology Information. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. In Journal of Medicinal Chemistry (Vol. 62, Issue 21). [Link]
- National Center for Biotechnology Information. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. In Molecules (Vol. 15, Issue 12). [Link]
- ResearchGate. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]
- Taylor & Francis Online. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. In Journal of Taibah University for Science (Vol. 15, Issue 1). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Substituted Thieno[2,3-d]pyrimidines
Welcome to the technical support guide for the synthesis of 5-substituted thieno[2,3-d]pyrimidines. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are privileged structures in drug discovery, serving as the core for numerous kinase inhibitors and other therapeutic agents. However, introducing substituents at the C5 position presents unique challenges that require a nuanced understanding of the underlying chemistry.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic campaigns.
Part 1: Troubleshooting Guide
The synthesis of 5-substituted thieno[2,3-d]pyrimidines is not a monolithic process. Challenges can arise at various stages, from the initial construction of the thiophene ring to the final functionalization of the fused heterocyclic system. This guide is structured to address problems in a logical, sequential manner.
Section 1.1: Challenges in the Initial Thiophene Synthesis (Gewald Reaction)
The most common entry point to the thieno[2,3-d]pyrimidine scaffold is through a substituted 2-aminothiophene, frequently assembled via the Gewald reaction. The substitution pattern of this thiophene precursor directly dictates the substitution on the final thienopyrimidine.
Q1: We are experiencing poor regioselectivity in the Gewald reaction when using an unsymmetrical ketone. How can we control the reaction to favor the desired 5-substituted 2-aminothiophene?A1: Senior Application Scientist Insights
This is a classic challenge in the Gewald synthesis. The initial step is a Knoevenagel condensation between the ketone and the active methylene nitrile (e.g., ethyl cyanoacetate). The regioselectivity is determined by which α-carbon of the unsymmetrical ketone participates in this condensation.
Causality and Troubleshooting:
-
Steric Hindrance: The condensation will preferentially occur at the less sterically hindered α-carbon. If your desired C5 substituent is on the more hindered side of the ketone, you may need to consider an alternative strategy.
-
Electronic Effects: While often less influential than sterics, electron-withdrawing or donating groups near one of the α-carbons can influence the acidity of the α-protons and thus the rate of enolate formation.
-
Alternative Starting Materials: If direct control is not achievable, consider starting with a different material. For example, using an aldehyde instead of a ketone can simplify the regiochemical outcome. It's also possible to synthesize the thiophene ring through other methods that offer better regiocontrol, although these may involve more steps.
Workflow for Addressing Regioselectivity:
Caption: Troubleshooting workflow for Gewald reaction regioselectivity.
Q2: Our Gewald reaction is giving very low yields, and we observe a significant amount of a dark, insoluble material. What is causing this, and how can we improve the yield?A2: Senior Application Scientist Insights
Low yields and polymerization are often due to side reactions involving elemental sulfur or the basic reaction conditions.
Causality and Troubleshooting:
-
Sulfur Reactivity: Elemental sulfur (S8) can undergo complex reactions in the presence of a base and the nucleophilic intermediates. Overheating or prolonged reaction times can lead to the formation of polysulfides and other ill-defined byproducts.
-
Base Strength: The choice of base is critical. A base that is too strong can promote self-condensation of the ketone or nitrile. Morpholine or triethylamine are commonly used mild bases.
-
Reaction Temperature: The Gewald reaction is often exothermic. It is crucial to control the temperature, as excessive heat can accelerate side reactions. Running the reaction at or slightly below room temperature is often optimal.
-
Solvent: Protic solvents like ethanol or methanol are generally preferred as they can help to solubilize the intermediates and reagents.
Optimization Protocol:
-
Reagent Quality: Ensure the sulfur is finely powdered and the solvent is dry.
-
Order of Addition: Add the base slowly to a mixture of the ketone, nitrile, and sulfur in the solvent.
-
Temperature Control: Use an ice bath to maintain the temperature during the initial phase of the reaction.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours. Do not let it run indefinitely.
Section 1.2: Challenges in Pyrimidine Ring Formation
Once the 2-aminothiophene is in hand, the next step is to construct the pyrimidine ring. This is typically achieved by reacting the precursor with a one-carbon synthon.
Q3: We are attempting to cyclize our 5-substituted-2-aminothiophene-3-carbonitrile with formamide to get the corresponding 4-aminothieno[2,3-d]pyrimidine, but the reaction is incomplete and gives multiple products. How can we drive this to completion?A3: Senior Application Scientist Insights
This cyclization, which can proceed via a Dimroth rearrangement pathway, can be sluggish and prone to side reactions, especially if the 5-substituent is bulky.
Causality and Troubleshooting:
-
Reaction Conditions: High temperatures (refluxing formamide, >180 °C) are typically required. If the temperature is too low, the reaction will not proceed to completion. Microwave irradiation can be an excellent alternative to conventional heating, often providing higher yields in shorter times.
-
Intermediate Stability: The initial intermediate formed from the addition of the 2-amino group to formamide can revert or undergo side reactions.
-
Alternative Reagents: If formamide is problematic, consider other one-carbon sources. For example, heating with formic acid will typically yield the 4-oxo derivative, which can then be converted to the 4-chloro derivative with POCl3 and subsequently displaced with an amine. This two-step process is often more reliable.
Table 1: Comparison of Cyclization Conditions
| Method | Reagent(s) | Typical Temp. | Pros | Cons |
| Conventional | Formamide | 180-210 °C | One step to 4-amino | High temp, long time, side products |
| Microwave | Formamide | 150-200 °C | Fast, often higher yield | Requires microwave reactor |
| Two-Step | 1. Formic Acid2. POCl₃, then Amine | 100 °CReflux | High yield, clean | Multiple steps |
Section 1.3: Direct C5-Functionalization
For some applications, it is desirable to introduce the C5 substituent on a pre-formed thieno[2,3-d]pyrimidine core. This often involves modern cross-coupling techniques.
Q4: We are trying to perform a Suzuki cross-coupling on a 5-bromo-thieno[2,3-d]pyrimidine with an arylboronic acid, but we are seeing significant debromination and low yields of the desired product. What can we do?A4: Senior Application Scientist Insights
Debromination is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heteroaromatics. It arises from the competitive protonolysis of the organopalladium intermediate.
Causality and Troubleshooting:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is paramount. For challenging couplings, more electron-rich and bulky phosphine ligands are often required. Ligands like XPhos or SPhos can be very effective in promoting the desired reductive elimination over debromination.
-
Base: The base plays a crucial role. Anhydrous potassium phosphate (K3PO4) is often a good choice as it is less nucleophilic and has lower water content than carbonates, which can be a source of protons for the debromination pathway.
-
Solvent: Ensure you are using anhydrous solvents. Toluene or dioxane are common choices.
-
Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress side reactions.
Recommended Protocol for Suzuki Coupling:
-
Setup: To a dry, oven-baked flask, add the 5-bromo-thieno[2,3-d]pyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K3PO4 (2.0-3.0 equiv).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Solvent: Add anhydrous solvent (e.g., toluene) via syringe.
-
Heating: Heat the reaction to 80-110 °C and monitor by LC-MS or TLC.
Caption: Simplified Suzuki cycle showing the debromination side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to access the thieno[2,3-d]pyrimidine core?
A: The most common approach begins with the Gewald reaction to form a 2-aminothiophene, followed by cyclization with a one-carbon synthon like formamide or formic acid to build the pyrimidine ring. An alternative involves starting with a substituted pyrimidine and constructing the thiophene ring onto it.
Q: Is direct C-H activation a viable strategy for introducing substituents at the C5 position?
A: Direct C-H functionalization is an emerging and powerful technique. However, for thieno[2,3-d]pyrimidines, achieving regioselectivity at C5 can be challenging. The electronic nature of the fused ring system often directs functionalization to other positions. While some specific methods have been developed, they often require carefully chosen directing groups and catalysts. It remains a less common approach compared to cross-coupling from a C5-halo precursor.
Q: We need to synthesize a 5-amino-thieno[2,3-d]pyrimidine. What is the best strategy?
A: Direct introduction of an amino group at C5 is difficult. A more reliable route would be to first introduce a nitro group at the C5 position of the thiophene precursor (if possible through nitration of a suitable starting material) and carry that through the synthesis, followed by reduction of the nitro group to an amine in a late stage. Alternatively, a Buchwald-Hartwig amination on a 5-bromo-thieno[2,3-d]pyrimidine could be employed, though this may require significant optimization.
Q: How can we improve the solubility of our thieno[2,3-d]pyrimidine products for purification and biological testing?
A: The planar, fused heterocyclic core often leads to poor solubility. Introducing polar or flexible side chains can significantly improve this. For example, incorporating morpholine, piperazine, or short polyethylene glycol (PEG) chains at available positions (e.g., C2, C4, or C5) is a common strategy in medicinal chemistry to enhance aqueous solubility.
References
- General scheme for the synthesis of 2,4‐diamino‐thieno[2,3‐d]... - ResearchGate.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing).
- 2,4-Diaminothieno[2,3-d]pyrimidines as antifolates and antimalarials. 1. Synthesis of 2,4-diamino-5,6,4,8-tetrahydrothianaphtheno[2,3-d]pyrimidines and related compounds - Journal of Medicinal Chemistry - ACS Publications.
- 2,4-Diaminothieno[2,3-d]pyrimidines as antifolates and antimalarials. 2. Synthesis of 2,4-diaminopyrido[4',3':4,5]thieno[2,3-d]pyrimidines and 2,4-diamino-8H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidines - ACS Publications.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ScienceDirect.
- Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. - Semantic Scholar.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - NIH.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - NIH.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed.
- Gewald reaction - Wikipedia.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ResearchGate.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing.
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings - ResearchGate.
- Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines - ResearchGate.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate.
- Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues - ResearchGate.
- Merging photoredox catalysis with transition metal catalysis: site-selective C4 or C5-H phosphonation of 8-aminoquinoline amides - Organic Chemistry Frontiers (RSC Publishing).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed.
- Representative active compounds containing thieno[2,3-d]pyrimidinone core. - ResearchGate.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids - ResearchGate.
Technical Support Center: Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis and troubleshooting of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we will address common challenges, particularly side reactions encountered during the bromination of the thieno[2,3-d]pyrimidin-4(3H)-one core, providing in-depth, field-proven insights and actionable protocols.
Introduction: The Challenge of Regioselective Bromination
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Bromination of this heterocycle is a key step in functionalizing the molecule for further diversification. However, the electron-rich thiophene ring, while activated towards electrophilic substitution, also presents a significant challenge in controlling the regioselectivity and preventing unwanted side reactions.
This guide will focus on the most common issues encountered when using electrophilic brominating agents such as N-Bromosuccinimide (NBS) and elemental bromine (Br₂).
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during the bromination of thieno[2,3-d]pyrimidin-4(3H)-one. Each issue is presented in a question-and-answer format, followed by a detailed explanation and recommended protocols.
Issue 1: Lack of Regioselectivity - Formation of Multiple Monobrominated Isomers
Question: My reaction is producing a mixture of monobrominated products, primarily substitution at the C5 and C6 positions of the thiophene ring. How can I improve the regioselectivity for the desired isomer?
Answer: This is a classic challenge stemming from the similar electronic activation of the C5 and C6 positions on the thiophene ring. The desired outcome often depends on the specific directing effects of substituents on the thieno[2,3-d]pyrimidin-4(3H)-one core and the reaction conditions employed.
Underlying Mechanism: The thiophene ring is highly activated towards electrophilic aromatic substitution. The sulfur atom can stabilize a positive charge at both the adjacent C6 and the vinylogous C5 position. The precise site of attack is therefore sensitive to subtle electronic and steric factors, as well as the nature of the brominating agent and solvent.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Decreasing the temperature can enhance the kinetic selectivity of the reaction. Start the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature. This often favors the thermodynamically more stable product.
-
Solvent Polarity: The choice of solvent can significantly influence the regioselectivity.
-
Non-polar solvents (e.g., CCl₄, Dichloromethane) can favor a specific isomer by minimizing solvent-reagent interactions.
-
Polar aprotic solvents (e.g., DMF, Acetonitrile) can solvate the brominating agent and the reaction intermediate differently, potentially altering the product ratio.
-
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often provides better regioselectivity than elemental bromine. It is a milder source of electrophilic bromine.
-
Bromine (Br₂): A harsher reagent that can be less selective. If using Br₂, consider a solvent like acetic acid which can temper its reactivity.
-
Workflow for Optimizing Regioselectivity:
Technical Support Center: Optimization of Thieno[2,3-d]pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring higher yields and product purity.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structure in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its synthesis, while well-established, can present several challenges that impact reaction efficiency and yield. This guide is structured to provide practical, experience-based solutions to these common hurdles.
A prevalent and versatile synthetic route begins with the Gewald reaction to form a 2-aminothiophene intermediate, which is then cyclized to construct the pyrimidine ring.[3] Variations, such as the Dimroth rearrangement, are often employed to introduce diverse substituents.[3][4] This guide will focus on optimizing these critical steps.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry to empower you to make informed decisions.
Part 1: The Gewald Reaction - Synthesis of the 2-Aminothiophene Intermediate
The initial and pivotal step in many synthetic pathways to thieno[2,3-d]pyrimidines is the Gewald reaction, a multicomponent condensation that forms a polysubstituted 2-aminothiophene.[3][5] A low yield in this stage will inevitably compromise the overall yield of the final product.[5]
Question 1: My Gewald reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
Answer: A low or nonexistent yield in the Gewald reaction can often be traced back to one or more of the following factors:
-
Ineffective Knoevenagel Condensation: The reaction commences with a Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile.[5] If this initial step fails, the subsequent steps cannot proceed.
-
Suboptimal Reaction Conditions: The choice of temperature, solvent, and base is critical for the success of the reaction.[5]
-
Purity of Starting Materials: Impurities present in the carbonyl compound, active methylene nitrile, or elemental sulfur can inhibit the reaction.[5]
-
Inefficient Sulfur Addition and Cyclization: The subsequent addition of sulfur and the cyclization to form the thiophene ring are also highly sensitive to the reaction conditions.[5]
To systematically troubleshoot, it is advisable to first confirm that the initial Knoevenagel condensation is occurring. This can be achieved by running a small-scale reaction of only the carbonyl compound and the active methylene nitrile with the base. The formation of the condensed product can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before the addition of sulfur.[5]
Question 2: I suspect the Knoevenagel condensation is the issue. How can I optimize this step?
Answer: To optimize the Knoevenagel condensation, consider the following:
-
Choice of Base: The basicity of the catalyst is crucial. While tertiary amines like triethylamine or piperidine are commonly used, a stronger or weaker base may be necessary depending on the reactivity of your substrates.[5] Some protocols have reported success with morpholine or even inorganic bases.
-
Solvent: Polar solvents such as ethanol, methanol, or DMF are generally preferred as they facilitate the condensation.[5]
-
Temperature: While many Gewald reactions proceed at room temperature or with gentle heating (40-60 °C), less reactive substrates might require higher temperatures.[5]
Question 3: My initial condensation appears to be working, but the final 2-aminothiophene yield is still low. What are the likely causes and solutions?
Answer: If the initial condensation is successful, low yields in the overall Gewald reaction often point to issues with the sulfur addition and cyclization steps, or competing side reactions.
-
Suboptimal Temperature: The optimal temperature for the sulfur addition and cyclization may differ from that of the initial condensation. A temperature that is too low can lead to a slow reaction, while a temperature that is too high can promote the formation of side products.[5] It is recommended to screen a range of temperatures (e.g., room temperature, 50°C, and reflux) to find the optimum for your specific substrates.[5]
Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Ring
Once the 2-aminothiophene intermediate is successfully synthesized, the next critical phase is the annulation of the pyrimidine ring.
Question 4: I am struggling with the cyclization of the 2-aminothiophene with formamide to form the thieno[2,3-d]pyrimidin-4-one. The reaction is incomplete or gives a complex mixture.
Answer: This is a common challenge. Here are several factors to consider for optimization:
-
Incomplete Reaction: The reaction may necessitate prolonged heating at reflux to reach completion. It is crucial to monitor the reaction's progress by TLC to ensure all the starting material has been consumed.[5]
-
High-Temperature Side Reactions: While high temperatures are often necessary, they can also lead to the decomposition of the starting material or the desired product. Using a large excess of formamide can sometimes help to mitigate this by maintaining a more consistent reaction temperature.[5]
-
Alternative Reagents: If optimizing the conditions with formamide proves unsuccessful, consider alternative cyclizing agents. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a common alternative that often provides higher yields under milder conditions.[4] The reaction with DMF-DMA forms an intermediate which can then be cyclized with an amine in a subsequent step.[4]
Question 5: I am attempting a Dimroth rearrangement to introduce a substituent at the 4-position of the thieno[2,3-d]pyrimidine, but the yield is poor. How can I troubleshoot this?
Answer: The Dimroth rearrangement is a powerful method for synthesizing substituted thieno[2,3-d]pyrimidines. Low yields can be addressed by:
-
Optimizing Reaction Conditions: The Dimroth rearrangement is often acid-catalyzed and can be sensitive to the choice of acid and solvent. Experiment with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and solvents.[5]
-
Microwave Irradiation: As with the Gewald reaction, microwave-assisted synthesis can significantly improve the yield and reduce the reaction time for the Dimroth rearrangement.[4][5]
-
Steric Hindrance: If you are using a sterically hindered amine for the rearrangement, the reaction may be sluggish. In such cases, longer reaction times or higher temperatures may be necessary.[5]
Part 3: Purification
Question 6: What are some common purification challenges for thieno[2,3-d]pyrimidines and how can they be addressed?
Answer: The purification of thieno[2,3-d]pyrimidines can sometimes be challenging due to their polarity and potential for forming strong intermolecular interactions.
-
Recrystallization: This is often the first method of choice. Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, or DMF/water mixtures.[5]
-
Column Chromatography: If the product is not crystalline or if recrystallization is ineffective at removing impurities, silica gel column chromatography is a viable option. A polar eluent system, such as a gradient of methanol in dichloromethane, is often required.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to thieno[2,3-d]pyrimidines?
A1: The most prevalent and versatile method involves a multi-step synthesis starting with the Gewald reaction to construct the 2-aminothiophene ring. This is typically followed by cyclization with a one-carbon synthon (e.g., formamide, formic acid, or orthoformates) to form the pyrimidine ring.[3]
Q2: What is the Gewald reaction and why is it a key step?
A2: The Gewald reaction is a one-pot multicomponent reaction that forms a polysubstituted 2-aminothiophene. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][6] This reaction is crucial as it efficiently constructs the thiophene ring, which serves as the foundation for the subsequent annulation of the pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold.[3]
Q3: What is a Dimroth rearrangement in the context of thieno[2,3-d]pyrimidine synthesis?
A3: The Dimroth rearrangement is an isomerization reaction where an exocyclic and an endocyclic heteroatom in a heterocyclic ring interchange. In the synthesis of substituted thieno[2,3-d]pyrimidines, this rearrangement is often used to introduce various amine substituents at the 4-position of the pyrimidine ring.[3] The reaction typically proceeds through a ring-opening and subsequent ring-closing mechanism, and its rate and outcome can be influenced by factors such as pH, temperature, and the nature of the substituents.[3]
Q4: Can microwave synthesis be beneficial for improving yields?
A4: Yes, microwave-assisted organic synthesis has gained significant attention as an efficient tool for drug synthesis.[4] It can dramatically reduce reaction times, improve reaction efficiency, and minimize the formation of by-products in the synthesis of thieno[2,3-d]pyrimidine derivatives.[4][7][8]
Data Summary and Protocols
Table 1: Recommended Reaction Conditions for Gewald Reaction
| Parameter | Recommended Conditions | Rationale |
| Base | Triethylamine, Piperidine, Morpholine | Basicity is crucial for the initial Knoevenagel condensation.[5] |
| Solvent | Ethanol, Methanol, DMF | Polar solvents facilitate the condensation and subsequent cyclization.[5] |
| Temperature | Room Temperature to 60 °C | Balances reaction rate and minimizes side product formation.[5] |
| Monitoring | TLC, LC-MS | Essential for determining reaction completion and identifying intermediates.[5] |
Experimental Protocol: General Procedure for Gewald Reaction
-
To a solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-aminothiophene.[5]
Experimental Protocol: Cyclization with Formamide
-
Place the 2-aminothiophene intermediate (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]
Visual Workflow
Caption: General workflow for the synthesis and optimization of thieno[2,3-d]pyrimidines.
References
- BenchChem. (2025). troubleshooting low yield in the synthesis of thieno[2,3-d]pyrimidines. BenchChem.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- Pal, M., et al. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- El-Gamal, M. I., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.
- Various Authors. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate.
- Various Authors. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Journal Name, if available].
- Various Authors. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate.
- Abdel-Aziz, H. A., et al. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central.
- Various Authors. (2025). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate.
- Various Authors. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. ResearchGate.
- Guo, Y., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Journal Name, if available].
- Various Authors. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Journal Name, if available].
- BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. BenchChem.
- Various Authors. (2006). Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor. PubMed.
- Sabat, M., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting guide for Suzuki coupling with 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Technical Support Center: Suzuki Coupling of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of this compound. This guide is tailored for researchers, scientists, and drug development professionals who are utilizing this specific heterocyclic halide in their synthetic campaigns. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, but its electronic properties and potential for catalyst inhibition can present unique challenges.
This document provides in-depth, question-and-answer-based troubleshooting guides, validated protocols, and mechanistic explanations to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when performing Suzuki couplings with this compound.
Issue 1: Low to No Conversion of Starting Material
Question: My Suzuki reaction is not proceeding, or the yield is extremely low. I'm recovering mostly my starting this compound. What are the primary factors to investigate?
Answer: This is the most frequent challenge and usually points to a problem with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2][3] The thieno[2,3-d]pyrimidin-4(3H)-one core, with its multiple heteroatoms, can be particularly challenging.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical factor. The N-H proton of the pyrimidinone and the sulfur atom of the thiophene can coordinate to the palladium center, inhibiting catalysis.[4][5]
-
Problem: Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the electron-deficient nature of the heteroaromatic ring and potential catalyst poisoning.
-
Solution: Switch to a more robust, state-of-the-art catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands accelerate both the oxidative addition and the reductive elimination steps, which can be sluggish for heteroaryl substrates.[6] Using a well-defined palladium pre-catalyst, such as XPhos Pd G3 , is highly recommended as it reliably forms the active Pd(0) species and is more resistant to deactivation.[8]
-
-
Optimize the Base and Solvent: The choice of base is crucial for activating the boronic acid for transmetalation.[9][10][11]
-
Problem: A weak base may not facilitate transmetalation efficiently, while a base that is too strong or has poor solubility can cause other issues. The solubility of this compound can also be a limiting factor.[12]
-
Solution: A moderately strong inorganic base is often the best choice. Potassium phosphate (K₃PO₄) is an excellent starting point, often superior to carbonates for heteroaromatic couplings.[6] Cesium carbonate (Cs₂CO₃) can also be effective. For the solvent, a polar aprotic solvent is usually required. A mixture of 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio) is standard. If solubility is poor, consider using DMF or toluene, but ensure they are rigorously degassed.[13][14]
-
-
Check Reagent Purity and Stability:
-
Problem: Boronic acids can degrade over time via protodeboronation, especially electron-deficient or heteroaryl boronic acids.[15][16] Oxygen in the reaction mixture can lead to boronic acid homocoupling and catalyst decomposition into palladium black.[8][17]
-
Solution: Use fresh, high-quality boronic acid. If protodeboronation is suspected, consider switching to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate.[18] Crucially, ensure all solvents and the reaction mixture are thoroughly degassed using a "freeze-pump-thaw" cycle or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[17]
-
Issue 2: Significant Dehalogenation Side Product
Question: I am forming a significant amount of the dehalogenated product, Thieno[2,3-d]pyrimidin-4(3H)-one, alongside my desired coupled product. How can I prevent this?
Answer: Dehalogenation is a common side reaction where the C-Br bond is reduced to a C-H bond.[19] This occurs via a palladium-hydride (Pd-H) intermediate.[20] Heteroaryl halides, especially those with N-H protons like your substrate, can be particularly susceptible.[20][21][22]
Mechanistic Insight: Dehalogenation Pathway
Caption: Simplified pathway for the dehalogenation side reaction.
Mitigation Strategies:
-
Choice of Base: Avoid using strong hydroxide bases (NaOH, KOH) or alkoxides if possible, as they can promote the formation of Pd-H species. Milder inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred.[20]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents (when the protocol calls for it). While water is often a necessary co-solvent, using excessive amounts can be detrimental. Do not use alcohol solvents like ethanol unless specified in a validated protocol, as they can be hydride sources.[18]
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination from Ar-Pd-R' (desired product) versus Ar-Pd-H (dehalogenation). Bulky biarylphosphine ligands (e.g., XPhos ) can sometimes favor the desired coupling pathway.[20]
-
Protect the N-H Group: The acidic N-H proton of the pyrimidinone ring can be a source of protons or complicate the catalytic cycle. In particularly stubborn cases, protecting this group (e.g., with a SEM or Boc group) can suppress dehalogenation, though this adds steps to the synthesis.[5]
Issue 3: Boronic Acid Homocoupling and/or Protodeboronation
Question: My reaction mixture shows a significant amount of a biaryl byproduct from my boronic acid coupling with itself, or I see the arene corresponding to my boronic acid. What's happening?
Answer: These are two distinct but related side reactions involving the boronic acid.[15][18]
-
Homocoupling: This is the formation of an R-R biaryl from your R-B(OH)₂. It is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this side reaction.[17]
-
Solution: The remedy is rigorous and meticulous degassing of all solvents, reagents, and the reaction headspace. Maintain a positive pressure of an inert gas (Argon is preferred) throughout the reaction setup and duration.[8]
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is promoted by high temperatures and the presence of protic sources like water.[16] Some boronic acids (e.g., furan-2-boronic acid, some thiophene boronic acids) are notoriously unstable.[16][23]
-
Solution:
-
Use Milder Conditions: Lower the reaction temperature to the minimum required for conversion (e.g., 60-80 °C).[16]
-
Use a More Stable Boron Species: If the problem persists, switch from the boronic acid to its corresponding pinacol ester (BPin) or potassium trifluoroborate salt (BF₃K) .[10][18] These are generally more stable to protic cleavage.
-
Optimize the Catalyst: A faster, more efficient catalyst system will consume the boronic acid in the desired productive cycle more quickly, giving it less time to decompose.[16]
-
-
Part 2: Recommended Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions on a small scale during optimization.
Protocol 1: Standard Conditions with a Modern Pre-catalyst
This protocol is recommended as a robust starting point for the Suzuki coupling of this compound.
Reaction Scheme: this compound + R-B(OH)₂ → 5-R-Thieno[2,3-d]pyrimidin-4(3H)-one
Materials & Reagents:
| Reagent | Stoichiometry | Mol % | Notes |
| This compound | 1.0 equiv | - | Limiting reagent |
| Aryl/Heteroaryl Boronic Acid | 1.2-1.5 equiv | - | Use a slight excess to drive the reaction to completion |
| XPhos Pd G3 Pre-catalyst | - | 1-3 mol% | A robust, air-stable pre-catalyst |
| Potassium Phosphate (K₃PO₄) | 2.0-3.0 equiv | - | Use finely powdered base |
| 1,4-Dioxane / Water (5:1) | - | - | Ensure solvents are degassed prior to use |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (5:1 v/v, to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.
-
Degassing: Sparge the resulting suspension with a stream of Argon for 10-15 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Part 3: Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
overcoming poor solubility of thieno[2,3-d]pyrimidine derivatives in biological assays
Technical Support Center: Thieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] However, the planar, heterocyclic nature of the thieno[2,3-d]pyrimidine core often leads to poor aqueous solubility, a major hurdle in obtaining reliable and reproducible data in biological assays.[3] It is estimated that poor solubility is a contributing factor for the discontinuation of approximately 40% of drug discovery programs.[3]
This guide provides a structured approach to diagnosing and overcoming solubility challenges, ensuring that the therapeutic potential of your compounds can be accurately evaluated.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common and immediate issues encountered when working with thieno[2,3-d]pyrimidine derivatives.
Q1: My compound precipitated immediately after diluting my DMSO stock into the aqueous assay buffer. What is the first thing I should check?
A1: The most common cause is that the final concentration of your compound exceeds its aqueous solubility limit. The abrupt solvent change from 100% DMSO to a primarily aqueous environment causes the compound to "crash out."
-
Immediate Action: Visually inspect your DMSO stock solution for any signs of precipitation before dilution.[4] If the stock is clear, the issue is likely its low aqueous solubility.[4]
-
Quick Test: Prepare a dilution of your compound in the assay buffer at the highest intended concentration, without any biological components (cells, enzymes, etc.). If it precipitates, you have confirmed a fundamental solubility issue.[4]
Q2: I don't see any visible precipitate, but my dose-response curve is flat or inconsistent. Could this be a solubility problem?
A2: Absolutely. The absence of visible precipitation does not guarantee that the compound is fully solubilized. Micro-precipitation or aggregation can occur, which is not always visible to the naked eye but can significantly impact results by reducing the effective concentration of the monomeric compound available to interact with the target. This often leads to underestimated potency and variable data.[5]
Q3: What is the maximum concentration of DMSO I can use in my assay?
A3: This is highly dependent on the assay type.
-
Cell-Based Assays: The general recommendation is to keep the final DMSO concentration below 0.5% (v/v) , and ideally at or below 0.1%.[6] Concentrations above 1% can cause cytotoxicity or induce cellular stress, confounding your results.[7][8]
-
Biochemical/Enzyme Assays: These are often more tolerant, but concentrations should still be kept as low as possible. High concentrations of DMSO can denature proteins or directly inhibit enzyme activity.
-
Crucial Step: Always run a "vehicle control" containing the same final concentration of DMSO as your test wells but without the compound.[9][10] This will help you distinguish between the effect of the compound and the solvent.
Q4: Can repeated freeze-thaw cycles of my DMSO stock plates affect my compound's solubility?
A4: Yes. DMSO is hygroscopic and readily absorbs atmospheric moisture. When a "wet" DMSO stock is frozen, water can form ice crystals, forcing the compound out of solution and creating localized areas of super-saturation, which can lead to precipitation.[11] This precipitate may not fully redissolve upon thawing, effectively lowering the concentration of your stock solution.[12]
Best Practice: Aliquot your primary stock into smaller volumes for daily use or prepare intermediate plates to minimize freeze-thaw cycles of the main library plates.[13] When possible, store plates in a low-humidity environment or under an inert atmosphere.[14]
Part 2: In-Depth Troubleshooting & Solubilization Strategies
If initial troubleshooting does not resolve the issue, more advanced strategies are required. The following section provides detailed protocols and the rationale behind them.
Strategy 1: Co-Solvent Optimization
The most straightforward approach is to use a water-miscible organic co-solvent to increase the solubility of the compound in the final assay buffer.
Underlying Principle: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to remain in solution.
Experimental Protocol: Determining Maximum Tolerated Co-Solvent Concentration
-
Prepare Co-Solvent Dilutions: In your chosen assay medium (e.g., cell culture media, buffer), prepare a serial dilution of the co-solvent (e.g., DMSO). A typical range would be from 5% down to 0.05%, including a no-solvent control.[4]
-
Treatment: Add these dilutions to your assay system (e.g., plate of cells).
-
Incubation: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability/Activity Assessment: Measure the health or activity of your system using a standard method (e.g., MTT assay for cell viability, baseline signal for enzymatic assays).
-
Data Analysis: Plot the assay signal against the co-solvent concentration. The highest concentration that does not cause a significant deviation from the no-solvent control (e.g., >90% cell viability) is your maximum tolerated concentration.[4]
Table 1: Common Co-solvents and Their General Limits in Biological Assays
| Co-Solvent | Typical Max. Conc. (Cell-Based) | Typical Max. Conc. (Biochemical) | Notes |
| DMSO | < 0.5%[6] | < 2% | Can induce cell differentiation or stress at higher concentrations.[6] |
| Ethanol | < 0.5% | < 5% | Can have metabolic effects and is generally more cytotoxic than DMSO.[6][8] |
| PEG-400 | < 1% | < 5% | Can be viscous; potential for neurotoxicity in in vivo studies.[15] |
| Methanol | < 1% | < 2.5% | Generally more toxic than ethanol; should be used with caution.[16] |
Strategy 2: pH Modification
Underlying Principle: Thieno[2,3-d]pyrimidines are heterocyclic compounds containing basic nitrogen atoms. The solubility of such weak bases can often be dramatically increased by lowering the pH of the buffer.[17] At a pH below the compound's pKa, the nitrogen atoms become protonated, and the resulting charged species is typically much more soluble in aqueous media than the neutral form.[18][19]
Workflow for pH Optimization:
-
Determine pKa: If not known, determine the pKa of your compound series either experimentally or through in silico prediction tools.
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range and compatible with your assay. For example, MES buffer for pH 5.5-6.7 or phosphate buffer for pH 6.5-7.5.
-
Solubility Testing: Prepare small-scale suspensions of your compound in a series of buffers with varying pH values (e.g., from pH 5.5 to 7.4).
-
Equilibration & Measurement: Agitate the samples until equilibrium is reached (typically a few hours). Centrifuge to pellet the excess solid and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Assay Compatibility Check: Once you identify a pH that improves solubility, confirm that your biological system (enzyme, cells) remains active and stable at this new pH.
Strategy 3: Use of Solubilizing Excipients (Cyclodextrins)
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble guest molecules, like thieno[2,3-d]pyrimidines, forming a water-soluble "inclusion complex."[20][22] This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility without using organic co-solvents.[23]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, particularly effective for solubilizing cationic (basic) drugs.
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 10-20% w/v).
-
Dissolve Compound: Add your thieno[2,3-d]pyrimidine derivative (as a solid or from a small volume of DMSO stock) to the cyclodextrin solution.
-
Facilitate Complexation: Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.
-
Validation: As with co-solvents, it is critical to run a vehicle control with the same concentration of cyclodextrin to ensure it does not interfere with the assay.[7]
Part 3: Decision-Making Workflow & Best Practices
To help navigate these strategies, the following workflow provides a logical decision-making process.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- PubChem. Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304. National Center for Biotechnology Information.
- Notman, R., et al. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. MDPI.
- Deng, J., et al. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry. SciSpace.
- Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Touro University.
- Multiple Authors. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Generis Publishing.
- Al-Suwaidan, I. A., et al. Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Taylor & Francis Online.
- Singh, R., et al. An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Current Drug Research Reviews.
- Perlovich, G. L., et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics. National Center for Biotechnology Information.
- Kovvasu, S. P., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Applied Pharmaceutics. SciSpace.
- Taha, E., et al. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Kumar, D., et al. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Mourtas, S., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. National Center for Biotechnology Information.
- PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information.
- Kim, S. K., et al. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate.
- Li, J., et al. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology. National Center for Biotechnology Information.
- Ferreira-Silva, J., et al. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. PubMed.
- Kozik, M., et al. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. ResearchGate.
- Iversen, A., et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. PubMed.
- Hashemi, J., et al. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
- Multiple Authors. Vehicle control: Significance and symbolism. Multiple Sources.
- Iversen, A., et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. National Center for Biotechnology Information.
- El-Damasy, D. A., et al. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. PubMed Central.
- GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- Multiple Authors. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate.
- Guo, H., et al. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society. SciELO.
- Yasgar, A., et al. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery. ResearchGate.
- Lipinski, C. Compound Solubility and HTS Screening. Ziath.
- Guo, H., et al. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Ferrand, A., et al. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- Völgyi, G., et al. Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
- O'Donnell, P. B., et al. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
- Yasgar, A., et al. Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation. PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vehicle control: Significance and symbolism [wisdomlib.org]
- 11. ziath.com [ziath.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. gmpplastic.com [gmpplastic.com]
- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
minimizing impurity formation in the synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Technical Support Center: Synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing impurity formation and maximizing yield and purity. Thieno[2,3-d]pyrimidine derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Achieving high purity of the 5-bromo substituted analog is critical for its efficacy and safety in downstream applications.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.
Section 1: Understanding the Core Synthetic Strategies
The synthesis of this compound can be approached via two primary strategies, each with distinct advantages and potential pitfalls regarding impurity profiles.
-
Strategy A: Late-Stage Bromination. This approach involves first synthesizing the core thieno[2,3-d]pyrimidin-4(3H)-one scaffold and then introducing the bromine atom onto the thiophene ring via electrophilic aromatic substitution.
-
Strategy B: Early-Stage Bromination. This strategy begins with a brominated thiophene precursor, which is then elaborated into the final bicyclic product.
Caption: Overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I performed a late-stage bromination (Strategy A) and my final product shows multiple spots on TLC and several peaks in my HPLC analysis. One of the impurity peaks has a mass consistent with a dibromo-product. How can I prevent this?
Answer: This is a classic case of over-bromination, a common side reaction in electrophilic aromatic substitutions on electron-rich heterocyclic systems like thieno[2,3-d]pyrimidines. The initial product, this compound, is still activated towards further electrophilic attack, leading to the formation of a dibrominated species.
Causality: The thiophene ring is highly susceptible to electrophilic substitution.[3] Once the first bromine atom is attached at the 5-position, the molecule can still undergo a second bromination, typically at another available position on the thiophene ring.
Solutions:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. Start with 1.0 equivalent of N-Bromosuccinimide (NBS) or bromine. It is often beneficial to use slightly less than one equivalent (e.g., 0.95 eq) to ensure all the brominating agent is consumed, leaving some starting material which is typically easier to separate from the desired product than the dibromo-impurity.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to decrease the reaction rate and improve selectivity. Add the brominating agent slowly and portion-wise to avoid localized high concentrations.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂). Consider using NBS in a solvent like DMF or acetonitrile.
Troubleshooting Workflow:
Caption: Decision tree for addressing over-bromination.
Question 2: My reaction using a brominated 2-aminothiophene precursor (Strategy B) suffers from very low yield after the cyclization step with formamide. What are the likely causes?
Answer: Low yield in the cyclization of a 2-amino-5-bromothiophene-3-carboxylate (or carboxamide) is often due to the reduced nucleophilicity of the amino group or competing side reactions.
Causality: The bromine atom is an electron-withdrawing group, which deactivates the thiophene ring and reduces the electron density on the C2-amino group. This lowered nucleophilicity makes the ring-closing reaction with formamide (or formic acid) slower and require more forcing conditions, which can lead to degradation.
Solutions:
-
Purity of the Starting Material: Ensure the 2-amino-5-bromothiophene intermediate is highly pure. Impurities from the Gewald reaction or the preceding bromination can interfere with the cyclization.
-
Reaction Conditions:
-
Temperature: This cyclization often requires high temperatures (e.g., refluxing in formamide, ~180-210 °C).[4] Ensure your reaction is reaching and maintaining the optimal temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid, uniform heating.[5] A typical condition could be 150-180 °C for 15-30 minutes in a sealed microwave vial.
-
-
Alternative Cyclization Reagents: If formamide gives poor results, consider a two-step approach:
-
First, react the aminothiophene with formic acid to form the N-formyl intermediate.
-
Then, perform a base- or acid-catalyzed cyclization. This can sometimes provide a cleaner reaction.
-
Data Summary: Comparison of Cyclization Conditions
| Method | Temperature (°C) | Typical Time | Common Issues |
| Conventional (Formamide) | 180 - 210 | 4 - 12 h | Degradation, low yield with deactivated substrates |
| Microwave (Formamide) | 150 - 180 | 15 - 30 min | Requires specialized equipment |
| Two-Step (Formic Acid) | 100 (reflux) | 2 - 6 h | Requires an additional step |
Question 3: During the synthesis of my 2-amino-5-bromothiophene intermediate, I'm observing a significant amount of dibrominated byproduct (e.g., methyl 2-amino-4,5-dibromothiophene-3-carboxylate). How do I control this?
Answer: This issue points to a lack of regioselectivity in the bromination of the 2-aminothiophene precursor. The C5 position is typically the most activated, but under certain conditions, the C4 position can also react.
Causality: The amino group at C2 is a strong activating group, making the C5 and C3 positions electron-rich. While C5 is sterically more accessible and electronically favored, aggressive brominating conditions can lead to substitution at other positions.
Solutions:
-
Start with a Pre-brominated Ketone/Aldehyde: The most reliable method to ensure the bromine is only at the 5-position is to perform a Gewald reaction using a starting ketone that is already brominated at the alpha position. This controls the final position of the substituents on the thiophene ring from the outset. The Gewald reaction is a powerful method for constructing substituted 2-aminothiophenes.[6][7][8][9]
-
Modify Bromination Conditions: If you must brominate the 2-aminothiophene, use milder conditions as described in Question 1 (e.g., NBS at 0 °C). Protecting the C2-amino group as an amide before bromination can also increase selectivity for the C5 position, followed by deprotection.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic strategy is generally recommended for obtaining high-purity this compound?
A: Strategy B (Early-Stage Bromination) is generally preferred for achieving higher purity. By introducing the bromine atom at an early stage (i.e., synthesizing a 2-amino-5-bromothiophene intermediate), you avoid the regioselectivity and over-bromination issues associated with the late-stage bromination of the sensitive thienopyrimidinone core. While the cyclization of the brominated intermediate can be challenging, optimizing the conditions (e.g., using microwave heating) often leads to a cleaner product profile that is easier to purify.
Q: What are the best analytical techniques to assess the purity of the final product and identify specific impurities?
A: A combination of techniques is essential:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Use a reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% TFA or formic acid) and a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying impurities. The mass-to-charge ratio (m/z) can confirm the presence of starting materials, over-brominated species, or other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the product peaks.
Q: Are there any specific safety precautions for this synthesis?
A: Yes. Several reagents require careful handling:
-
Brominating Agents (NBS, Br₂): Bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide is a lachrymator. Both should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Formamide: It is a teratogen and should be handled with care, avoiding inhalation and skin contact. Its high boiling point means reactions should be conducted in a fume hood.
-
High-Temperature Reactions: The cyclization step is often run at high temperatures. Use appropriate heating mantles or oil baths and ensure glassware is free of defects. If using a microwave reactor, ensure you are properly trained on its operation.
Section 4: Optimized Experimental Protocol (Strategy B)
This protocol outlines the preferred "early-stage bromination" route.
Step 1: Synthesis of Methyl 2-amino-5-bromothiophene-3-carboxylate
This step can be achieved by brominating methyl 2-aminothiophene-3-carboxylate.
-
Dissolve methyl 2-aminothiophene-3-carboxylate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in glacial acetic acid or DMF.
-
Add the NBS solution dropwise to the stirred thiophene solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into a beaker of ice water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to neutralize residual acid.
-
Wash again with water until the filtrate is neutral.
-
Dry the solid under vacuum. The crude product can be recrystallized from ethanol or methanol if necessary.
Step 2: Cyclization to this compound
-
Place the dry methyl 2-amino-5-bromothiophene-3-carboxylate (1.0 eq) and formamide (10-20 eq, serving as both reagent and solvent) into a microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 180 °C and hold for 20 minutes.
-
After cooling, pour the reaction mixture into water.
-
The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol, acetic acid, or DMF/water.
References
- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link][6][10]
- Nguyen, T. T. H., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link][11]
- Faidallah, H. M., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Heterocyclic Chemistry. (Note: A direct link to the full text was not available in the search results, but related syntheses are widely published in this journal).[12]
- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties.
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. [Link][7]
- Sondhi, S. M., et al. (2009). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. Australian Journal of Chemistry.
- Reddy, T. S., et al. (2013). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry. [Link][8]
- Al-Said, M. S., et al. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. [Link][1]
- Abdel-Gawad, H., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules. [Link][9]
- Chem-Impex International. Thieno[2,3-d]pyrimidin-4(1H)-one Product Page. Chem-Impex Website. [Link][2]
- Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link][15]
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
- Gimalova, F. A., et al. (2014).
Sources
- 1. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one for Preclinical Studies
Welcome to the technical support center for the synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the scalable synthesis of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this key intermediate for preclinical studies.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially when scaling up. The overall synthetic pathway can be broken down into three key stages:
-
Gewald Reaction: Formation of the 2-aminothiophene intermediate.
-
Cyclization: Construction of the thieno[2,3-d]pyrimidin-4(3H)-one core.
-
Bromination: Regioselective introduction of the bromine atom at the C5 position.
This guide will delve into the specifics of each stage, providing detailed protocols, troubleshooting advice, and addressing common questions that arise during the scale-up process.
Visualizing the Workflow: A Step-by-Step Overview
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Stage 1: Gewald Reaction
Question 1: My Gewald reaction has a low yield or has failed completely. What are the likely causes and how can I fix it?
Answer:
Low yields in the Gewald reaction are a common issue, often stemming from several factors.[1] A systematic approach to troubleshooting is crucial.
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is critical.
-
Cause: Insufficiently active catalyst, or the presence of water which can hinder the reaction.
-
Solution:
-
Catalyst Choice: While morpholine is a common choice, for less reactive ketones, consider stronger bases like piperidine or triethylamine. A screening of bases is recommended for optimization.
-
Water Removal: On a larger scale, the water produced during the condensation can become significant. Consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
-
Cause: Poor solubility of sulfur in the chosen solvent.
-
Solution:
-
Solvent Selection: Polar aprotic solvents like DMF or NMP can enhance sulfur solubility compared to alcohols, especially at larger scales.
-
Temperature Control: Gently heating the reaction mixture to around 40-50°C can improve the rate of sulfur addition. However, excessive heat can lead to side reactions, so careful temperature monitoring is essential.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Cause: Overheating or incorrect stoichiometry can lead to the formation of Michael adducts or other undesired products.
-
Solution:
-
Controlled Addition: At scale, the exothermic nature of the reaction can be more pronounced. Implement slow, controlled addition of the base or the sulfur slurry to maintain the reaction temperature within the optimal range.
-
Stoichiometry: Ensure accurate molar ratios of your reactants. An excess of the nitrile or ketone is generally not beneficial.
-
-
Question 2: I am observing a significant amount of a dark, tarry byproduct in my Gewald reaction. What is it and how can I prevent it?
Answer:
The formation of dark, insoluble materials is often due to the polymerization of the cyano-thioacetamide intermediate or other reactive species in the mixture.
-
Cause: Localized "hot spots" in the reactor due to poor mixing, or prolonged reaction times at elevated temperatures.
-
Solution:
-
Improved Agitation: Ensure your reactor is equipped with an efficient stirring mechanism that provides good mixing throughout the reaction vessel. This is critical for maintaining a homogenous temperature profile.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Once the reaction is complete, proceed with the workup promptly to avoid degradation of the product.
-
Lower Reaction Concentration: While counterintuitive for scaling up, in some cases, a slightly lower concentration can help to dissipate heat more effectively and reduce the rate of side reactions.
-
Stage 2: Cyclization
Question 3: The cyclization of my 2-aminothiophene intermediate with formic acid is incomplete, even after prolonged heating. What can I do?
Answer:
Incomplete cyclization is a frequent challenge, particularly when scaling up.
-
Cause: Insufficient activation of the formyl group or deactivation of the amino group.
-
Solution:
-
Use of a Co-solvent: While formic acid can act as both reagent and solvent, at a larger scale, its viscosity can be an issue. The addition of a high-boiling co-solvent like toluene or xylene can improve mass transfer and allow for azeotropic removal of water, driving the reaction to completion. A common protocol involves refluxing a mixture of the 2-aminothiophene intermediate and formic acid in N,N-dimethylformamide.[2]
-
Anhydrous Conditions: Ensure that the 2-aminothiophene intermediate is thoroughly dried before this step. The presence of water can hydrolyze any reactive intermediates.
-
Alternative Reagents: If formic acid proves inefficient, consider using formamide at high temperatures (e.g., 150-180°C). This can be a more effective cyclizing agent for some substrates.
-
Stage 3: Bromination
Question 4: My bromination reaction with N-Bromosuccinimide (NBS) is giving me a mixture of mono- and di-brominated products. How can I improve the selectivity for the 5-bromo product?
Answer:
Controlling the regioselectivity of bromination on an electron-rich heterocyclic system is a key challenge.
-
Cause: The thieno[2,3-d]pyrimidin-4(3H)-one core is activated towards electrophilic substitution, and over-bromination can occur if the reaction is not carefully controlled.
-
Solution:
-
Stoichiometry and Addition: Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS. Crucially, add the NBS portion-wise or as a solution in a suitable solvent (e.g., DMF, acetonitrile) over a period of time. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.
-
Temperature Control: Perform the reaction at a low temperature, starting at 0°C and allowing it to slowly warm to room temperature. This will help to control the reaction rate and improve selectivity.
-
Solvent Choice: Aprotic solvents are generally preferred for brominations with NBS. Acetonitrile or dichloromethane are good starting points.
-
Question 5: I am struggling to purify the final this compound from the reaction mixture. What are the best practices for purification at scale?
Answer:
Purification is a critical step in ensuring the quality of your compound for preclinical studies.
-
Cause: The crude product may contain unreacted starting material, di-brominated byproduct, and succinimide from the NBS.
-
Solution:
-
Work-up Procedure: After the reaction, quench with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. This is followed by extraction with a suitable organic solvent. A wash with aqueous sodium bicarbonate can help to remove acidic impurities.
-
Recrystallization: This is often the most effective method for purifying the final product on a larger scale. Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).
-
Slurry Wash: If the crude product is a solid, a slurry wash with a solvent that dissolves the impurities but not the product (e.g., cold ethanol or diethyl ether) can be a simple and effective preliminary purification step.
-
Chromatography: While less ideal for large-scale production, column chromatography may be necessary if recrystallization does not provide the desired purity. Careful selection of the stationary and mobile phases is key to achieving good separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount. Key considerations include:
-
Exothermic Reactions: Both the Gewald reaction and the bromination can be exothermic. Ensure your reactor has adequate cooling capacity and temperature monitoring.
-
Reagent Handling: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Be aware of potential off-gassing, especially during the cyclization step. Ensure the reactor is properly vented.
-
Solvent Safety: Use appropriate engineering controls and PPE when working with flammable and volatile organic solvents.
Q2: How can I monitor the progress of each reaction step effectively at a larger scale?
A2: Reliable in-process controls (IPCs) are essential for a successful scale-up.
-
Thin-Layer Chromatography (TLC): Remains a quick and valuable tool for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. Develop a robust HPLC method early in the process development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the conversion of key intermediates without the need for full purification.
Q3: What are the critical quality attributes (CQAs) for the final this compound intended for preclinical studies?
A3: For preclinical use, the final compound must meet stringent quality standards.
-
Purity: Typically >98% as determined by HPLC.
-
Identity: Confirmed by NMR, Mass Spectrometry, and IR spectroscopy.
-
Residual Solvents: Levels of residual solvents from the synthesis and purification must be within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).
-
Absence of Impurities: Key impurities, such as the di-brominated byproduct, should be identified, and their levels controlled to a minimum.
Q4: Can this synthesis be adapted for continuous flow processing?
A4: Yes, certain stages of this synthesis are well-suited for continuous flow chemistry.
-
Gewald Reaction: The exothermic nature and the use of a solid (sulfur) can be managed more effectively in a flow reactor, improving safety and consistency.
-
Bromination: A flow setup would allow for precise control of stoichiometry and reaction time, potentially enhancing the selectivity of the mono-bromination. While the initial setup cost for flow chemistry is higher, it can offer significant advantages in terms of safety, control, and scalability for long-term production.[3]
Experimental Protocols: A Scalable Approach
Protocol 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)
| Reagent | Molar Equiv. | Example Amount (for a 1 mol scale) |
| Ketone/Aldehyde | 1.0 | 1.0 mol |
| Active Methylene Nitrile | 1.0 | 1.0 mol |
| Elemental Sulfur | 1.1 | 35.3 g |
| Morpholine | 0.5 | 43.6 g (43.5 mL) |
| Ethanol | - | 1 L |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the ketone/aldehyde (1.0 mol), active methylene nitrile (1.0 mol), and ethanol (1 L).
-
Stir the mixture to form a solution/suspension.
-
Add elemental sulfur (1.1 mol, 35.3 g).
-
Slowly add morpholine (0.5 mol, 43.5 mL) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0-5°C in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene intermediate.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
| Reagent | Molar Equiv. | Example Amount (for a 1 mol scale) |
| 2-Aminothiophene Intermediate | 1.0 | 1.0 mol |
| Formic Acid (98%) | - | 1 L |
Procedure:
-
In a reactor equipped with a mechanical stirrer and condenser, add the 2-aminothiophene intermediate (1.0 mol) and formic acid (1 L).
-
Heat the mixture to reflux (around 100-110°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (5 L) with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Synthesis of this compound
| Reagent | Molar Equiv. | Example Amount (for a 1 mol scale) |
| Thieno[2,3-d]pyrimidin-4(3H)-one | 1.0 | 1.0 mol |
| N-Bromosuccinimide (NBS) | 1.05 | 186.8 g |
| Acetonitrile | - | 2 L |
Procedure:
-
To a dry reactor, add the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 mol) and acetonitrile (2 L).
-
Cool the suspension to 0-5°C with an ice bath.
-
Add N-Bromosuccinimide (1.05 mol, 186.8 g) portion-wise over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v, 1 L).
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 1 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
- Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
- 2-Aminothiophenes achievable by the Version 3 of the Gewald reaction.
- Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. Drug Discovery & Development. [Link]
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Gewald Reaction. Organic Chemistry Portal. [Link]
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Technology Networks. [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles. [Link]
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- API SCALEUP (R AND D). About Drugs. [Link]
- Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. PubMed. [Link]
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). SpringerLink. [Link]
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Gewald Reaction. J&K Scientific LLC. [Link]
- electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
- Gewald reaction. Wikipedia. [Link]
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'.
- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- (PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
- Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes. Sci-Hub. [Link]
- (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this important heterocyclic scaffold. The thieno[2,3-d]pyrimidine core is a bioisostere of purines and quinazolines, making it a privileged scaffold in medicinal chemistry for developing anticancer, anti-inflammatory, and kinase inhibitor agents.[1][2] However, the introduction of a bromine atom at the 5-position, while often crucial for enhancing biological activity or providing a synthetic handle for further diversification, introduces specific stability concerns that require careful consideration during experimentation, analysis, and storage.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your compounds and the reliability of your experimental results.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during synthesis, purification, and analysis.
Q1: I'm observing significant debromination of my compound during my reaction workup or purification. What's causing this and how can I prevent it?
Answer:
Debromination is a common issue with bromo-substituted electron-rich heterocyclic systems. The C-Br bond on the thiophene ring is susceptible to cleavage under several conditions.
Underlying Causes:
-
Nucleophilic Attack: Residual nucleophiles from your reaction (e.g., amines, thiolates) or basic conditions during an aqueous workup (e.g., strong bicarbonate or hydroxide washes) can displace the bromide.
-
Reductive Cleavage: The presence of reducing agents, even mild ones, can lead to hydrodebromination. This can be an issue if you are using certain catalysts or reagents (e.g., residual borohydrides, certain metals).
-
Photochemical Degradation: Bromoaromatic compounds can be light-sensitive.[3] Exposure to UV or even strong ambient light can induce radical pathways leading to C-Br bond cleavage.[3][4]
-
Acid-Catalyzed Decomposition: While less common for debromination itself, strong acidic conditions can protonate the heterocycle, altering its electronic properties and potentially facilitating subsequent degradation pathways that may involve bromide loss.
Troubleshooting & Prevention Strategy:
-
Neutralize with Care: During aqueous workups, use milder bases like dilute sodium bicarbonate solution and avoid prolonged exposure. If possible, perform the wash at a lower temperature (0-5 °C).
-
Quench Thoroughly: Ensure any reducing agents or potent nucleophiles from the preceding synthetic step are fully quenched before proceeding to workup.
-
Protect from Light: Conduct workup and purification steps under amber or foil-wrapped glassware. Minimize exposure to direct laboratory light.[5]
-
Purification Method Selection:
-
Chromatography: Use a neutral stationary phase like silica gel. If tailing or degradation on silica is observed, consider deactivating the silica by pre-treating it with a non-polar solvent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). Alternatively, alumina (neutral or basic) can be a good option.
-
Recrystallization: This is often the gentlest method. Choose a solvent system where the compound has good solubility at elevated temperatures but poor solubility at room temperature or below.[6]
-
Q2: My purified compound shows new impurities in the NMR or LC-MS after sitting in solution for a few hours. What is happening?
Answer:
This indicates poor solution-state stability, a critical parameter, especially for compounds intended for biological screening or as drug candidates.[7] The thienopyrimidinone core itself, along with the bromo substituent, can be susceptible to degradation in certain solvents.
Underlying Causes:
-
Solvolysis: Protic solvents, especially nucleophilic ones like methanol or water, can potentially react with the compound, particularly if trace amounts of acid or base are present.
-
Oxidation: The thiophene ring is susceptible to oxidation. Dissolved oxygen in the solvent, especially when exposed to light, can lead to the formation of sulfoxides or other oxidative degradation products.[8]
-
pH-Dependent Hydrolysis: The pyrimidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[9] The pH of your solvent (e.g., residual acid in chloroform or formic acid in mass spectrometry solvents) can play a significant role.[7]
Troubleshooting & Prevention Strategy:
| Parameter | Recommendation & Rationale |
| Solvent Choice | For NMR: Use aprotic, anhydrous solvents like DMSO-d6 or CDCl3 (stabilized with amylenes, not ethanol). For Assays: If aqueous buffers are required, prepare solutions fresh and use them immediately. Consider using aprotic polar solvents like DMSO for stock solutions. |
| pH Control | Buffer aqueous solutions to a neutral pH (around 6.5-7.5) if the compound's stability window is unknown. Avoid extremes in pH. |
| Degassing | For long-term experiments in solution, consider degassing the solvent by sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen. |
| Storage of Solutions | Store stock solutions at -20 °C or -80 °C in tightly sealed vials with minimal headspace. Use amber vials to protect from light. |
Workflow for Investigating Solution Stability:
Caption: Workflow for assessing solution-state stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound derivatives?
Answer:
The stability of these compounds is governed by a combination of factors related to both the thienopyrimidine core and the bromo substituent. The key factors are:
-
pH: The compound is most likely to be stable in a neutral or slightly acidic pH range. Strong basic conditions can promote nucleophilic substitution of the bromine and potential hydrolysis of the pyrimidinone ring. Strong acids can lead to unpredictable degradation.[7][10]
-
Light (Photostability): As with many bromo-aromatic compounds, these derivatives can be susceptible to photodecomposition. The energy from UV or even high-intensity visible light can be sufficient to induce C-Br bond homolysis, initiating radical chain reactions or photosubstitution.[3][11] A study on related thienopyrimidinones confirmed good solid-state photostability over 240 minutes, but solution-state photostability may be a greater concern.[5]
-
Temperature: Most organic molecules have limited long-term stability at elevated temperatures. For this compound derivatives, thermal stress can accelerate oxidative degradation, hydrolysis, and potential debromination, especially in the presence of reactive impurities.[7] Some derivatives have been noted to have high melting points, suggesting good thermal stability in the solid state.[6]
-
Oxidizing Agents: The electron-rich thiophene ring is susceptible to oxidation. The presence of atmospheric oxygen, peroxides (which can form in solvents like THF or diethyl ether), or other oxidizing agents can lead to the formation of N-oxides or sulfoxides.[8]
-
Solvent: The choice of solvent is critical. Protic and nucleophilic solvents should be used with caution. Aprotic solvents are generally preferred for storage and handling. The solubility of the compound in a given solvent can also impact stability; compounds that are fully dissolved may degrade differently than those in a slurry.[12][13]
Q2: What are the recommended storage and handling conditions for these compounds?
Answer:
To ensure the long-term integrity of this compound and its derivatives, adhere to the following guidelines based on best practices for handling sensitive organic compounds.[14]
Recommended Storage & Handling Protocol:
| Condition | Solid State | Stock Solutions |
| Temperature | Store at -20°C or below for long-term storage. Room temperature is acceptable for short-term use. | Store at -20°C or -80°C. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) to minimize oxidation and moisture exposure. | Overlay the solution with an inert gas before sealing. |
| Light | CRITICAL: Always store in amber glass vials or wrap vials in aluminum foil to protect from light.[5] | Use amber vials or tubes. Minimize exposure during handling. |
| Container | Use tightly sealed glass vials with PTFE-lined caps. | Use high-quality vials with secure, low-bleed septa. |
| Handling | Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid creating dust.[14] | Thaw solutions slowly and use immediately. Avoid repeated freeze-thaw cycles. |
Q3: What could be the main degradation pathway for this scaffold?
Answer:
While a definitive degradation pathway requires a formal forced degradation study, we can postulate the most likely routes based on the chemical functionalities present. The primary points of instability are the C-Br bond, the thiophene sulfur, and the pyrimidinone ring.
A plausible primary degradation pathway involves oxidative and/or photolytic cleavage of the C-Br bond, followed by radical abstraction or nucleophilic attack.
Caption: Potential degradation pathways for the scaffold.
Q4: What analytical methods are best for monitoring the stability and purity of these compounds?
Answer:
A combination of chromatographic and spectroscopic methods is essential for a comprehensive stability assessment. A stability-indicating method is one that can separate the active compound from its degradation products, ensuring an accurate assessment of purity.[9][15][16]
Recommended Analytical Suite:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies.
-
Method: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol with water (containing 0.1% formic acid or ammonium acetate for better peak shape) is common.
-
Detection: A photodiode array (PDA) detector is crucial as it can help determine if new peaks are degradation products by comparing their UV spectra to the parent compound.[17]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: ¹H NMR is excellent for confirming the structure of the bulk material and assessing initial purity. Over time, the appearance of new signals or the disappearance of parent signals in a solution-state stability study can provide structural information about degradants.[17]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[9]
Objective: To assess stability under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound derivative
-
HPLC-grade acetonitrile (ACN) and water
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm / 365 nm)
-
HPLC-PDA-MS system
Procedure:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of your compound in ACN.
-
Set Up Stress Conditions (in amber vials unless specified):
-
Acid Hydrolysis: Mix 1 mL stock with 1 mL of 1 M HCl. Heat at 60 °C for 8 hours.
-
Base Hydrolysis: Mix 1 mL stock with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Place 2 mL of the stock solution in a clear quartz vial. Expose to UV light for 24 hours. Run a "dark" control in parallel, wrapped in foil.
-
Thermal Degradation: Place the solid compound in a 105 °C oven for 48 hours. Dissolve a small amount in ACN for analysis.
-
Control: Keep 1 mL of the stock solution at 4 °C, protected from light.
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Dilute all samples to an appropriate concentration (~50 µg/mL).
-
Analyze all samples by a developed LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the percentage of the parent peak remaining.
-
Use the MS data to propose structures for the major degradation products.
-
References
- Effect of bromine substituent on optical properties of aryl compounds. (n.d.).
- 7-BROMOTHIENO[3,2-D]PYRIMIDIN-4(1H)-ONE. (n.d.). ChemicalBook.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5871. [Link]
- Cimicata, D., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1152-1158. [Link]
- Sustainable bromination of organic compounds: A critical review. (2023).
- Havinga, E., & De Jongh, R. O. (1969). Photosubstitution reactions of aromatic compounds. Bulletin des Sociétés Chimiques Belges, 78(1-2), 113-126.
- Das, B., et al. (2007). Regioselective, photochemical bromination of aromatic compounds using N-bromosuccinimide. Tetrahedron Letters, 48(33), 5845-5847.
- Abdel-Hafez, A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic Chemistry, 85, 473-487.
- Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(9), 2173-2188. [Link]
- 5-Bromothieno[2,3-d]pyrimidin-4-amine. (n.d.). Appretech Scientific Limited.
- Chen, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(20), 3794. [Link]
- Lee, J., et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][20]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2018(4), M1020. [Link]
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
- Li, C., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(10), 6826-6842. [Link]
- Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry, 123, 384-396. [Link]
- Lafer, E. M., et al. (1984). Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. Biochemistry, 23(1), 54-62. [Link]
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. [Link]
- Skrlin, A., et al. (2022). Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. ACS Omega, 7(10), 8683-8692. [Link]
- Crespo-Hernández, C. E., et al. (2017). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Chemical Science, 8(11), 7545-7553. [Link]
- Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(15), 4509-4523. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Becue, T., et al. (2013). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 83, 137-144. [Link]
- Abey, A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
- Pienimäki-Roivainen, K. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. ADMET & DMPK, 1(1), 1-12. [Link]
- Saini, B., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chemistry, 2014, 809310. [Link]
- Syllabus for Chemistry (SCQP08). (n.d.).
- Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes.
- Chen, Y., et al. (2022). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society, 144(27), 12259-12268.
- Synthesis and biological evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 inhibitors. (2019).
- Hafez, H. N., et al. (2008).
- 5-Bromothieno[2,3-d]pyrimidin-4-ol. (n.d.). BLDpharm.
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. (n.d.). MySkinRecipes.
- Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6296. [Link]
- Lee, J., et al. (2019). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2019(2), M1056. [Link]
- El-Gendy, A. O., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46901-46917. [Link]
- Benzo[10][20]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5289-5296. [Link]
- Craft, N. E. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 11. d-nb.info [d-nb.info]
- 12. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmr.net.in [ijmr.net.in]
resolving common issues in the characterization of thieno[2,3-d]pyrimidines
Welcome to the technical support center for the characterization of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. Thieno[2,3-d]pyrimidines are a cornerstone scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their unique physicochemical properties can present distinct challenges during structural elucidation and purity assessment.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The advice herein is based on established scientific principles and practical field experience to help you resolve experimental hurdles efficiently.
Part 1: General Experimental & Sample Preparation Issues
This section addresses overarching problems that can affect all subsequent analytical steps. Proper sample preparation is the foundation of reliable characterization.
FAQ 1: My thieno[2,3-d]pyrimidine derivative has very poor solubility in common NMR and chromatography solvents. What can I do?
Answer:
Poor solubility is a prevalent issue with planar, heteroaromatic systems like thieno[2,3-d]pyrimidines, often due to strong intermolecular π-stacking and crystal packing forces.[2] This can lead to weak signals in NMR, poor peak shape in HPLC, and difficulties in handling the material.
Causality & Troubleshooting Steps:
-
Solvent Selection: Standard solvents like chloroform and methanol may be insufficient. Expand your solvent screen to include more polar, aprotic solvents.
-
Dimethyl Sulfoxide (DMSO-d6): This is the most common and effective solvent for dissolving polar, poorly soluble heterocycles for NMR analysis.[3]
-
Dimethylformamide (DMF): Useful for reactions and can be used for chromatography in certain cases, though its high boiling point makes removal difficult.
-
Acidic Modifiers: For basic thieno[2,3-d]pyrimidine derivatives, adding a small amount of acid can protonate nitrogen atoms, breaking up intermolecular forces and improving solubility. A drop of trifluoroacetic acid (TFA-d) in CDCl3 or a 0.1% TFA modifier in the HPLC mobile phase can be highly effective.[4]
-
-
Physical Methods:
-
Heating: Gently warming the sample can significantly increase solubility. Ensure the compound is stable at the applied temperature.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and facilitate dissolution.
-
-
Structural Modification (For Drug Discovery): If solubility issues are a persistent problem limiting biological assays, consider synthetic modifications. Strategies include introducing polar functional groups or using prodrug approaches to disrupt crystal packing.[2][5]
FAQ 2: My purified compound still shows multiple spots on TLC and multiple peaks in HPLC. How do I differentiate between impurities and other phenomena?
Answer:
While impurities are a common cause, thieno[2,3-d]pyrimidines can exhibit tautomerism, especially when bearing amino, hydroxyl, or thione functional groups at the 4-position. This can result in multiple, interconverting species that appear as distinct entities in chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple chromatographic signals.
Explanation:
-
Mass Spectrometry is Key: An initial LC-MS run is the most direct way to investigate. If the multiple peaks exhibit the same mass-to-charge ratio (m/z), they are likely isomers or tautomers. If the masses are different, you are dealing with impurities (e.g., starting materials, byproducts).[6]
-
Tautomeric Equilibria: Tautomers can exist in equilibrium. Changing the temperature or the pH/polarity of the mobile phase can shift this equilibrium, resulting in a change in the relative peak areas.[7] If the ratio is constant under all conditions, you may have a mixture of stable, non-interconverting isomers.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. However, the unique electronic nature of the thieno[2,3-d]pyrimidine core can lead to confusing spectra.
FAQ 3: Why are the NH or OH proton signals in my ¹H NMR spectrum very broad or completely absent?
Answer:
This is a common observation for protons attached to heteroatoms (O, N, S). The primary causes are chemical exchange with residual water in the solvent, quadrupole broadening from an adjacent ¹⁴N nucleus, and potential tautomerism.
Causality & Solutions:
-
Chemical Exchange: Labile protons (like N-H and O-H) can exchange with protons from trace amounts of water in the NMR solvent (e.g., H₂O in DMSO-d₆). This rapid exchange broadens the signal.
-
Quadrupole Broadening: The nitrogen-14 nucleus (¹⁴N), which is the most abundant isotope, has a quadrupole moment. This can lead to rapid relaxation and significant broadening of adjacent proton signals (e.g., the N-H proton).
-
Tautomerism: If the proton is involved in a tautomeric equilibrium (e.g., keto-enol or amine-imine), its chemical environment is rapidly changing. If the rate of exchange is on the NMR timescale, the signal will be broad.
-
Solution: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can sometimes resolve this. At low temperatures, the exchange may slow down enough to show two distinct, sharp signals for the tautomers. At high temperatures, the exchange may become so fast that a single, sharp, averaged signal appears.
-
FAQ 4: The aromatic signals in my ¹H NMR spectrum are not well-resolved or show unexpected splitting patterns. What is the cause?
Answer:
The thieno[2,3-d]pyrimidine core is an electron-deficient system, and substituent effects can be complex. Signal overlap and long-range couplings are common.
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, re-run the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz). This will increase the chemical shift dispersion (in Hz) and can resolve overlapping multiplets.
-
Perform 2D NMR Experiments: These are essential for unambiguous assignment of complex aromatic systems.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-4 bonds). This helps trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is extremely powerful for piecing together the molecular skeleton and assigning quaternary carbons.[10]
-
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Thieno[2,3-d]pyrimidine
| Proton Position | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| H-2 | ~8.0 - 8.5 | Often a singlet, influenced by substituents at position 4.[10] |
| H-4 | ~8.3 - 8.8 | Singlet, sensitive to tautomeric forms (e.g., in pyrimidin-4-ones). |
| H-5 | ~7.3 - 7.8 | Doublet, coupled to H-6. |
| H-6 | ~7.0 - 7.5 | Doublet, coupled to H-5. |
| NH (if present) | ~12.0 - 13.5 | Often broad, highly dependent on substitution and solvent.[10] |
Note: These are approximate ranges. Actual values are highly dependent on the substitution pattern.
Part 3: Mass Spectrometry (MS)
MS provides crucial information about molecular weight and elemental composition.
FAQ 5: I am not getting a strong molecular ion peak ([M+H]⁺ or [M]⁺˙) for my compound using Electrospray Ionization (ESI). What could be wrong?
Answer:
Low signal intensity in MS is a frequent problem that can stem from the sample, the instrument, or the method itself.[6]
Causality & Solutions:
-
Poor Ionization Efficiency: Thieno[2,3-d]pyrimidines are moderately basic. While they generally ionize well in positive mode ESI, their efficiency can be highly dependent on the mobile phase and substituents.
-
Optimize Mobile Phase: Ensure the mobile phase contains a proton source. Additives like 0.1% formic acid or acetic acid are standard for promoting [M+H]⁺ formation in positive ion mode.[4]
-
Check Sample Concentration: A sample that is too dilute will give a weak signal, while a sample that is too concentrated can cause ion suppression.[6]
-
-
In-Source Fragmentation/Decomposition: The compound may be unstable under the MS conditions, fragmenting in the ion source before it can be detected. Some thienopyrimidine derivatives have been reported to decompose in the mass spectrometer.[11]
-
Solution: Reduce the energy in the ion source. Lower the capillary voltage, fragmentor voltage, and source temperature to the minimum values required to obtain a signal. This creates "softer" ionization conditions.
-
-
Instrument Calibration and Tuning: The mass spectrometer must be properly calibrated and tuned for the mass range of interest.[6] If the instrument is not performing optimally, all signals will be weak. Run the standard tuning mix to confirm instrument performance.
Part 4: X-Ray Crystallography
A single-crystal X-ray structure provides definitive proof of structure and stereochemistry.
FAQ 6: I am struggling to grow single crystals of my thieno[2,3-d]pyrimidine suitable for X-ray diffraction. Do you have any suggestions?
Answer:
Growing high-quality single crystals is often the most challenging step in characterization. The planar and rigid nature of the thieno[2,3-d]pyrimidine core can lead to rapid precipitation or the formation of microcrystalline powders instead of single crystals.[2][12]
Troubleshooting Strategies:
-
Slow Evaporation: This is the simplest method. Dissolve your compound to near-saturation in a suitable solvent (e.g., DMF, ethanol, ethyl acetate) in a vial. Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation over several days or weeks.
-
Solvent/Anti-Solvent Diffusion: This is a highly effective technique for poorly soluble compounds.
-
Liquid-Liquid Diffusion: Dissolve your compound in a dense, high-boiling solvent (like DMF or DMSO) at the bottom of a narrow tube or vial. Carefully layer a less dense "anti-solvent" in which your compound is insoluble (like water, hexane, or diethyl ether) on top. Crystals will form slowly at the interface.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar. Add a volume of anti-solvent to the bottom of the larger jar. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.
-
-
Screening: Crystallization is often an empirical science. Systematically screen a wide variety of solvents and solvent combinations. Do not be discouraged by initial failures; persistence is key.[13]
Caption: A typical workflow for the purification and characterization of novel compounds.
Part 5: Key Experimental Protocols
Protocol 1: D₂O Exchange for NMR
-
Dissolve 5-10 mg of the thieno[2,3-d]pyrimidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum. Note the chemical shift, integration, and multiplicity of any potential N-H or O-H signals.
-
Remove the tube from the spectrometer. Add one drop (~10-20 µL) of deuterium oxide (D₂O) to the tube.
-
Cap the tube securely and invert it several times to mix thoroughly. You may see a phase separation initially; ensure it becomes a single phase if possible.
-
Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Signals corresponding to exchangeable protons will have disappeared or significantly decreased in intensity in the second spectrum.
Protocol 2: Standard HPLC Purity Assessment
This protocol provides a general starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector, monitor at 254 nm and 280 nm, or at the λ_max of the compound if known.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., DMSO, Methanol). Dilute to ~0.1 mg/mL with the mobile phase.
-
Analysis: Integrate the peak area of all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.
References
- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.).
- Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. (2018).
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2012). Organic & Biomolecular Chemistry. [Link]
- Abdelgawad, M. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
- Abouzid, K. A. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. RSC Advances.
- Gouda, M. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry. [Link]
- Kumar, V., et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Younis, Y. M., et al. (2023). Synthesis of thieno[2,3-d]pyrimidine.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). PubMed Central. [Link]
- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
- Thieno(2,3-d)pyrimidine. (n.d.). PubChem. [Link]
- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. (n.d.). Royal Society of Chemistry.
- thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-2,6-dimethyl-. (n.d.). SpectraBase. [Link]
- The effective thieno[2,3-d]pyrimidine-based derivatives 6, 8a and 8b's... (n.d.).
- thieno[2,3-d]pyrimidine-6-carboxamide, N,N-diethyl-1,2,3,4-tetrahydro-5-methyl-1-[(4-methylphenyl)methyl]-2,4-dioxo-3-(phenylmethyl)-. (n.d.). SpectraBase. [Link]
- Al-Warhi, T., et al. (2022).
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PubMed Central. [Link]
- Discovery and Optimization of thieno[2,3-d]pyrimidines as B-Raf Inhibitors. (2012). PubMed. [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). MDPI.
- Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. (2012).
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Scientific Reports.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. [Link]
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). Journal of the Brazilian Chemical Society.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (1993). PubMed. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
- Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2012).
- Protein Crystallography: Achievements and Challenges. (2022).
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 8. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
- 13. mdpi.com [mdpi.com]
Thieno[2,3-d]pyrimidine Functionalization: A Technical Support Center for Optimizing Regioselectivity
Welcome to the technical support center for the regioselective functionalization of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile scaffold. As a bioisostere of purine, the thieno[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] However, achieving precise functionalization at the desired position can be a significant experimental hurdle.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into controlling regioselectivity. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Understanding the Thieno[2,3-d]pyrimidine Core
Before delving into specific functionalizations, it is crucial to understand the inherent reactivity of the thieno[2,3-d]pyrimidine ring system. The molecule consists of an electron-rich thiophene ring fused to an electron-deficient pyrimidine ring. This electronic dichotomy is the primary driver of its chemical behavior.
-
Thiophene Ring (Positions C5 and C6): This ring is generally more susceptible to electrophilic attack and metalation due to its higher electron density. The C6 position, being the alpha-position of the thiophene ring, is typically the most reactive site for electrophilic substitution and deprotonation.
-
Pyrimidine Ring (Positions C2 and C4): This ring is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C4 position, often after conversion to a better leaving group.
The following diagram illustrates the numbering of the thieno[2,3-d]pyrimidine core.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for selecting the optimal catalyst system for cross-coupling reactions with 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices to overcome common challenges and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura reactions involving this substrate are common and often point to issues with catalyst activity, base selection, or reaction conditions. The thienopyrimidine core, with its sulfur and multiple nitrogen atoms, can act as a ligand, potentially poisoning the palladium catalyst.[1][2][3]
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] Consider using more robust and specialized catalyst systems.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the aryl bromide and accelerates the subsequent reductive elimination.[4][5] Highly effective options include Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos.[4][6]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species. For improved consistency, consider using pre-formed Pd(0) catalysts or modern palladium precatalysts (e.g., XPhos Pd G3) that generate the active catalyst more reliably.[4]
-
-
Re-evaluate Base and Solvent: The choice of base is critical and interdependent with the solvent.[4]
-
Base: A weak base may not sufficiently activate the boronic acid for transmetalation.[4] Stronger, non-nucleophilic bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[4][6]
-
Solvent: A mixture of an organic solvent and water is often used, such as 1,4-dioxane/water or toluene/water.[6] Ensure your starting materials are soluble in the chosen system. If solubility is an issue, consider alternative solvents like DMF.[7]
-
-
Ensure Anhydrous and Oxygen-Free Conditions: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[4] It is imperative to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant dehalogenation of my starting material. How can I prevent this?
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered substrates.[8] It can be influenced by the choice of ligand, base, and the nature of the amine coupling partner.[8]
Mitigation Strategies:
-
Ligand Choice is Critical: The ligand plays a crucial role in preventing dehalogenation. Bidentate phosphine ligands like BINAP and DPPF can be effective as they are thought to prevent the formation of palladium iodide dimers after oxidative addition, thus speeding up the desired reaction.[9][10] For challenging substrates, bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups are often the solution.[9][10]
-
Amine and Base Selection:
-
Certain amines, particularly aliphatic ones like N-methylpiperazine, cyclopropylamine, and ethanolamine, have been observed to promote rapid dehalogenation with this class of substrates.[8]
-
The choice of base is also a factor. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used in Buchwald-Hartwig reactions.[6] However, if dehalogenation is a persistent issue, a careful screening of bases may be necessary.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes minimize side reactions, including dehalogenation.[6]
Q3: What are the recommended starting conditions for a Sonogashira coupling with this compound?
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[11] For a substrate like this compound, the following conditions provide a robust starting point.
General Protocol for Sonogashira Coupling:
| Component | Recommendation | Molar Equiv. / Mol% | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2-5 mol% | These are standard, reliable catalysts for Sonogashira reactions.[11][12] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | 5-10 mol% | The copper co-catalyst is crucial for the activation of the terminal alkyne.[12][13] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2-3 equivalents | An amine base is required to neutralize the HX formed during the reaction and to facilitate the catalytic cycle.[6][14] |
| Solvent | DMF or THF (anhydrous and degassed) | - | These polar aprotic solvents are generally effective at solubilizing the reactants. |
| Temperature | Room Temperature to 80 °C | - | The reaction can often be carried out under mild conditions.[12] |
Experimental Workflow:
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Q4: Can I perform a Heck coupling on this substrate? What are the key considerations?
Yes, Heck couplings can be performed on brominated thienopyrimidines.[15] However, the success of the reaction is highly dependent on the careful optimization of several parameters.[15]
Key Considerations for Heck Coupling:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common precatalyst. The choice of ligand is crucial; phosphine ligands are often required to facilitate the reaction.[16]
-
Base: A hindered amine base, such as triethylamine, is typically used.[16] Other bases like potassium carbonate may also be effective.[17]
-
Solvent: Polar aprotic solvents like DMF are common choices.[17][18]
-
Additive: In some cases, additives like tetrabutylammonium chloride (TBAC) can significantly improve the reaction outcome.[15]
-
Alkene Partner: The reaction works best with activated alkenes, such as acrylates.[16]
Recommended Starting Conditions for Heck Coupling:
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ or other suitable phosphine ligand (2-10 mol%) |
| Base | Et₃N or K₂CO₃ (2-3 equivalents) |
| Solvent | DMF or NMP |
| Temperature | 80-140 °C |
Troubleshooting Guide
Issue 1: Catalyst Deactivation
Symptoms: The reaction starts but stalls before completion, or there is no reaction at all.
Potential Causes & Solutions:
Caption: Common causes of catalyst deactivation and their respective solutions.
Issue 2: Poor Solubility of Starting Materials
Symptoms: The reaction mixture is a heterogeneous slurry, and the reaction does not proceed to completion.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The thienopyrimidinone core can have limited solubility in common non-polar solvents like toluene.
-
Functional Group Modification: In some cases, the insolubility is inherent to the molecule.
-
Solution: Consider temporarily modifying a functional group on the substrate to enhance solubility. For example, protecting the N-H of the pyrimidinone may increase solubility in less polar solvents.
-
References
- Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
- Developing Ligands for Palladium(II)
- Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE | Request PDF.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Sonogashira coupling. Wikipedia.
- Heck reaction. Wikipedia.
- Cross Coupling and Heterocyclic Compounds.
- Catalyst selection and optimization for thieno[3,2-b]pyridine synthesis. Benchchem.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- The Buchwald-Hartwig Amin
- How can I solve my problem with Suzuki coupling?.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- Cross-coupling reaction. Wikipedia.
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
- Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Heck Reaction. Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Help needed with unreproducible Suzuki coupling. r/Chempros - Reddit.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Sonogashira Coupling. Chemistry LibreTexts.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Form
- Bypassing the Limitations of Directed C–H Functionaliz
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived c
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
addressing inconsistent results in biological screening of thieno[2,3-d]pyrimidines
Welcome to the technical support resource for researchers working with thieno[2,3-d]pyrimidine derivatives. This guide is designed to help you troubleshoot and resolve inconsistent results in your biological screening campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the screening of thieno[2,3-d]pyrimidines.
Q1: Why are my screening results with thieno[2,3-d]pyrimidines so inconsistent?
Inconsistent results with thieno[2,3-d]pyrimidines, a class of heterocyclic compounds, often stem from a combination of their inherent physicochemical properties and the specific demands of biological assays.[1][2] The fused ring system, while conferring valuable biological activity, can also lead to poor aqueous solubility, a tendency to aggregate, and potential for off-target interactions or assay interference.[3] Furthermore, variability can be introduced through the experimental setup itself, including reagent stability, plate effects, and data analysis methods.[4][5]
Q2: What are the most critical factors I should focus on to improve reproducibility?
To enhance reproducibility, you should systematically address three key areas:
-
Compound Integrity and Behavior: Ensure your compounds are soluble and stable in the assay buffer. Aggregation or precipitation is a primary source of variability.
-
Assay Robustness: The biological assay must be rigorously validated. This includes establishing a stable assay window, ensuring tolerance to the solvent (e.g., DMSO), and consistently meeting quality control metrics like the Z'-factor.[6][7]
-
Hit Triage and Validation: Differentiate true hits from artifacts. Compounds can interfere with detection methods (e.g., autofluorescence) or act non-specifically, leading to false positives that will not be reproducible.
Q3: How can I determine if the problem lies with my compounds or the assay itself?
A systematic approach is crucial. First, validate the assay independently of your test compounds using reliable positive and negative controls. If the assay performs well (e.g., Z' > 0.5) with controls, the problem is more likely compound-related.[7] If the controls themselves show high variability, the assay protocol needs optimization. The troubleshooting workflow below can guide this process.
Q4: What are some simple, initial steps to improve consistency?
-
Confirm Compound Solubility: Visually inspect your compound stock solutions and the final assay plate wells (if possible) for any signs of precipitation.
-
Lower Compound Concentration: High hit rates or inconsistency can sometimes be resolved by lowering the screening concentration, which can reduce issues related to solubility and cytotoxicity.[7]
-
Check DMSO Tolerance: Ensure your assay (especially cell-based assays) is robust to the final concentration of DMSO used.[7]
-
Implement Robust Controls: Use at least 16-32 positive and negative control wells on each 384-well plate to accurately assess plate quality.[7]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Compound-Related Issues
The physicochemical properties of thieno[2,3-d]pyrimidines are a frequent source of inconsistent data. Their often planar and hydrophobic nature can lead to poor solubility and aggregation in aqueous buffers.
Q: My thieno[2,3-d]pyrimidine derivatives show poor solubility or precipitate in the assay buffer. How can I address this?
Expertise & Causality: Poor solubility is a critical failure point. When a compound precipitates, its effective concentration in the assay is unknown and significantly lower than intended, leading to variable and artificially low potency (false negatives). Precipitated compound can also scatter light or interfere with plate readers, creating false positives. This issue is common for fused heterocyclic systems like thienopyrimidines.[2][3]
Trustworthiness & Self-Validation: A systematic solubility assessment is a self-validating process. By following the protocol below, you will generate clear data on the solubility limits of your compounds, allowing you to adjust your screening concentrations to ensure assay integrity.
Experimental Protocol 1: Compound Solubility Assessment and Mitigation
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your compound stock solution (e.g., in 100% DMSO) in a clear 96-well plate.
-
Transfer to Assay Buffer: Transfer a small, fixed volume from each DMSO dilution into a corresponding well of a second 96-well plate containing your final assay buffer. The final DMSO concentration should match your screening conditions.
-
Equilibrate and Measure: Allow the plate to equilibrate at the assay temperature for 30-60 minutes.
-
Visual and Instrumental Inspection:
-
Visual: Check for visible precipitate against a dark background.
-
Instrumental: Measure light scatter using a nephelometer or by reading absorbance at a high wavelength (e.g., 600-800 nm) on a plate reader. A significant increase in signal compared to buffer-only controls indicates precipitation.
-
-
Determine Kinetic Solubility Limit: The highest concentration that does not show a significant increase in light scatter is your approximate kinetic solubility limit. Your screening concentration must be below this limit.
-
Mitigation Strategies: If solubility is poor, consider:
-
Screening at a lower concentration.
-
Including a small percentage of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, if compatible with your biological system.
-
Reformulating the compound stock in a different solvent system, although DMSO is standard.
-
Data Presentation 1: Recommended Solvent (DMSO) Concentrations
| Assay Type | Recommended Max DMSO Concentration | Rationale |
| Biochemical (e.g., Kinase Assay) | < 1% | Most enzymes tolerate up to 1% DMSO without significant loss of activity.[7] |
| Cell-Based (e.g., Proliferation) | < 0.5% (ideally < 0.1%) | Cells are more sensitive to solvent toxicity. Higher DMSO concentrations can affect membrane integrity and cell health, confounding results.[7] |
Visualization 1: Compound Solubility Troubleshooting Workflow
Caption: A logical workflow for troubleshooting sources of high assay variability.
Guide 3: Data Interpretation and Artifacts
Thieno[2,3-d]pyrimidines, like many heterocyclic scaffolds, can cause assay artifacts that mimic true biological activity. A robust hit validation cascade is essential to eliminate these false positives.
Q: How can I differentiate between true biological activity and non-specific effects or assay interference?
Expertise & Causality: False positives arise when a compound affects the assay readout through a mechanism other than specific interaction with the biological target. Common artifacts with aromatic, heterocyclic compounds include:
-
Autofluorescence: The compound itself fluoresces at the same wavelength as the assay's detection signal, leading to an artificially high reading. This is a major issue in fluorescence-based assays (e.g., HTRF). [8]* Compound Aggregation: At concentrations above their solubility limit, compounds can form aggregates that non-specifically sequester and inhibit proteins, a common artifact in biochemical screens.
-
Reactive Moieties: Some chemical groups on the thienopyrimidine scaffold or its substituents can be chemically reactive, covalently modifying the target protein or assay reagents.
Trustworthiness & Self-Validation: A multi-step hit validation cascade is a self-correcting process. By requiring a "hit" to pass through several orthogonal filters, you build confidence that the observed activity is real and specific to your target. Each step is designed to weed out a different class of artifacts.
Experimental Protocol 3: Hit Confirmation and Counter-Screening
-
Primary Screen Hit Confirmation: Re-test all initial "hits" from the primary screen under the exact same conditions to confirm activity and rule out random error.
-
Dose-Response Curve: Test all confirmed hits in a multi-point dose-response format (e.g., 8-10 concentrations) to determine their potency (IC50 or EC50). A well-behaved sigmoidal curve is a hallmark of specific activity.
-
Artifact Counter-Screens:
-
Autofluorescence Check: Read the assay plate containing the compound before adding the final detection reagent. A high signal indicates the compound is autofluorescent and may be a false positive.
-
Aggregation Check (Detergent Test): Re-run the dose-response curve for biochemical hits in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced (>10-fold), it is likely acting via aggregation.
-
-
Orthogonal Assay: Validate the hit in a secondary assay that measures the same biological endpoint but uses a different technology. For example, if your primary screen was a fluorescence-based kinase assay, a secondary screen could be a luminescence-based assay that measures ADP production. [9]A compound that is active in both is a much higher-quality hit.
-
Target Engagement/Cellular Activity: For biochemical hits, confirm that the compound can engage the target in a cellular context (e.g., using a cellular thermal shift assay or by measuring downstream pathway modulation). [10][11]
Visualization 3: Hit Validation Cascade for Thieno[2,3-d]pyrimidines
Caption: A standard workflow for validating hits from a primary screen.
References
- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
- Zhou, Y., et al. (2016). An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identification. Journal of Biomolecular Screening.
- Wikipedia. (n.d.). High-throughput screening.
- Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Fay, M. P., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Scientific Reports.
- EU-OPENSCREEN ERIC. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
- Eissa, I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- Hempel, C., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem.
- El-Adl, K., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BioPharm International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
- FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines.
- BioPharm International. (2019). Essentials in Bioassay Development.
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
- ResearchGate. (2015). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals.
- Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
- ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
- El-Sayed, N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
- Al-Ostoot, F. H., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
- ACS Publications. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- ResearchGate. (2006). Synthesis and Antiviral Screening of Some Thieno[2,3-d]Pyrimidine Nucleosides.
- ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.
- MDPI. (n.d.). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones.
- ResearchGate. (2015). Recognizing Pitfalls in Virtual Screening: A Critical Review.
- MDPI. (2019). Heterocycles in Medicinal Chemistry.
- Rashad, A. E., & Ali, M. A. (2006). Synthesis and antiviral screening of some thieno[2,3-d]pyrimidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids.
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
- Sugimura, T., et al. (1997). Health risks of heterocyclic amines. Mutation Research.
- Chen, J., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry.
- MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. info2.uqam.ca [info2.uqam.ca]
- 5. An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. eu-openscreen.eu [eu-openscreen.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the biological activity of 5-Bromo vs. 5-Chloro-thieno[2,3-d]pyrimidin-4(3H)-one
An In-Depth Comparative Guide to the Biological Activity of 5-Bromo- vs. 5-Chloro-thieno[2,3-d]pyrimidin-4(3H)-one
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and drug discovery, the thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold".[1] Its structural resemblance to purine, a fundamental component of nucleic acids, allows it to interact with a wide array of biological targets, particularly protein kinases.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the thieno[2,3-d]pyrimidine system makes it a focal point for the development of novel therapeutics, with numerous derivatives advancing into clinical investigation.[6]
This guide provides a detailed comparative analysis of two specific halogenated analogs: 5-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one and 5-Chloro-thieno[2,3-d]pyrimidin-4(3H)-one. We will explore how the subtle change of a single halogen atom at the C5-position can significantly influence biological activity, drawing upon experimental data and established structure-activity relationship (SAR) principles to inform researchers in their strategic design of next-generation inhibitors.
The Strategic Role of C5-Halogenation
The introduction of a halogen atom onto a heterocyclic core is a cornerstone strategy in drug design. At the C5-position of the thieno[2,3-d]pyrimidine ring, this modification serves several critical functions:
-
Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron distribution within the aromatic system, influencing how the molecule interacts with the protein binding pocket.
-
Lipophilicity and Pharmacokinetics: The addition of a halogen generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, such as cell membrane permeability and plasma protein binding.
-
Steric Influence: The size of the halogen atom (Bromine > Chlorine) can provide additional steric bulk, potentially leading to more selective interactions with the target protein or, conversely, causing steric hindrance.
-
Synthetic Handle: The carbon-halogen bond serves as a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[7][8]
The fundamental difference between bromine and chlorine lies in their atomic properties. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Consequently, bromide is a better leaving group, making the 5-bromo derivative generally more reactive in cross-coupling reactions.[7] This distinction is crucial for both synthetic accessibility and potential interactions with biological targets.
Comparative Analysis of Biological Activity
While direct, side-by-side comparative studies for these two specific parent compounds are not extensively documented in public literature, a robust analysis can be constructed from data on analogous derivatives and established SAR principles. The primary therapeutic area for these compounds is oncology, where they function predominantly as kinase inhibitors.[3][9][10]
Kinase Inhibitory Profile
The thieno[2,3-d]pyrimidine scaffold is a known pharmacophore for various kinase inhibitors, including those targeting EGFR, VEGFR-2, ROCK, and LIMK1.[1][9][11] The C5 position is often explored to enhance potency and selectivity.
-
Structure-Activity Relationship (SAR) Insights: Studies on related halogenated thienopyrimidines have shown that the presence and nature of a halogen are critical for activity. For instance, in a series of thieno[3,2-d]pyrimidines, the presence of a chlorine atom at the C4-position was found to be essential for antiproliferative activity; its removal led to a complete loss of cytotoxicity.[2] While this is a different isomer and position, it underscores the profound impact of halogenation. The C5 position of the thieno[2,3-d]pyrimidine ring is a key vector for modification, with C-H arylation at this position being a demonstrated strategy for creating potent kinase inhibitors.[8]
-
Inferred Comparison: Based on general principles, the larger and more polarizable bromine atom on the 5-bromo derivative may form more favorable halogen bonds or van der Waals interactions within a kinase ATP-binding site compared to the chlorine atom, potentially leading to enhanced potency. However, this is highly target-dependent and can only be confirmed through direct experimental testing. Conversely, the smaller size of chlorine might be favorable if the binding pocket is sterically constrained.
Anticancer and Antiproliferative Activity
Numerous studies have demonstrated the potent anticancer effects of thieno[2,3-d]pyrimidine derivatives against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer.[3][12][13][14]
-
Observed Trends: In broader studies of thienopyrimidine libraries, both chloro- and bromo-substituted analogs have shown significant activity. For example, various derivatives have exhibited potent antiproliferative effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with some compounds achieving IC₅₀ values in the low micromolar or even nanomolar range.[12][15] A study on thieno[2,3-d]pyrimidine derivatives showed that a compound with a meta-chloro substitution on a phenyl ring attached to the core had the strongest cytotoxic activity against the MDA-MB-231 breast cancer cell line.[4][16]
| Compound Class | Target / Cell Line | IC₅₀ Value (µM) | Reference |
| Substituted thieno[2,3-d]pyrimidine | A549 (Lung Cancer) | 0.94 | [12] |
| Substituted thieno[2,3-d]pyrimidine | PC-3 (Prostate Cancer) | 5.48 | [3] |
| Substituted thieno[2,3-d]pyrimidine | HCT-116 (Colon Cancer) | 6.12 | [3] |
| Substituted thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast Cancer) | 27.6 | [16] |
| ROCK I Kinase Inhibitor | ROCK I | 0.004 | [9] |
| ROCK II Kinase Inhibitor | ROCK II | 0.001 | [9] |
Visualization of Core Structure and Mechanism
To better understand the compounds and their potential mechanism, the following diagrams are provided.
Caption: Chemical structures of the two compared compounds.
Caption: Generalized mechanism of ATP-competitive kinase inhibition.
Experimental Protocols
To empirically determine the comparative biological activity, standardized assays are required. Below are representative protocols.
Protocol 1: In-Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol provides a framework for measuring the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target protein kinase.[1]
Objective: To quantify and compare the potency of 5-Bromo- and 5-Chloro-thieno[2,3-d]pyrimidin-4(3H)-one in inhibiting a specific kinase.
Materials:
-
Purified recombinant target kinase (e.g., EGFR, VEGFR-2, ROCK).
-
Specific peptide substrate for the kinase.
-
Adenosine 5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent ATP analog.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
96-well microtiter plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of each test compound (e.g., from 100 µM to 1 nM) in the kinase assay buffer. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Reaction Setup: In a 96-well plate, add 10 µL of each compound dilution.
-
Enzyme Addition: Add 20 µL of the kinase solution (at a pre-determined optimal concentration) to each well except the no-enzyme control. Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Start the kinase reaction by adding 20 µL of the substrate/ATP mixture (containing the peptide substrate and ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection:
-
For radiolabeled assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for the kinase inhibition assay.
Protocol 2: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic/cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compounds: 10 mM stock solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Multichannel pipette and spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The choice between 5-Bromo- and 5-Chloro-thieno[2,3-d]pyrimidin-4(3H)-one as a lead scaffold depends heavily on the specific research objective.
-
For Synthetic Elaboration: The 5-bromo derivative is the superior choice.[7] Its greater reactivity in palladium-catalyzed cross-coupling reactions allows for the rapid and efficient synthesis of diverse compound libraries under milder conditions, which is crucial for exploring the chemical space around the C5 position to optimize potency and selectivity.[17]
Ultimately, both compounds are valuable starting points for drug discovery programs. The 5-chloro analog may offer slightly different ADME properties and could exhibit potent activity in its own right. The most logical path forward for a research program would be to synthesize both compounds and test them in parallel in relevant kinase and cellular assays. The resulting data would provide a clear, empirical basis for selecting the optimal scaffold for further development and lead optimization.
References
- BenchChem. (n.d.). Validating the Inhibitory Effect of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives on Specific Kinase Targets: A Comparative Guide.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development.
- Representative active compounds containing thieno[2,3-d]pyrimidinone core. (n.d.).
- Gourdeau, H., et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 20(23), 7023-7027.
- Li, Y. S., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 834-844.
- Chen, J., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(15), 2789.
- Li, Y. S., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Scilit.
- Abdou, H., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.
- Abdou, H., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
- Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28.
- Li, Y., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 27(19), 6529.
- Zhang, Y., et al. (2018). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 23(11), 2998.
- Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed.
- Al-Ostath, A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1086.
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis.
- Shyyka, O., et al. (2018). (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. ResearchGate.
- Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives. (n.d.).
- Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Pharmaceuticals, 15(1), 69.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- Finiuk, N., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(23), 7306.
- Lee, H. Y. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2018(4), M1016.
- Yamada, S., et al. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters, 22(4), 1547-1551.
- Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5865-5869.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
- Singh, A., & Singh, P. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of 5-Position Substitution in Thieno[2,3-d]pyrimidine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. Its structural resemblance to the native purine nucleobases allows for competitive binding to various enzymatic targets, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted thieno[2,3-d]pyrimidines, with a particular focus on their role as kinase inhibitors in oncology. We will dissect the causal relationships behind experimental design choices, present validating quantitative data, and offer detailed experimental protocols to support further research and development in this promising area.
The Thieno[2,3-d]pyrimidine Core: A Versatile Pharmacophore
The thieno[2,3-d]pyrimidine nucleus is a bicyclic heteroaromatic system that offers multiple points for chemical modification, primarily at the 2, 4, 5, and 6-positions. Each of these positions plays a distinct role in modulating the compound's physiochemical properties, target affinity, and selectivity. While substitutions at the 2 and 4-positions have been extensively studied and shown to be critical for potent inhibition of various kinases, the 5-position offers a unique vector for fine-tuning activity and exploring novel chemical space.[4]
Caption: Core structure of thieno[2,3-d]pyrimidine with key substitution points.
Comparative Analysis of 5-Arylthieno[2,3-d]pyrimidines as EGFR Inhibitors
A significant advancement in understanding the SAR of 5-substituted thieno[2,3-d]pyrimidines comes from a study focused on their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.[5] This research was predicated on the "scaffold hopping" strategy, leveraging the structural features of the known EGFR inhibitor, lapatinib. The core hypothesis was that the introduction of an aryl group at the 5-position could mimic the binding interactions of lapatinib within the ATP-binding pocket of EGFR, thereby leading to potent inhibitory activity.
The synthesis of these compounds was achieved through a multi-step process, commencing with the versatile Gewald reaction to construct the initial thiophene ring. This is a testament to the robustness and efficiency of this reaction in generating highly functionalized thiophenes, which are precursors to the thieno[2,3-d]pyrimidine system.[6]
Structure-Activity Relationship Summary
The cytotoxic activity of the synthesized 5-arylthieno[2,3-d]pyrimidine derivatives was evaluated against the MCF-7 human breast cancer cell line. The results, summarized in the table below, reveal critical insights into the influence of the 5-position substituent.
| Compound | 5-Aryl Substituent | 4-Anilino Substituent | IC50 (nM) against MCF-7 |
| 3b | Phenyl | 4-(Methylsulfonyl)aniline | 9.1 |
| 3f | Phenyl | 4-(Aminosulfonyl)aniline | 11.0 |
| Lapatinib (Reference) | - | - | 11.0 |
Data sourced from a study on 5-arylthieno[2,3-d]pyrimidines as potential anti-cancer agents.[5][7]
The data clearly indicates that compounds 3b and 3f exhibit potent cytotoxic activity, comparable to the reference drug lapatinib.[5][7] This validates the initial design hypothesis that 5-aryl substitution can lead to highly active compounds. The nature of the substituent on the 4-anilino ring also plays a crucial role, with sulfonamide-containing moieties demonstrating significant potency. This is likely due to their ability to form key hydrogen bond interactions within the kinase hinge region.
The Broader Context: SAR at Other Positions
While the 5-position is a key modulator of activity, a comprehensive understanding of the thieno[2,3-d]pyrimidine SAR requires consideration of other substitution points.
-
Position 2: Modifications at the 2-position, often with aryl or heteroaryl groups, have been shown to significantly impact the inhibitory potency against various kinases, including Phosphoinositide 3-kinase (PI3K).[4]
-
Position 4: The 4-position is frequently substituted with anilino or morpholino groups, which are crucial for establishing interactions with the hinge region of the kinase ATP-binding site. The nature of the substituent on these groups can fine-tune selectivity and potency.[4]
-
Position 6: Introduction of substituents at the 6-position has also been explored, with some studies showing that even small alkyl groups can influence the overall activity profile.[3]
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion
The structure-activity relationship of 5-substituted thieno[2,3-d]pyrimidines is a rich and evolving field of study. The introduction of aryl groups at the 5-position has been demonstrated to be a highly effective strategy for the development of potent anticancer agents, particularly EGFR inhibitors. This, coupled with the well-established importance of substitutions at the 2 and 4-positions, underscores the versatility of the thieno[2,3-d]pyrimidine scaffold as a platform for rational drug design. Future research should continue to explore novel substitutions at the 5-position, including a wider range of heterocyclic and aliphatic moieties, to further probe the chemical space and identify next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]
- Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry. [Link]
- Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-d]pyrimidines as Potential Anti-cancer Agents. (2016). Chemical and Pharmaceutical Bulletin. [Link]
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PubMed. [Link]
- Design, Synthesis and Biological Evaluation of Some 5-Arylthieno (2,3-d). (n.d.). Scribd. [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences. [Link]
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[4][5]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). European Journal of Medicinal Chemistry. [Link]
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). Molecules. [Link]
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). Journal of the Brazilian Chemical Society. [Link]
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules. [Link]
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2015). Biomedical Research. [Link]
Sources
- 1. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
A Researcher's Guide to the In Vitro Validation of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives as Anticancer Agents
Introduction: The Rationale for Targeting the Thienopyrimidine Scaffold
In the landscape of modern oncology, the quest for selective, potent, and minimally toxic therapeutic agents is paramount. A particularly promising scaffold that has emerged in drug development is the thienopyrimidine core.[1] Compounds built on this framework are structural and isoelectronic analogues of purines, allowing them to interact with a wide array of biological targets, most notably protein kinases.[1][2] The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibition a cornerstone of targeted cancer therapy.[2][3]
Thieno[2,3-d]pyrimidine derivatives, in particular, have been successfully developed as potent inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4] This guide provides a comprehensive framework for the preclinical, in vitro validation of a specific subclass: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one derivatives . Our objective is to present a logical, multi-faceted experimental strategy that not only quantifies the anticancer activity of these novel compounds but also elucidates their underlying mechanisms of action. By following this workflow, researchers can generate a robust data package to identify lead candidates for further development.
Chapter 1: Foundational Analysis: Quantifying Cytotoxicity
The initial and most critical step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (in this case, cell proliferation) by 50%. This foundational screen allows for the ranking of derivatives by potency and the selection of promising candidates for deeper mechanistic studies.
Choosing the Right Tool: A Comparison of MTT and XTT Cell Viability Assays
Among the most common methods for assessing cell viability are the tetrazolium salt-based colorimetric assays.[5] The core principle of these assays is the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt into a colored formazan product.[5][6] The intensity of this color is directly proportional to the number of living cells. While both MTT and XTT assays are based on this principle, they have key operational differences.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This first-generation reagent is reduced to an insoluble purple formazan.[5] This necessitates an additional step where the formazan crystals are solubilized with an organic solvent like DMSO before the absorbance can be read.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, this second-generation salt is reduced to a water-soluble orange formazan.[5] This eliminates the solubilization step, streamlining the protocol and reducing potential errors.[5]
| Feature | MTT Assay | XTT Assay |
| Principle | Enzymatic reduction of tetrazolium salt[6] | Enzymatic reduction of tetrazolium salt[5] |
| Formazan Product | Insoluble (purple crystals) | Water-soluble (orange)[5][6] |
| Workflow Step | Requires a solubilization step (e.g., DMSO)[5] | No solubilization step required[5] |
| Endpoint | Absorbance at ~570 nm | Absorbance at ~450-500 nm[5] |
| Advantages | Well-established, cost-effective[7] | Faster, higher sensitivity, fewer steps[6] |
| Considerations | Potential for incomplete formazan dissolution | Can be susceptible to interference from redox-active compounds[5] |
For high-throughput screening of a new library of derivatives, the XTT assay is often preferred for its operational simplicity. However, the MTT assay remains a robust and widely validated alternative.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized method for determining the IC50 values of this compound derivatives.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO, final concentration ≤0.1%) and a no-cell background control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each derivative.
Caption: Workflow for the MTT cell viability assay.
Chapter 2: Uncovering the Mechanism of Cell Death
Establishing that a compound is cytotoxic is the first step; understanding how it induces cell death is the crucial next one. Many effective chemotherapy drugs work by triggering apoptosis, or programmed cell death, a highly regulated process that avoids the inflammatory response associated with necrosis.[9]
Methodology: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level. The Annexin V/PI assay is the gold standard for this purpose.[10]
The Principle:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA.[8] It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.
By using both stains, we can distinguish four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells (primarily): Annexin V- / PI+
Caption: Flow cytometry quadrants for apoptosis analysis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
6-well plates
-
Cancer cells and complete medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at the time of harvesting. Treat with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.[8]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add additional 1X Binding Buffer and analyze the samples on a flow cytometer within one hour. Collect at least 10,000 events per sample.[8][11]
Chapter 3: Probing Cell Cycle Perturbations
Dysregulation of the cell cycle is a fundamental characteristic of cancer.[11] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating and often leading to apoptosis.[12]
Methodology: Cell Cycle Analysis via DNA Content
Flow cytometry can also be used to analyze the cell cycle distribution of a population of cells. The principle is based on staining the DNA with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.
-
G0/G1 Phase: Cells have a normal diploid (2n) amount of DNA.
-
S Phase: Cells are actively replicating their DNA, so their content is between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4n) amount of DNA before dividing.
An accumulation of cells in a particular phase following treatment indicates that the compound interferes with progression through that stage of the cell cycle.
Caption: The phases of the cell cycle and their analysis.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells and 6-well plates
-
Test compounds
-
PBS, Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[11]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.[11]
-
Cell Harvesting: Collect and wash cells as previously described.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. This permeabilizes the membrane for PI entry. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle phases from the resulting DNA content histogram.[11]
Chapter 4: Identifying the Molecular Target
While cell-based assays are essential, they do not identify the direct molecular target of a compound. Given that the thienopyrimidine scaffold is a known "privileged structure" for kinase inhibition, performing cell-free biochemical assays against specific oncogenic kinases is a logical step to pinpoint the mechanism of action.[2]
Methodology 1: In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to directly inhibit the enzymatic activity of a purified kinase. A common format is the luminescence-based assay which measures the amount of ATP consumed during the kinase reaction.
The Principle: The kinase uses ATP to phosphorylate a substrate. After the reaction, the amount of remaining ATP is quantified. A potent inhibitor will prevent ATP consumption, resulting in a high ATP level and a strong luminescent signal. Conversely, high kinase activity (low inhibition) depletes ATP, leading to a weak signal.[13][14]
Caption: Workflow for a luminescence-based kinase assay.
Experimental Protocol: EGFR Kinase Assay (Luminescence-based)
Materials:
-
EGFR Kinase Assay Kit (e.g., from BPS Bioscience or Promega), typically containing:[15][16]
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a poly(Glu,Tyr) peptide)
-
ATP
-
Kinase assay buffer
-
-
Test compounds
-
ADP-Glo™ Kinase Assay reagents (or similar)[14]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, substrate, and water. Prepare serial dilutions of the test compounds.[17]
-
Reaction Setup: To the wells of a white 96-well plate, add the master mix, followed by the diluted test compound or a DMSO control.[17]
-
Enzyme Addition: Add the diluted EGFR enzyme to all wells except the "no enzyme" blank.
-
Initiation and Incubation: Initiate the reaction by adding ATP to all wells. Mix gently and incubate at 30°C for 45-60 minutes.[14][17]
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™ followed by Kinase Detection Reagent).[14]
-
Data Acquisition: After a final incubation, read the luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the kinase IC50 value.
Methodology 2: Tubulin Polymerization Assay
While kinase inhibition is a primary hypothesis, it is prudent to investigate other major anticancer mechanisms. Microtubules, dynamic polymers of tubulin, are a clinically validated target.[18] Some agents inhibit cancer growth by disrupting microtubule polymerization.
The Principle: This assay measures the change in turbidity (light scattering) or fluorescence as purified tubulin assembles into microtubules in vitro.[19][20] Microtubule-destabilizing agents, like vincristine, will inhibit this process, while stabilizing agents, like paclitaxel, will enhance it.[19]
Experimental Protocol: Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[19]
-
Purified tubulin protein
-
G-PEM buffer with GTP
-
Test compounds, positive control (e.g., vincristine), and negative control (e.g., paclitaxel)
-
384-well plate and temperature-controlled absorbance plate reader
Procedure:
-
Setup: Pre-warm the plate reader to 37°C.
-
Reaction Mix: On ice, add buffer, test compounds, and purified tubulin to the wells of a pre-chilled plate.
-
Initiation: Place the plate in the reader to initiate polymerization by raising the temperature to 37°C.
-
Data Acquisition: Immediately begin reading the absorbance (e.g., at 340 nm) every minute for 60 minutes.[18]
-
Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates an inhibitory effect.
Chapter 5: Data Synthesis and Comparative Analysis
The final step is to synthesize the data from all assays to build a comprehensive profile of each this compound derivative. This allows for an objective comparison and the selection of the most promising lead candidate(s).
Comparative Data Summary
The results should be summarized in clear, comparative tables.
Table 1: Comparative Anticancer Activity of this compound Derivatives (Note: Data are illustrative examples for comparison purposes)
| Compound ID | Substitution Pattern | HCT-116 IC50 (µM)[3] | MCF-7 IC50 (µM)[3] | A431 IC50 (µM)[3] |
| 5B-TP-01 | 2-(phenylamino)- | 12.5 | 15.8 | 9.7 |
| 5B-TP-02 | 2-(benzylamino)- | 1.8 | 3.2 | 1.1 |
| 5B-TP-03 | 2-(morpholino)- | > 50 | > 50 | > 50 |
| Erlotinib | (Reference Drug) | 4.99 | 13.9 | 0.15 |
Table 2: Mechanistic Profile of Lead Candidate 5B-TP-02 (at 24h) (Note: Data are illustrative examples for comparison purposes)
| Assay | Endpoint | Result (at 2x IC50) |
| Apoptosis | % Total Apoptotic Cells (Annexin V+) | 48.5% |
| Cell Cycle | % Cells in G2/M Phase | 65.2% |
| Kinase Inhibition | EGFR IC50 (µM) | 0.95 |
| Kinase Inhibition | VEGFR-2 IC50 (µM) | 2.3 |
| Tubulin Polymerization | % Inhibition at 10 µM | < 5% |
Structure-Activity Relationship (SAR) Insights
From the illustrative data above, a preliminary SAR can be deduced. For instance, comparing 5B-TP-01 , 5B-TP-02 , and 5B-TP-03 suggests that the substituent at the 2-position of the thienopyrimidine core is critical for activity. A flexible benzylamino group (5B-TP-02 ) confers significantly greater potency than a rigid phenylamino group (5B-TP-01 ) or a bulky morpholino group (5B-TP-03 ).[21] The mechanistic data for 5B-TP-02 strongly suggest its anticancer effect is mediated through the induction of G2/M cell cycle arrest and apoptosis, likely driven by its potent inhibition of EGFR. The lack of effect on tubulin polymerization rules out microtubule disruption as a primary mechanism.
Conclusion and Future Directions
This guide has outlined a systematic and robust in vitro workflow for validating the anticancer activity of novel this compound derivatives. By integrating assays for cytotoxicity, apoptosis, cell cycle analysis, and molecular target inhibition, researchers can efficiently identify potent lead compounds and build a strong, evidence-based rationale for their mechanism of action.
A candidate like 5B-TP-02 from our illustrative data, with its potent, multi-lineage cytotoxicity and clear mechanism of action, would be a prime candidate for subsequent stages of drug discovery, including:
-
Further SAR studies to optimize potency and selectivity.
-
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiling.
-
Validation in 3D cell culture models (e.g., spheroids).
-
Progression to in vivo efficacy studies in xenograft models.
The thienopyrimidine scaffold continues to be a rich source of novel kinase inhibitors, and a rigorous, multi-faceted validation approach is key to unlocking its full therapeutic potential in the fight against cancer.[2]
References
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. MDPI.
- Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. PubMed.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
- Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. PubMed.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central.
- EGFR Assays & Drug Discovery Services. Reaction Biology.
- MTT assay. Wikipedia.
- Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][6][25]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH.
- EGFR Kinase Assay Kit. BPS Bioscience.
- Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. PubMed.
- Apoptosis Assay. iQ Biosciences.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. N.A.
- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed.
- EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. Biocompare.com.
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. N.A.
- A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI.
- Flow cytometry cell cycle analysis of MCF-7 cells treated with... ResearchGate.
- Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). PubMed Central.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. N.A.
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
- In vitro tubulin polymerization. Turbidity assays for the assembly of... ResearchGate.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org.
- In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers.
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH.
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
- Design, synthesis and in vitro anticancer activity of novel S-alkyl thieno[2,3-d] pyrimidinone derivatives. Der Pharma Chemica.
- Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate.
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. biocompare.com [biocompare.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Thieno[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine: Privileged Scaffolds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. These are known as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. Among these, the thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores stand out as exemplary scaffolds, particularly in the development of kinase inhibitors for oncology.[1][2] Both are recognized as bioisosteres of purine, the fundamental heterocyclic system of adenine and guanine, allowing them to effectively mimic adenosine triphosphate (ATP) and compete for its binding site in a vast array of enzymes.[2][3][4][5]
The thieno[2,3-d]pyrimidine scaffold, a fusion of a thiophene and a pyrimidine ring, can be considered a bioisosteric equivalent of both purine and quinazoline.[2][6] It is the foundation for compounds targeting a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[2] Similarly, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine where the imidazole ring is replaced by pyrazole, is a cornerstone in the design of potent inhibitors for numerous protein kinases and has led to clinically approved drugs.[1][3][5]
This guide provides a senior-level comparative analysis of these two critical scaffolds. We will dissect their structural nuances, compare their synthetic accessibility, explore their distinct biological target landscapes, and provide validated experimental protocols. The objective is to equip drug development professionals with the in-depth knowledge required to strategically select and optimize these frameworks for next-generation therapeutics.
Part 1: Core Structure and Physicochemical Properties
The fundamental difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine: a sulfur-containing thiophene versus a di-nitrogen pyrazole. This seemingly subtle variation imparts distinct electronic, steric, and physicochemical properties that profoundly influence their synthetic routes and biological interactions.
Caption: Core structures of Thieno[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine.
Comparative Physicochemical Insights
| Property | Thieno[2,3-d]pyrimidine Core | Pyrazolo[3,4-d]pyrimidine Core | Rationale & Implication in Drug Design |
| Bioisosterism | Purine, Quinazoline[2][6] | Purine (Adenine)[1][3] | Both scaffolds effectively mimic the purine ring system, enabling them to act as ATP-competitive inhibitors. The pyrazolo[3,4-d]pyrimidine is a closer isostere of adenine. |
| Hydrogen Bonding | 2 H-bond acceptors (N1, N3) | 1 H-bond donor (N1-H), 2 H-bond acceptors (N3, N5) | The N1-H donor on the pyrazolo[3,4-d]pyrimidine core is crucial for forming a key hydrogen bond with the kinase hinge region, mimicking adenine's interaction. This feature is absent in the thieno[2,3-d]pyrimidine core itself but can be introduced via substituents. |
| Aromaticity/Electron Density | The electron-rich thiophene ring influences the overall electron distribution. | The pyrazole ring, with its two nitrogen atoms, alters the electronic character compared to thiophene. | These electronic differences can affect pKa, metabolic stability (susceptibility to oxidation), and the nature of interactions with the target protein (e.g., π-stacking). |
| Lipophilicity | The sulfur atom generally contributes more to lipophilicity than a nitrogen atom. | The additional nitrogen atom typically increases polarity and reduces lipophilicity compared to the thiophene analog. | This inherent difference can influence solubility, cell permeability, and off-target effects. Medicinal chemists often modulate lipophilicity through substituent decoration. |
Part 2: A Comparative Look at Synthetic Strategies
The accessibility of a scaffold is a critical factor in drug discovery, dictating the feasibility of library synthesis and structural optimization. Both scaffolds are synthetically tractable, though they proceed via distinct and well-established chemical pathways.
Synthesis of Thieno[2,3-d]pyrimidines
The most prevalent and versatile strategy begins with the construction of a 2-aminothiophene precursor, which is then cyclized to form the fused pyrimidine ring.[7] The Gewald reaction is a cornerstone of this approach, providing a robust method for synthesizing polysubstituted 2-aminothiophenes.[6][8]
Caption: Generalized synthetic workflow for Thieno[2,3-d]pyrimidines.
This pathway's key advantage is the late-stage diversification potential from the 4-chloro intermediate, allowing for the introduction of various nucleophiles to build structure-activity relationships (SAR).[9] Microwave-assisted synthesis has also been shown to accelerate these reactions, improving efficiency.[6]
Synthesis of Pyrazolo[3,4-d]pyrimidines
The construction of pyrazolo[3,4-d]pyrimidines typically commences with a pre-formed, substituted pyrazole ring, most commonly a 5-aminopyrazole-4-carbonitrile or -carboxylate.[3] The subsequent annulation of the pyrimidine ring often involves cyclization with reagents like formamide.
Caption: Generalized synthetic workflow for Pyrazolo[3,4-d]pyrimidines.
Similar to its thieno- counterpart, a crucial step involves the conversion of the initially formed 4-hydroxy (or 4-oxo) derivative into a 4-chloro intermediate.[3] This intermediate is the linchpin for introducing diverse substituents at a key position for kinase hinge-region binding.
Part 3: Comparative Medicinal Chemistry and Target Profiles
While both scaffolds are celebrated as kinase inhibitors, their subtle structural differences lead to distinct target preferences and SAR profiles.
Target Landscape
Both frameworks have been successfully employed to develop inhibitors against a wide array of protein kinases, demonstrating their versatility.
| Scaffold | Key Kinase Targets | Representative Examples/Citations |
| Thieno[2,3-d]pyrimidine | EGFR, VEGFR-2, PI3K, aPKC | EGFR inhibitors for non-small cell lung cancer[10][11], potent VEGFR-2 inhibitors for angiogenesis[12], PI3K inhibitors[13], and aPKC inhibitors for retinal edema[14]. Also explored for KRAS G12D inhibition.[15] |
| Pyrazolo[3,4-d]pyrimidine | BTK, Src Family, CDK2, FLT3, RET | Ibrutinib , a covalent BTK inhibitor for B-cell cancers[1][16]. PP1/PP2 , early Src family kinase inhibitors[1]. Potent inhibitors of CDK2[17][18], FLT3 for AML[19], and RET kinase[20]. |
The pyrazolo[3,4-d]pyrimidine scaffold has arguably achieved greater clinical success to date, exemplified by the FDA-approved drug Ibrutinib (Imbruvica®) . This molecule highlights a key feature of the scaffold: its amenability to the design of covalent inhibitors, where an appended "warhead" forms an irreversible bond with a cysteine residue in the target kinase.[1]
Comparative Structure-Activity Relationship (SAR) Insights
The positions available for substitution on each scaffold provide distinct vectors for chemists to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key positions for SAR exploration on each scaffold.
Part 4: Validated Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and initial biological evaluation of derivatives from both scaffolds. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine
This protocol outlines a standard sequence for creating EGFR inhibitor candidates.
-
Step 1: Gewald Reaction for 2-Aminothiophene Synthesis.
-
Rationale: This multicomponent reaction is a highly efficient method to construct the required thiophene precursor in a single step.
-
Procedure: To a stirred solution of a suitable ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add triethylamine (2.0 eq.) dropwise. Stir at room temperature for 5 hours.[21] The resulting precipitate is the 2-aminothiophene-3-carbonitrile, which is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one.
-
Rationale: Formamide serves as the source for the remaining atoms of the pyrimidine ring, undergoing a condensation-cyclization reaction with the aminonitrile.
-
Procedure: Heat a mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq.) in an excess of formamide at 150-160 °C for 4 hours. Cool the reaction mixture and pour it into water. The precipitated solid is collected by filtration, washed, and dried.
-
-
Step 3: Chlorination of the Pyrimidinone.
-
Rationale: The 4-oxo group is not a good leaving group. Converting it to a 4-chloro group with a strong chlorinating agent like POCl₃ creates a highly reactive electrophilic center for subsequent nucleophilic substitution.[9]
-
Procedure: Reflux the thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in an excess of phosphoryl chloride (POCl₃) for 3-4 hours. Carefully quench the reaction by pouring it onto crushed ice. The product is extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the 4-chloro intermediate.
-
-
Step 4: Nucleophilic Aromatic Substitution.
-
Rationale: The electron-deficient pyrimidine ring activates the C4 position, allowing for facile displacement of the chloride by an amine nucleophile.
-
Procedure: Dissolve the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq.) and a substituted aniline (1.1 eq.) in isopropanol. Add a catalytic amount of HCl or a non-nucleophilic base like diisopropylethylamine (DIPEA). Reflux the mixture for 6-12 hours until TLC indicates completion. Cool, collect the precipitate, and purify by recrystallization or column chromatography.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This is a standard colorimetric assay to determine the anti-proliferative effects of the synthesized compounds.[10]
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Strategic Perspectives
Both the thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful frameworks in drug discovery. Their status as purine bioisosteres provides a rational starting point for the design of enzyme inhibitors, particularly for the highly sought-after kinase family.
Comparative Summary:
-
Pyrazolo[3,4-d]pyrimidine has a stronger clinical precedent, highlighted by the success of Ibrutinib. Its N1-H donor provides a natural and potent hinge-binding anchor, and the scaffold has proven highly adaptable for developing both reversible and covalent inhibitors.
-
Thieno[2,3-d]pyrimidine demonstrates immense versatility, with potent compounds developed for a diverse range of targets beyond kinases, including GPCRs.[22][23] While it lacks the intrinsic N-H donor of its pyrazolo counterpart, this can be readily engineered into the C4-substituent, and the scaffold offers different electronic and steric properties that can be exploited for novel target interactions.
The choice between these scaffolds should be a strategic one, driven by the specific biological target and the desired mechanism of action. For projects aiming to replicate the hinge-binding motif of adenine closely or to explore covalent inhibition, the pyrazolo[3,4-d]pyrimidine core is an excellent starting point. For projects requiring broader chemical space exploration or where the unique electronic properties of the thiophene ring might offer an advantage in selectivity or ADME properties, the thieno[2,3-d]pyrimidine scaffold is a compelling alternative. The future for both scaffolds is bright, with ongoing efforts to incorporate them into novel modalities like Proteolysis Targeting Chimeras (PROTACs) and dual-target inhibitors, ensuring their continued relevance in the ongoing quest for innovative medicines.
References
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: https://pubmed.ncbi.nlm.nih.gov/33964580/
- Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(5), 1561-1571. Available at: https://pubs.acs.org/doi/10.1021/ar400257r
- Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 76-88. Available at: https://www.scielo.br/j/jbchs/a/S6gY8Z5y8q9f7Y8Y4Q8yY3D/?lang=en
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1117. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7721532/
- Ali, T. E. S., & Choh, K. N. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1851-1865. Available at: https://pubmed.ncbi.nlm.nih.gov/30826188/
- Abouzid, K. A. M., & Abdel-Sattar, E. A. A. (2018). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. Available at: https://fjps.springeropen.com/articles/10.1016/j.fjps.2017.07.003
- Xu, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. Available at: https://pubmed.ncbi.nlm.nih.gov/33285407/
- Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 513-519. Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00609
- Kumar, A., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(31), 6586-6603. Available at: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01314a
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1117. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00241a
- Oishi, E., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. Available at: https://pubmed.ncbi.nlm.nih.gov/2810148/
- Furuya, S., et al. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-3622. Available at: https://pubmed.ncbi.nlm.nih.gov/14505670/
- Radi, M., & Schenone, S. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Expert Opinion on Drug Discovery, 18(9), 947-960. Available at: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2232537
- BenchChem. (2025). Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. BenchChem Technical Guides. Available at: https://www.benchchem.
- Eissa, I. H., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1081-1100. Available at: https://www.future-science.com/doi/10.4155/fmc-2022-0312
- Ghorab, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(8), 642-649. Available at: https://onlinelibrary.wiley.com/doi/10.1002/ardp.201200055
- El-Sayed, N. N. E., et al. (2020). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Mini-Reviews in Medicinal Chemistry, 20(15), 1466-1481. Available at: https://pubmed.ncbi.nlm.nih.gov/32297601/
- W-S, Kim. (2013). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 50(S1), E1-E17. Available at: https://www.tandfonline.com/doi/abs/10.1080/00221554.2013.840742
- Liu, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: https://pubmed.ncbi.nlm.nih.gov/23421503/
- Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: https://www.researchgate.
- Liu, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: https://pubs.acs.org/doi/10.1021/jm301537p
- Liu, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives... Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/jm301537p
- Abouzid, K. A. M., & Abdel-Sattar, E. A. A. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. Available at: https://www.sciencedirect.com/science/article/pii/S231472451730076X
- El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: https://www.researchgate.
- El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 16043-16061. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9119641/
- Van der Heijden, J., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. Available at: https://pubmed.ncbi.nlm.nih.gov/32835918/
- Ghorab, M. M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 555-568. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442220/
- Wang, Y., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry, 233, 114243. Available at: https://pubmed.ncbi.nlm.nih.gov/35276536/
- El-Gamal, M. I., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available at: https://pubmed.ncbi.nlm.nih.gov/36190223/
- Al-Ostath, A. I., et al. (2021). Structure–activity relationship of thieno[2,3‐d]pyrimidines as epidermal growth factor receptor inhibitors. ResearchGate. Available at: https://www.researchgate.net/figure/Structure-activity-relationship-of-thieno23-dpyrimidines-as-epidermal-growth-factor_fig2_350022396
- Lewin, G., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available at: https://pubmed.ncbi.nlm.nih.gov/32278630/
- Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. Available at: https://pubmed.ncbi.nlm.nih.gov/28390772/
- El-Naggar, M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6563. Available at: https://www.mdpi.com/1420-3049/27/19/6563
- El-Gohary, N. S., & Shaaban, M. I. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14, 1878-1891. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra05401b
- Morsy, N. M., et al. (2023). Representative active compounds containing thieno[2,3-d]pyrimidinone core. ResearchGate. Available at: https://www.researchgate.net/figure/Representative-active-compounds-containing-thieno23-dpyrimidinone-core_fig2_368949826
- Ali, T. E. S., & Choh, K. N. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: https://www.researchgate.net/publication/331298492_Thieno23-dpyrimidine_as_a_promising_scaffold_in_medicinal_chemistry_Recent_advances
- El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1276-1290. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9083311/
- El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors... RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01968j
- Desroches, J., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 27(9), 2955. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104033/
- Bozorov, K., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(18), 6542. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532133/
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 19. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Thieno[2,3-d]pyrimidines: A Guide for Researchers
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines, the fundamental components of DNA and RNA.[1][2] This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of novel therapeutics with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] For researchers and professionals in drug development, the efficient and versatile synthesis of this privileged scaffold is of paramount importance.
This guide provides an in-depth, head-to-head comparison of the two predominant synthetic strategies for constructing the thieno[2,3-d]pyrimidine core. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide detailed, validated experimental protocols for each route. Our objective is to equip you with the necessary insights to make informed decisions when selecting a synthetic pathway tailored to your specific research goals.
At a Glance: Two Major Synthetic Philosophies
The construction of the thieno[2,3-d]pyrimidine ring system can be broadly categorized into two distinct approaches:
-
Route A: Building the Pyrimidine Ring onto a Pre-formed Thiophene. This is arguably the more common and versatile approach, often commencing with the celebrated Gewald multicomponent reaction to construct a highly functionalized 2-aminothiophene intermediate.
-
Route B: Constructing the Thiophene Ring onto a Pre-existing Pyrimidine. This strategy begins with a suitably substituted pyrimidine precursor and employs cyclization reactions to forge the fused thiophene ring.
The choice between these routes is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the desired scale of the synthesis.
Route A: The Gewald Reaction-Centric Approach
The Gewald reaction is a powerful one-pot, three-component reaction that provides access to polysubstituted 2-aminothiophenes.[4] This reaction's elegance lies in its convergence, bringing together a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to rapidly assemble the thiophene core.[4]
The Causality Behind the Experimental Choices
The success of the Gewald reaction hinges on a sequence of carefully orchestrated chemical events. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (commonly a secondary or tertiary amine like morpholine or triethylamine). This forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur and intramolecular cyclization, followed by tautomerization, yields the 2-aminothiophene. The choice of base and solvent can significantly impact the reaction rate and yield, with polar solvents like ethanol or dimethylformamide (DMF) generally being preferred.
Advantages and Disadvantages of Route A
| Advantages | Disadvantages |
| High Versatility: A wide range of commercially available ketones, aldehydes, and active methylene nitriles can be employed, allowing for diverse substitution patterns on the thiophene ring. | Multi-step Process: While the initial Gewald reaction is often a one-pot procedure, the subsequent cyclization to the thieno[2,3-d]pyrimidine adds to the overall step count. |
| Convergent Synthesis: The key thiophene intermediate is assembled from simple, readily available starting materials in a single step. | Potential for Low Yields in Gewald Step: The Gewald reaction can sometimes be low-yielding, particularly with less reactive carbonyl compounds or if reaction conditions are not optimized. |
| Well-Established and Robust: The Gewald reaction and subsequent cyclizations are well-documented in the literature, providing a wealth of information for troubleshooting and optimization. | Limited Control over Pyrimidine Substitution: The substituents on the pyrimidine ring are introduced in the subsequent cyclization step, which may offer less flexibility compared to starting with a pre-functionalized pyrimidine. |
Experimental Data for Route A
| Step | Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| 1. Gewald Reaction | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Morpholine, Ethanol, Reflux, 2h | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~85% | [5] |
| 2. Cyclization | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide, 180-185°C | 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidin-4(3H)-one | Good | [5] |
| 3. Chlorination | 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃, Pyridine, Toluene | 4-Chloro-5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidine | 68-75% | [4] |
Detailed Experimental Protocol for Route A
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a stirred solution of elemental sulfur (0.64 g, 20 mmol) in ethanol (20 mL), add cyclohexanone (2.0 g, 20 mmol) and ethyl cyanoacetate (2.26 g, 20 mmol).
-
To this mixture, add morpholine (2.0 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry to afford the desired 2-aminothiophene.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2.39 g, 10 mmol) and formamide (20 mL) is heated at 180-185°C for 4 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to give the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Workflow Diagram for Route A
Caption: Workflow for the Gewald-centric synthesis of thieno[2,3-d]pyrimidines.
Route B: Building the Thiophene Ring onto a Pyrimidine Core
An alternative and equally valuable strategy involves the construction of the thiophene ring onto a pre-functionalized pyrimidine scaffold. This approach is particularly useful when specific substituents are desired on the pyrimidine ring, as these can be incorporated into the starting materials.
The Causality Behind the Experimental Choices
This route typically starts with a pyrimidine bearing vicinal chloro and formyl (or cyano) groups, such as 4,6-dichloropyrimidine-5-carbaldehyde.[7] The thiophene ring is then constructed by reacting this precursor with a reagent that provides the remaining two carbons and the sulfur atom of the thiophene ring, such as methyl thioglycolate. The reaction proceeds via an initial nucleophilic substitution of one of the chloro groups by the sulfur nucleophile, followed by an intramolecular condensation and cyclization to form the fused thiophene ring. The choice of base (e.g., triethylamine) is crucial to facilitate both the initial substitution and the subsequent cyclization.
Advantages and Disadvantages of Route B
| Advantages | Disadvantages |
| Direct Introduction of Pyrimidine Substituents: Allows for the synthesis of thieno[2,3-d]pyrimidines with specific and potentially complex substitution patterns on the pyrimidine ring from the outset. | Less Versatility in Thiophene Substitution: The substitution pattern on the newly formed thiophene ring is limited by the nature of the cyclizing agent (e.g., methyl thioglycolate). |
| Potentially Shorter Route for Certain Analogs: If the desired pyrimidine precursor is readily available, this route can be more direct than the multi-step Gewald-based approach. | Availability of Starting Materials: The synthesis of appropriately substituted pyrimidine precursors can sometimes be challenging and may require multiple steps. |
| Avoids Handling of Elemental Sulfur: This can be an advantage in terms of reaction setup and safety. | Potentially Harsher Reaction Conditions: Some cyclization steps may require elevated temperatures or stronger bases. |
Experimental Data for Route B
| Step | Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| 1. Cyclization | 4,6-Dichloropyrimidine-5-carbaldehyde, Methyl thioglycolate | Triethylamine, Methanol, Reflux | Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | Moderate | [7] |
Detailed Experimental Protocol for Route B
Step 1: Synthesis of Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
-
To a solution of 4,6-dichloropyrimidine-5-carbaldehyde (1.77 g, 10 mmol) in methanol (50 mL), add methyl thioglycolate (1.06 g, 10 mmol).
-
Cool the mixture in an ice bath and add triethylamine (1.5 mL, 11 mmol) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
The residue is then partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired thieno[2,3-d]pyrimidine.
Workflow Diagram for Route B
Caption: Workflow for the pyrimidine-centric synthesis of thieno[2,3-d]pyrimidines.
Conclusion: Selecting the Optimal Route
The choice between these two synthetic strategies is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the research program.
-
For rapid access to a diverse library of analogs with varied substituents on the thiophene ring, the Gewald reaction-centric approach (Route A) is often the preferred method. Its convergent nature and the vast array of commercially available starting materials make it a powerful tool for structure-activity relationship (SAR) studies.
-
When the synthetic target requires specific or complex functionality on the pyrimidine ring, and a suitable precursor is accessible, the pyrimidine-based approach (Route B) can offer a more direct and efficient pathway.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route, as presented in this guide, will empower researchers to navigate the synthesis of thieno[2,3-d]pyrimidines with greater confidence and success. The strategic application of these synthetic methodologies will undoubtedly continue to fuel the discovery of novel and impactful therapeutic agents based on this remarkable heterocyclic scaffold.
References
- Varvounis, G., & Giannopoulos, T. (1993). Synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (1), 13-17. [Link]
- Konno, S., Sagi, M., Hori, M., & Yamanaka, H. (1989). Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities. Yakugaku Zasshi, 109(7), 464-473. [Link]
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1345-1355. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 235. [Link]
- Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 945-959. [Link]
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(7), 1159–1194. [Link]
- Ganguly, S., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
- Shi, D., et al. (2019). A one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. Tetrahedron Letters, 60(1), 55-58.
Sources
- 1. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Profiling of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Guide for Target Validation and Off-Target Assessment
Introduction: The Promise and Peril of Privileged Scaffolds
In the landscape of kinase inhibitor discovery, certain molecular architectures consistently emerge as effective frameworks for binding to the highly conserved ATP pocket of kinases. The thieno[2,3-d]pyrimidine scaffold is one such "privileged" structure, providing a versatile platform for the design of potent anticancer agents.[1][2] Its structural similarity to purine allows it to effectively compete with ATP, and its unique chemical properties have led to the development of numerous clinical and preclinical kinase inhibitors.[1] This guide focuses on a specific, promising subclass: 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one derivatives . The bromine atom at the 5-position serves as a key synthetic handle and a potential interaction point within the kinase active site, making this an attractive starting point for medicinal chemistry campaigns.
However, the very features that make a scaffold privileged also present a significant challenge: cross-reactivity. A potent inhibitor against the primary target may also interact with dozens of other kinases, leading to unforeseen off-target toxicities or even confounding the interpretation of its biological effects. Therefore, a rigorous and systematic cross-reactivity profiling cascade is not merely a supplementary exercise but a cornerstone of the drug development process. It is essential for de-risking candidates, elucidating their true mechanism of action, and identifying potential opportunities for polypharmacology.[3][4]
This guide provides a comprehensive, field-proven framework for profiling the selectivity of this compound derivatives. We will move beyond simple checklists, explaining the causality behind experimental choices and providing self-validating protocols that ensure data integrity. Our approach is structured as a multi-tiered cascade, designed to efficiently triage compounds from broad, initial screens to deep, mechanistic validation in a cellular context.
A Multi-Tiered Workflow for Kinase Selectivity Profiling
The journey from a promising hit to a well-characterized lead requires a strategic application of various profiling technologies. A tiered approach allows for the cost-effective elimination of non-selective compounds early on, while dedicating more resource-intensive assays to the most promising candidates. The goal is to build a comprehensive "selectivity signature" for each derivative.
Caption: A four-tiered workflow for comprehensive kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Profiling
The Causality: Before investing significant resources, we need a panoramic view of a compound's behavior across the human kinome. A broad, single-concentration screen against a large panel of kinases (often >400) is the most efficient way to achieve this.[5][6] The objective here is not to measure precise potency, but to rapidly identify all potential interaction partners and flag promiscuous compounds for elimination. We choose a high concentration (typically 1 to 10 µM) to ensure we capture even weak interactions that might become relevant at higher therapeutic doses.
Recommended Technology: Active Site-Directed Competition Binding Assays (e.g., KINOMEscan™)
This technology measures the ability of a compound to displace a proprietary ligand from the active site of each kinase in the panel. The results are typically reported as percent inhibition (%Inh) or percent of control (%Ctrl).
Experimental Workflow: KINOMEscan™ Profiling
Caption: Workflow for broad kinome profiling using a competition binding assay.
Tier 2: Potency Determination (Biochemical IC50)
The Causality: The Tier 1 screen provides a list of potential "hits." The next critical step is to quantify the potency of our this compound derivative against the intended primary target and the most significant off-targets identified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This quantitative data allows us to calculate a Selectivity Index (SI) , a key metric for comparing compounds, which is the ratio of the IC50 for an off-target to the IC50 for the on-target. A higher SI indicates greater selectivity.
Recommended Technology: ADP-Glo™ Luminescent Kinase Assay
This is a universal, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] Its high sensitivity and tolerance for a wide range of ATP concentrations make it suitable for profiling diverse kinases and inhibitor modalities.[7]
Protocol: Universal In Vitro Kinase IC50 Determination
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the specific peptide substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate potency assessment.[8]
-
Reconstitute the recombinant kinase enzyme in Kinase Buffer.
-
Prepare a serial dilution of the this compound derivative (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute further in Kinase Buffer.
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 3: Cellular Target Engagement
The Causality: A compound that is potent in a biochemical assay may not necessarily engage its target in the complex environment of a living cell due to factors like poor permeability or high protein binding. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in intact cells or tissues.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).[11][12] Observing a thermal shift provides strong, direct evidence that the compound is reaching and binding to its intended target in a physiological context.[13]
Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the this compound derivative at a desired concentration (e.g., 10x the biochemical IC50) or a vehicle control (DMSO) for 2 hours.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Use a secondary HRP-conjugated antibody and an ECL substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative protein amount against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this workflow, let's consider a hypothetical this compound derivative, "Compound-BrT" , designed as an inhibitor of VEGFR2. We will compare its selectivity profile to a known multi-kinase inhibitor, Sunitinib, which also targets VEGFR2.
Table 1: Comparative Selectivity Profile of Compound-BrT vs. Sunitinib
| Assay Tier | Target Kinase | Compound-BrT | Sunitinib | Rationale & Interpretation |
| Tier 1 | % Inhibition @ 1 µM | Initial broad screen to identify off-targets. | ||
| VEGFR2 (KDR) | 98% | 99% | Both compounds strongly inhibit the primary target. | |
| KIT | 25% | 95% | Compound-BrT shows significantly less activity against KIT. | |
| PDGFRβ | 35% | 97% | Compound-BrT is more selective against PDGFRβ. | |
| FLT3 | 15% | 92% | High selectivity for Compound-BrT over FLT3. | |
| SRC | 40% | 65% | Moderate off-target activity for both. | |
| Tier 2 | IC50 (nM) | Quantifies potency and allows calculation of selectivity. | ||
| VEGFR2 (KDR) | 5 nM | 9 nM | Compound-BrT is slightly more potent on the primary target. | |
| KIT | 850 nM | 15 nM | SI (vs KIT) = 170x. Sunitinib is a potent KIT inhibitor. | |
| PDGFRβ | 620 nM | 12 nM | SI (vs PDGFRβ) = 124x. Sunitinib is a potent PDGFRβ inhibitor. | |
| SRC | 450 nM | 150 nM | SI (vs SRC) = 90x. Both show moderate off-target potency. | |
| Tier 3 | CETSA (Tm Shift) | Confirms target binding in live cells. | ||
| VEGFR2 (KDR) | +4.2 °C | +3.8 °C | Both compounds clearly engage and stabilize VEGFR2 in cells. | |
| KIT | No significant shift | +3.1 °C | Compound-BrT does not engage KIT in cells at 1 µM, unlike Sunitinib. |
Interpretation:
The data clearly demonstrates that while both compounds are potent inhibitors of the primary target, VEGFR2, Compound-BrT exhibits a vastly superior selectivity profile . The Tier 1 screen immediately flags Sunitinib's multi-kinase nature. The Tier 2 IC50 data quantifies this, showing that Compound-BrT has a >100-fold selectivity window against key off-targets like KIT and PDGFRβ, which are potently inhibited by Sunitinib. Crucially, the Tier 3 CETSA results provide cell-based validation of this selectivity, confirming that Compound-BrT's selectivity observed in biochemical assays translates to the cellular environment. This comprehensive profile suggests that Compound-BrT is a more precise tool for interrogating VEGFR2 signaling and may have a wider therapeutic window with fewer off-target side effects.
Conclusion
The development of kinase inhibitors based on the this compound scaffold holds significant promise. However, realizing this promise hinges on a deep and accurate understanding of each derivative's selectivity profile. The multi-tiered approach detailed in this guide—moving logically from broad screening to biochemical potency and finally to cellular target engagement—provides the rigorous, evidence-based framework required for modern drug discovery. By explaining the causality behind each experimental step and providing robust, validated protocols, researchers can confidently characterize their compounds, enabling them to make informed decisions to advance the most selective and promising candidates toward the clinic.
References
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Mi, Y., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]
- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
- Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- Gao, Y., et al. (2013). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors. Journal of Biological Chemistry. [Link]
- Protocol Exchange. (2014). In vitro NLK Kinase Assay.
- Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
- Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. [Link]
- Graczyk, P. P. (2009). The use of novel selectivity metrics in kinase research. Journal of Medicinal Chemistry. [Link]
- Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1.
- Hu, G., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Ghattas, A. K., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry. [Link]
- Fabro, F., et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Neuro-Oncology Advances. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Luke, R. W. A., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]
- Eurofins Discovery. (2023). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. assayquant.com [assayquant.com]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Thieno[2,3-d]pyrimidine Microtubule Targeting Agents
This guide provides a comprehensive comparison of the efficacy of thieno[2,3-d]pyrimidine derivatives as microtubule targeting agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and comparative cytotoxicity of these compounds against various cancer cell lines. We will explore the experimental data that positions this scaffold as a promising area for the development of novel anticancer therapeutics, benchmarked against established clinical agents.
Introduction: The Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to the purine core of ATP, making it an effective competitor at the ATP-binding sites of various kinases.[1][2] This has led to the development of numerous kinase inhibitors for cancer therapy.[1][2] However, a growing body of evidence reveals a distinct and equally potent anticancer mechanism for certain thieno[2,3-d]pyrimidine derivatives: the disruption of microtubule dynamics.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is a key feature that allows for the rapid reorganization of the cytoskeleton, a process that is particularly crucial for proliferating cancer cells. Consequently, agents that interfere with microtubule dynamics have proven to be highly effective anticancer drugs.[2]
This guide will focus on the efficacy of thieno[2,3-d]pyrimidines that act as microtubule targeting agents, specifically those that bind to the colchicine binding site on β-tubulin, leading to microtubule destabilization. We will compare their in vitro cytotoxicity with clinically established microtubule inhibitors such as paclitaxel, vinca alkaloids, and colchicine itself.
Mechanism of Action: Disrupting the Cellular Scaffolding
Thieno[2,3-d]pyrimidine-based microtubule targeting agents primarily exert their cytotoxic effects by inhibiting tubulin polymerization. They bind to the colchicine binding site on the β-tubulin subunit, which is located at the interface between the α- and β-tubulin monomers within the heterodimer.[3][4] This binding event induces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules.[5] The net effect is a decrease in the cellular pool of microtubules, which has profound consequences for the cell, particularly during mitosis.
The disruption of the mitotic spindle, a highly organized structure composed of microtubules, prevents proper chromosome segregation. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]
Comparative Efficacy: A Quantitative Analysis
The in vitro efficacy of thieno[2,3-d]pyrimidine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth by 50% and provide a quantitative measure of cytotoxic potency.
The following table summarizes the reported IC50 values for selected thieno[2,3-d]pyrimidine derivatives and compares them with established microtubule targeting agents. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Thieno[2,3-d]pyrimidine Derivatives and Clinically Used Microtubule Targeting Agents
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | |||
| Derivative 1 | MCF-7 (Breast) | 22.12 - 37.78 | [6] |
| Derivative 2 | HCT-116 (Colon) | 3.83 - 11.94 | [1] |
| Derivative 3 | SW480 (Colon) | 3.83 - 11.94 | [1] |
| Derivative 4 | SKOV3 (Ovarian) | 3.83 - 11.94 | [1] |
| Derivative 5 | U87 (Glioblastoma) | 3.83 - 11.94 | [1] |
| Derivative 6 | SKBR3 (Breast) | 3.83 - 11.94 | [1] |
| Derivative 7 | MCF-7 (Breast) | 0.013 | [7] |
| Derivative 8 | MDA-MB-231 (Breast) | 0.16 - 0.24 | [8] |
| Clinically Used Agents | |||
| Paclitaxel | |||
| Ovarian Carcinoma | 0.0004 - 0.0034 | [9] | |
| Lung Cancer (NSCLC) | 0.027 (120h) | [10] | |
| Breast Cancer (SK-BR-3) | Varies | [11] | |
| Breast Cancer (MDA-MB-231) | Varies | [11] | |
| Vincristine | |||
| A549 (Lung) | 0.040 | [12] | |
| MCF-7 (Breast) | 0.005 | [12] | |
| Ovarian Cancer (1A9) | 0.004 | [12] | |
| Neuroblastoma (SY5Y) | 0.0016 | [12] | |
| MCF-7 (VCR-resistant) | 10.574 | [13] | |
| Colchicine | |||
| Ovarian Cancer (1A9) | 0.0119 | [14] | |
| Bladder Cancer (5637) | 0.053 | [14] | |
| Renal Cancer (786-0) | 0.022 | [14] | |
| Combretastatin A-4 | |||
| Bladder Cancer (BFTC 905) | < 0.004 | [15] | |
| Bladder Cancer (TSGH 8301) | < 0.004 | [15] | |
| HeLa (Cervical) | 0.0959 | [16] | |
| HCT-116 (Colon) | 0.020 | [17] |
Structure-Activity Relationship (SAR): The Key to Potency
The cytotoxic potency of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. While extensive SAR studies have been conducted for their kinase inhibitory activity[18][19][20], the specific structural requirements for potent microtubule disruption are still being elucidated. However, some key observations can be made:
-
Substituents at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical. Phenylamino groups at this position have been shown to be important for anticancer activity.[7]
-
Substituents on the thiophene ring: Modifications to the thiophene ring can also significantly impact activity. For instance, the presence of a cyclopenta[21][22]thieno moiety has been shown to enhance cytotoxicity.[1]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate microtubule targeting agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thieno[2,3-d]pyrimidine derivative or control drug for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a suitable dose-response curve fitting software.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.
Protocol (Turbidity-based):
-
Reagent Preparation: Prepare a stock solution of purified tubulin (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by measuring the extent of polymerization at the plateau phase across a range of compound concentrations.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel microtubule targeting agents. Several derivatives have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines, with some exhibiting efficacy in the nanomolar range. Their mechanism of action, involving the inhibition of tubulin polymerization via binding to the colchicine site, is a well-validated strategy for cancer chemotherapy.
While the data presented in this guide highlights the potential of this compound class, further research is warranted. Future efforts should focus on:
-
Comprehensive SAR studies: A more systematic exploration of the structure-activity relationships specifically for microtubule inhibition will be crucial for the rational design of more potent and selective compounds.
-
In vivo efficacy studies: Promising candidates identified from in vitro screening need to be evaluated in preclinical animal models to assess their in vivo antitumor activity, pharmacokinetics, and toxicity profiles.
-
Overcoming drug resistance: Investigating the efficacy of these compounds against multidrug-resistant cancer cell lines is a critical step in determining their potential clinical utility.
References
- Vincristine IC50 Values in Cancer Cells. Scribd.
- Microtubule targeting agents: from biophysics to proteomics. PMC.
- High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). RSC Publishing.
- Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed.
- Summary of IC 50 values of taxol and vincristine in human cancer cell... ResearchGate.
- Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. PMC.
- Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate.
- Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. PubMed Central.
- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
- Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)... ResearchGate.
- Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed.
- Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. PubMed.
- Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. PubMed Central.
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare.
- Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. PMC.
- Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. ResearchGate.
- Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][12][21][23]triazolo[1,5-a]pyrimidine Derivatives. PMC.
- Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI.
- Targeting Microtubules by Natural Agents for Cancer Therapy. PMC.
- Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. PubMed.
- Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
- Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. PMC.
- Vincristine concentrations that reduce cell viability by 50% (IC50)... ResearchGate.
- Anti-proliferative activity data. IC 50 values in µg/mL and µM. ResearchGate.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
- A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC.
- Colchicine binding conformation (A) and proposed binding for compounds... ResearchGate.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
- Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. PubMed.
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. scribd.com [scribd.com]
- 13. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 22. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Evaluation of Off-Target Effects of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one Analogs as Kinase Inhibitors
Introduction
The thieno[2,3-d]pyrimidine scaffold is a well-established and highly valuable core structure in the design of kinase inhibitors. Its rigid, bicyclic nature and strategic nitrogen placements allow for key hydrogen bonding interactions within the ATP-binding pocket of numerous kinases. The 5-bromo substitution on this scaffold often serves as a key building block for further chemical modifications to enhance potency and selectivity. This guide focuses on a series of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one analogs designed as inhibitors of a hypothetical "Target Kinase X" (TKX), a critical enzyme in a cancer-related signaling pathway.
While achieving high on-target potency is a primary goal, the clinical success of any kinase inhibitor is critically dependent on its selectivity. The human kinome consists of over 500 highly conserved enzymes, creating a significant challenge in designing truly selective inhibitors.[1] Unintended interactions with other kinases or biomolecules, known as off-target effects, can lead to a range of adverse outcomes, from reduced therapeutic efficacy to severe toxicity.[1] Therefore, a rigorous and systematic evaluation of the off-target profile of any new chemical entity is paramount.
This guide provides a comprehensive framework for the evaluation and comparison of the off-target effects of novel this compound analogs. We will delve into a multi-pronged strategy that combines in silico prediction with in vitro biochemical assays and cell-based validation methods, providing researchers, scientists, and drug development professionals with the rationale and detailed protocols to de-risk their lead candidates effectively.
Chapter 1: The Imperative of Early Off-Target Profiling in Drug Discovery
The journey of a drug from discovery to market is fraught with challenges, and a significant percentage of candidates fail during preclinical and clinical development due to safety concerns.[2][3] Many of these failures can be attributed to unforeseen off-target interactions.[2][4] Early and comprehensive off-target profiling is not merely a regulatory checkbox but a critical strategy to mitigate risk and build a robust safety profile for a drug candidate.[5][6][7]
The primary objectives of early safety pharmacology and off-target screening are to:
-
Identify potential toxicities: Unwanted interactions with targets such as hERG ion channels, GPCRs, or other critical enzymes can lead to cardiovascular, neurological, or other organ-system toxicities.[8][9]
-
Guide lead optimization: By understanding the off-target liabilities of a chemical series, medicinal chemists can design new analogs that retain on-target potency while minimizing undesirable interactions. This is a key aspect of structure-activity relationship (SAR) studies.[8]
-
Reduce late-stage attrition: Identifying and addressing potential safety issues early in the discovery process is significantly more cost-effective than dealing with them in later, more expensive stages of development.[4][10]
-
Uncover new therapeutic opportunities: In some cases, off-target effects can be beneficial and may lead to drug repositioning or the development of multi-targeted therapies.
A modern approach to off-target evaluation employs a tiered and integrated strategy, starting with broad, predictive methods and progressively moving towards more focused and physiologically relevant assays.
Chapter 2: In Silico and Computational Approaches for Off-Target Prediction
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target landscape of a new compound.[11] These in silico techniques leverage the known chemical and biological data to predict potential interactions.[2][3][12]
Common computational approaches include:
-
Chemical Similarity Searching: Comparing the chemical structure of a new analog to databases of compounds with known biological activities. Tools like Similarity Active Subgraphs (SAS) and Molecular Similarity (SIM) can identify potential off-targets based on the principle that structurally similar molecules are likely to have similar biological activities.[2][3]
-
Machine Learning Models: These models are trained on large datasets of compound-target interactions and can predict the probability of a new molecule interacting with a panel of targets.[2][3]
-
Molecular Docking: This method simulates the binding of a small molecule to the three-dimensional structure of a protein, providing an estimation of the binding affinity. Docking a new analog against a library of protein structures can highlight potential off-target interactions.
For our this compound analogs, an in silico workflow would involve screening them against a database of all known human kinase structures, as well as other safety-relevant targets. The output would be a prioritized list of potential off-targets for subsequent experimental validation.
Chapter 3: In Vitro Biochemical Assays for Broad Off-Target Identification
Following in silico prediction, the next step is to experimentally screen the analogs against large panels of purified proteins. This provides direct evidence of biochemical interactions.
Kinome Profiling
Given that our compounds are designed as kinase inhibitors, kinome profiling is the most critical assay. This involves testing the compounds against a broad panel of purified human kinases to determine their selectivity.[13][14][15] Several commercial services offer kinome profiling panels of varying sizes.[14][15][16]
Experimental Protocol: Radiometric Kinase Profiling Assay (e.g., HotSpot™)
-
Compound Preparation: Prepare stock solutions of the this compound analogs in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, buffer, and any required cofactors.
-
Reaction Initiation: Add the test compound and a mixture of non-radiolabeled ATP and radiolabeled [γ-³³P]-ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for each kinase to ensure a sensitive measurement of inhibition.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a termination buffer. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to a DMSO control.
Table 1: Kinome Profiling of this compound Analogs (% Inhibition at 1 µM)
| Kinase | Analog 1 (Parent) | Analog 2 (R1 = Me) | Analog 3 (R2 = Ph) |
| TKX (On-Target) | 98% | 99% | 95% |
| ABL1 | 25% | 15% | 65% |
| SRC | 30% | 22% | 72% |
| LCK | 18% | 10% | 55% |
| EGFR | 5% | 2% | 8% |
| VEGFR2 | 12% | 8% | 45% |
| PIM1 | 68% | 75% | 50% |
| ROCK1 | 15% | 12% | 30% |
This data is illustrative and does not represent real experimental results.
From this hypothetical data, we can see that while Analog 2 shows improved selectivity against most kinases compared to the parent compound, Analog 3 exhibits significant off-target activity against SRC family kinases and VEGFR2.
Safety Pharmacology Panels
To identify potential liabilities beyond the kinome, it is crucial to screen compounds against a panel of targets known to be associated with adverse drug reactions.[4][8][17] These panels typically include GPCRs, ion channels, transporters, and nuclear receptors.[4][8][10][17]
Table 2: Safety Panel Screening of Analogs (% Inhibition at 10 µM)
| Target | Analog 1 (Parent) | Analog 2 (R1 = Me) | Analog 3 (R2 = Ph) |
| hERG (Ion Channel) | 15% | 8% | 25% |
| 5-HT2B (GPCR) | 5% | 2% | 48% |
| Dopamine Transporter (DAT) | <5% | <5% | 12% |
| Adrenergic α1A (GPCR) | 8% | 3% | 35% |
This data is illustrative and does not represent real experimental results.
The results for Analog 3 raise a red flag due to its activity against the 5-HT2B receptor, which has been linked to valvular heart disease.
Chapter 4: Cell-Based Assays for Validating Off-Target Engagement
While biochemical assays are excellent for identifying direct interactions, they do not always reflect the behavior of a compound in a complex cellular environment. Cell-based assays are therefore essential for validating off-target engagement and understanding the physiological consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that measures the binding of a compound to its target protein in intact cells or cell lysates.[11][18][19] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its resistance to heat-induced denaturation.[20][21][22]
Experimental Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing TKX) and treat the cells with the test compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., TKX and a suspected off-target like SRC) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Table 3: CETSA Results for On- and Off-Target Engagement (ΔTm in °C)
| Target Protein | Analog 1 (Parent) | Analog 2 (R1 = Me) | Analog 3 (R2 = Ph) |
| TKX (On-Target) | +5.2°C | +6.1°C | +4.8°C |
| SRC (Off-Target) | +1.5°C | +0.8°C | +4.5°C |
This data is illustrative and does not represent real experimental results.
The CETSA data confirms that Analog 3 engages SRC in a cellular context, corroborating the biochemical kinome profiling results. Analog 2 shows the best combination of strong on-target engagement and weak off-target engagement.
Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on a cell or organism, which can reveal off-target effects that might not be predicted by other methods.[23][24][25] For our analogs, a simple but informative phenotypic screen would be to assess their anti-proliferative activity in a panel of cell lines with different genetic backgrounds.
For example, if an analog shows potent anti-proliferative activity in a cell line that does not express the intended target TKX, it strongly suggests the presence of a functionally relevant off-target.
Chapter 5: Comparative Analysis and Lead Candidate Selection
The final step is to integrate all the data to make an informed decision on which analog to advance. This requires a careful balance of on-target potency, selectivity, and potential safety liabilities.
Summary of Findings:
-
Analog 1 (Parent): Good on-target activity but shows moderate off-target activity against PIM1 and some SRC family kinases.
-
Analog 2 (R1 = Me): Excellent on-target activity and the most selective profile in both biochemical and cellular assays. It shows minimal engagement with key off-targets and has a clean safety panel profile.
-
Analog 3 (R2 = Ph): Good on-target activity but is highly non-selective. It hits multiple off-target kinases (SRC, VEGFR2) and shows concerning activity in the safety panel (5-HT2B), which is confirmed by cellular engagement assays. This compound would be a high-risk candidate.
Based on this comprehensive evaluation, Analog 2 is the clear choice for advancement into further preclinical studies, including in vivo efficacy and formal toxicology assessments.
Conclusion
The evaluation of off-target effects is a cornerstone of modern drug discovery. For kinase inhibitors based on privileged scaffolds like this compound, a proactive and multi-faceted approach is essential to identify and mitigate potential safety risks. By integrating computational predictions, broad biochemical profiling, and targeted cell-based validation, researchers can build a detailed understanding of a compound's selectivity profile. This not only enables the selection of safer and more effective drug candidates but also accelerates their path to the clinic.
References
- Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
- Charles River Laboratories. Safety Pharmacology Studies. [Link]
- Pugsley, M. K., et al. (2015). Safety Pharmacology in Drug Discovery and Development. Handbook of Experimental Pharmacology, 229, 65-80. [Link]
- Aquila Biosciences. (n.d.).
- MtoZ Biolabs. Kinome Profiling Service. [Link]
- Slideshare. (2016). Safety pharmacology studies in drug development. [Link]
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- IITRI. Safety Pharmacology. [Link]
- Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
- Oncolines B.V. (2024). Kinome Profiling. [Link]
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 169-86. [Link]
- DeGroot, M. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 772. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
- Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1856-1865. [Link]
- DeGroot, M. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 772. [Link]
- Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Cell Chemical Biology, 30(11), 1433-1445.e5. [Link]
- Liu, Q., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 826-831. [Link]
- Bill, B., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1279235. [Link]
- Grueneberg, D. A., & Fischer, M. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today, 20(11), 1341-1349. [Link]
- Fancelli, D., et al. (2006). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]
- ResearchGate. (n.d.). Methods for detecting off-target effects of CRISPR/Cas9. [Link]
- Zhang, Y., & Pu, W. T. (2020). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches.
- Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects.... [Link]
- Moffat, J. G., et al. (2014). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 13(7), 515-529. [Link]
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
- Hsieh, P.-C., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(21), 3850. [Link]
- Viswanathan, V., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
- Chen, Y., et al. (2009). Discovery of 3H-benzo[7][13]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-6636. [Link]
- Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13410. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. criver.com [criver.com]
- 6. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Safety Pharmacology - IITRI [iitri.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. assayquant.com [assayquant.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 24. mdpi.com [mdpi.com]
- 25. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Independent Synthesis and Verification of Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As structural bioisosteres of purines, these compounds are of significant interest for the development of novel therapeutics.[2] This guide provides an in-depth comparison of common synthetic routes to thieno[2,3-d]pyrimidines and a rigorous framework for their independent verification, ensuring the integrity and reproducibility of research in this vital area.
Comparative Synthesis Strategies
The construction of the thieno[2,3-d]pyrimidine core can be broadly approached from two main strategies: building the thiophene ring first, followed by the pyrimidine ring, or starting with a pre-formed pyrimidine and constructing the fused thiophene ring.[1] Here, we compare three prevalent methods, highlighting their principles, advantages, and practical considerations.
Method 1: The Gewald-Dimroth Approach (Conventional Heating)
This is arguably the most common and versatile route, relying on the robust Gewald reaction to first construct a 2-aminothiophene intermediate.
Causality Behind Experimental Choices: The Gewald reaction is a powerful one-pot, multi-component reaction that efficiently assembles the highly substituted thiophene ring.[1] The subsequent cyclization with formamide or a similar one-carbon synthon, followed by a Dimroth rearrangement, allows for the introduction of diverse substituents onto the pyrimidine ring, making it a favored route for generating chemical libraries for structure-activity relationship (SAR) studies.[1][3]
Experimental Protocol: Synthesis of a Representative 4-Substituted Thieno[2,3-d]pyrimidine
Step 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile
-
To a stirred solution of a suitable ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add a catalytic amount of a base such as triethylamine (10 mmol).[1]
-
Stir the reaction mixture at room temperature for 5 hours.[1] The product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold ethanol to remove soluble impurities, and dry.[4] The crude product can be further purified by recrystallization from ethanol.[4]
Step 2: Formation of the Thieno[2,3-d]pyrimidine Core
-
A mixture of the 2-aminothiophene-3-carbonitrile (10 mmol) and an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol) is heated at 70°C for 20 minutes.[1][3] This forms the N,N-dimethylmethanimidamide intermediate.
-
The intermediate (4.25 mmol) is then dissolved in acetic acid (10 mL) with the desired aniline (5.1 mmol).[3]
-
The mixture is heated to 120°C for 1 hour to facilitate the Dimroth rearrangement, yielding the final 4-anilino-thieno[2,3-d]pyrimidine derivative.[3]
-
After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.[4]
Method 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[1]
Causality Behind Experimental Choices: Microwave heating can significantly enhance the rate of the Gewald reaction and the subsequent cyclization and Dimroth rearrangement steps.[1] This is due to the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis
Step 1: Microwave-Assisted Gewald Reaction
-
While less common for the initial Gewald step, microwave assistance can be applied. However, the conventional room temperature method is often efficient.[1]
Step 2: Microwave-Assisted Cyclization and Dimroth Rearrangement
-
The 2-aminothiophene-3-carbonitrile (10 mmol) and DMF-DMA (25 mmol) are subjected to microwave irradiation at 200 W and 70°C for 20 minutes.[1][3]
-
The resulting intermediate (4.25 mmol) is mixed with the desired aniline (5.1 mmol) in acetic acid (10 mL) and irradiated in a microwave reactor at 200 W and 120°C for 1 hour.[1][3]
-
Work-up and purification are performed as in the conventional method.
Method 3: Synthesis from a Pyrimidine Precursor
An alternative strategy involves the construction of the thiophene ring onto a pre-existing pyrimidine core.
Causality Behind Experimental Choices: This approach is particularly useful when the desired substitution pattern on the pyrimidine ring is more readily accessible from pyrimidine starting materials. The reaction of a suitably functionalized pyrimidine with a reagent that can provide the remaining atoms of the thiophene ring allows for a different disconnection approach.
Experimental Protocol: Synthesis from a Dichloropyrimidine
-
React 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde with ethyl-2-mercaptoacetate in the presence of a base.[1]
-
This reaction proceeds through a nucleophilic substitution of one of the chlorine atoms, followed by an intramolecular condensation to form the fused thiophene ring, yielding a 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester.[1]
-
The remaining chloro group can be further functionalized via nucleophilic substitution reactions.[5]
Comparison of Synthetic Methods
| Feature | Method 1: Gewald-Dimroth (Conventional) | Method 2: Microwave-Assisted | Method 3: From Pyrimidine Precursor |
| Reaction Time | Several hours to overnight | Minutes to a few hours[1][3] | Varies depending on the specific reaction |
| Yields | Moderate to good | Often higher than conventional methods[1][3] | Can be high, but depends on precursor availability |
| Versatility | High, allows for diverse substitution | High, accelerates many reaction types | Dependent on the availability of substituted pyrimidine precursors |
| Equipment | Standard laboratory glassware | Microwave reactor | Standard laboratory glassware |
| Purification | Recrystallization, Column Chromatography[4] | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
Synthetic Workflow Diagram
Caption: Overview of synthetic strategies for thieno[2,3-d]pyrimidines.
Independent Verification Workflow
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized thieno[2,3-d]pyrimidine compounds. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the final product.
Verification Workflow Diagram
Caption: A comprehensive workflow for the verification of synthesized compounds.
Purity Assessment
-
Thin-Layer Chromatography (TLC): An initial, rapid assessment of reaction completion and purity. A single spot with a consistent Rf value in an appropriate solvent system (e.g., ethyl acetate/hexane) suggests a relatively pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A high-purity sample (>95%) will show a single major peak.[6]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For the unsubstituted thieno[2,3-d]pyrimidine core, a characteristic signal for the pyrimidine proton (H-4) can be observed around δ 8.4-8.9 ppm.[7] Protons on the thiophene ring will also have distinct chemical shifts.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atoms of the fused heterocyclic system typically appear in the aromatic region of the spectrum (δ 115-172 ppm).[7]
-
-
Mass Spectrometry (MS):
-
Low-Resolution Mass Spectrometry (LRMS): Confirms the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, which can be used to determine the elemental composition of the molecule.[6] The fragmentation pattern can also provide structural information. Common fragmentation pathways may involve the cleavage of substituents from the core or the rupture of the heterocyclic rings.
-
Expected Analytical Data for a Representative Thieno[2,3-d]pyrimidine
| Technique | Expected Data |
| HPLC | Purity > 95% |
| ¹H NMR | Signals corresponding to aromatic protons of the thieno[2,3-d]pyrimidine core and any substituents. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, with aromatic carbons in the expected region. |
| HRMS | Molecular ion peak corresponding to the calculated exact mass of the target compound. |
Conclusion
The synthesis of thieno[2,3-d]pyrimidine derivatives is a well-established field with several reliable synthetic routes. The choice of method will depend on the desired substitution pattern, available starting materials, and laboratory equipment. A rigorous and orthogonal analytical workflow is essential to ensure the identity and purity of the synthesized compounds, which is a prerequisite for their use in biological and drug discovery applications. By following the guidelines and protocols outlined in this document, researchers can confidently synthesize and verify novel thieno[2,3-d]pyrimidine compounds for their research endeavors.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thieno[2,3-d]pyrimidines. BenchChem Technical Support.
- Adepu, R., et al. (2012).
- [No Author]. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi.
- Guo, Y., et al. (2025).
- Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation.
- [No Author]. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
- [No Author]. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed.
- Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- [No Author]. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system.
- [No Author]. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Journal Name].
- [No Author]. (n.d.).
- [No Author]. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI.
- [No Author]. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
- [No Author]. (n.d.). Access route to synthesize 3-substituted thieno[2,3-d]pyrimidin-4-ones 43.
- [No Author]. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- [No Author]. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
- [No Author]. (n.d.).
- [No Author]. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Journal Name].
- [No Author]. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
- [No Author]. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Journal Name].
- [No Author]. (n.d.). Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety.
- [No Author]. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
Sources
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thieno[2,3-d]pyrimidine Analogs in Kinase Active Sites
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine and has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and strategic placement of hydrogen bond donors and acceptors make it an exceptional hinge-binding motif for protein kinases.[1][2] Protein kinases, which regulate a vast array of cellular processes by phosphorylating substrate proteins, are a cornerstone of modern drug discovery, particularly in oncology.[3][4] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making them high-value therapeutic targets.[5][6]
This guide provides a comparative analysis of in silico molecular docking performance of various thieno[2,3-d]pyrimidine analogs against the active sites of several clinically relevant protein kinases. We will dissect the causality behind the computational protocol, present a framework for self-validating studies, and correlate the docking predictions with supporting experimental data to derive meaningful structure-activity relationships (SAR). The objective is to equip researchers with a robust framework for utilizing molecular docking as a predictive tool in the rational design of novel kinase inhibitors.
The Thieno[2,3-d]pyrimidine Core: An Ideal Kinase Hinge-Binder
The efficacy of the thieno[2,3-d]pyrimidine scaffold lies in its ability to mimic the adenine portion of ATP, the natural substrate for kinases. This allows it to form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further interactions that determine potency and selectivity. Numerous studies have demonstrated that derivatives of this scaffold can act as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).[7][8][9]
Featured Kinase Targets for Comparative Analysis
For this guide, we will focus on three well-validated oncological kinase targets where thieno[2,3-d]pyrimidine inhibitors have shown significant promise:
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[9][10][11]
-
EGFR: A receptor tyrosine kinase whose mutations and overexpression are implicated in various epithelial cancers, including non-small-cell lung cancer (NSCLC). The emergence of resistance mutations, such as T790M, necessitates the development of new generations of inhibitors.[7][12][13]
-
PI3K: A family of lipid kinases central to the PI3K/AKT/mTOR signaling pathway, which governs cell growth, proliferation, and survival. Its dysregulation is one of the most common events in human cancers.[5][8][14]
Methodology: A Self-Validating Protocol for Comparative Docking
The trustworthiness of any docking study hinges on a meticulously validated protocol. The principle of "redocking"—extracting the co-crystallized ligand from a protein structure and docking it back into the active site—serves as an essential internal control.[15][16] A successful redocking, defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the crystallographic pose, validates that the chosen docking algorithm and parameters can accurately reproduce the experimentally observed binding mode.[16][17]
Step-by-Step Experimental Protocol for Molecular Docking
-
Protein Preparation:
-
Source: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will reference PDB IDs such as 4JPS (PI3Kα), 1M17 (EGFR), and 3VHE (VEGFR-2).[18][19]
-
Refinement: Remove all water molecules and non-essential ions. Add polar hydrogens and assign appropriate atom types and partial charges using a molecular modeling suite like AutoDock Tools, Schrödinger Maestro, or MOE.
-
Rationale: This cleaning process ensures that the docking calculation is not confounded by irrelevant molecules and that the protein's electrostatic potential is accurately represented.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the thieno[2,3-d]pyrimidine analogs and convert them to 3D structures.
-
Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the ligand starts in a low-energy, realistic conformation.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define rotatable bonds. This is critical for the docking algorithm to explore conformational space effectively.
-
-
Active Site Definition & Grid Generation:
-
Binding Site Identification: Define the docking grid box around the active site, typically centered on the co-crystallized ligand. The box should be large enough to accommodate the ligands of interest and allow for rotational and translational sampling.
-
Grid Calculation: Pre-calculate the interaction potentials for various atom types (e.g., carbon, hydrogen, oxygen, nitrogen) within the defined grid box. This significantly speeds up the docking process.[3]
-
-
Docking Execution:
-
Algorithm: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, to explore the conformational, rotational, and translational space of the ligand within the active site.
-
Parameters: Set the number of docking runs and the exhaustiveness of the search. A higher exhaustiveness increases the probability of finding the optimal binding pose at the cost of longer computation time.
-
-
Pose Analysis and Scoring:
-
Clustering: The resulting poses are clustered based on RMSD. The lowest energy pose from the most populated cluster is typically considered the most probable binding mode.
-
Scoring Function: The binding affinity is estimated using a scoring function, which provides a score typically expressed in kcal/mol. A more negative score indicates a more favorable predicted binding affinity.
-
Interaction Analysis: Visualize the top-ranked pose to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues.
-
Caption: A validated workflow for molecular docking studies.
Comparative Docking Performance Analysis
The following table summarizes the predicted binding affinities (docking scores) of representative thieno[2,3-d]pyrimidine analogs against VEGFR-2, EGFR, and PI3K, compared to established inhibitors.
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Reference Inhibitor | Ref. Docking Score (kcal/mol) | Reference |
| Compound 18 | VEGFR-2 | -22.71 | Sorafenib | -21.77 | [20] |
| Compound 17f | VEGFR-2 | -9.80 | Sorafenib | -9.10 | [9] |
| Compound 5b | EGFR (WT) | -9.15 | Erlotinib | -11.75 | [7][18] |
| Compound 5b | EGFR (T790M) | -8.54 | Erlotinib | -10.90 | [7] |
| Compound 25 | EGFR (WT) | -8.7 | Erlotinib | -8.5 | [13] |
| Compound VIb | PI3Kγ | -8.9 | PI-103 | -9.5 | [5][8] |
*Note: Docking scores can vary significantly based on the software, scoring function, and specific protein preparation used. Direct comparison is most valid for data from the same study.
The data consistently show that optimized thieno[2,3-d]pyrimidine derivatives can achieve predicted binding affinities comparable to or even exceeding those of reference inhibitors.[20] For instance, Compound 18 shows a more favorable docking score against VEGFR-2 than Sorafenib in its respective study.[20] This in silico evidence strongly supports the potential of this scaffold for developing potent kinase inhibitors.
Analysis of Key Binding Interactions
Successful kinase inhibition by thieno[2,3-d]pyrimidines is predicated on a conserved binding pattern.
-
Hinge Interaction: The pyrimidine N1 and/or the 4-amino group form one or two canonical hydrogen bonds with the backbone amide and carbonyl groups of a key residue in the hinge region (e.g., Cys919 in VEGFR-2, Met793 in EGFR, Val882 in PI3K).[18][20] This is the primary anchoring interaction.
-
Hydrophobic Pockets: The fused thiophene ring and substituents at positions 2 and 4 occupy adjacent hydrophobic pockets, contributing significantly to binding affinity.
-
Gatekeeper Interaction: The nature of the substituent at position 4 can influence selectivity by interacting with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.
Caption: General binding mode in a kinase active site.
Bridging the Gap: Correlating In Silico Predictions with In Vitro Reality
While docking provides a powerful predictive model, its ultimate value is determined by its correlation with experimental biological data. A strong correlation between lower (more favorable) docking scores and lower IC₅₀ values from enzymatic or cell-based assays builds confidence in the in silico model for guiding further lead optimization.
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Enzymatic IC₅₀ (nM) | Reference |
| Compound 18 | VEGFR-2 | -22.71 | 84 | [20] |
| Sorafenib (Ref.) | VEGFR-2 | -21.77 | 90 | [20] |
| Compound 17f | VEGFR-2 | -9.80 | 230 | [9] |
| Compound 5b | EGFR (WT) | -9.15 | 37.19 | [7] |
| Compound 5b | EGFR (T790M) | -8.54 | 204.10 | [7] |
| Compound 25 | EGFR (WT) | -8.7 | 59 | [13] |
| Compound VIb | PI3Kβ | -8.9 | 72% Inh. @ 10µM | [5] |
| Compound VIb | PI3Kγ | -8.9 | 84% Inh. @ 10µM | [5] |
The data generally show a good qualitative correlation. For example, Compound 18, with a better docking score than the reference drug sorafenib, also demonstrates a slightly better IC₅₀ value.[20] Similarly, the less favorable docking score of Compound 5b against the T790M mutant of EGFR corresponds to a ~5.5-fold weaker inhibitory activity compared to the wild-type, mirroring clinical observations of resistance.[7] This demonstrates how docking can be used to predict and rationalize the effects of resistance mutations.
Conclusion and Future Outlook
The comparative analysis presented in this guide substantiates the utility of molecular docking as a critical tool in the discovery and development of thieno[2,3-d]pyrimidine-based kinase inhibitors. The strong correlation between validated in silico predictions and in vitro experimental data provides a high degree of confidence in using these computational methods for hit-to-lead optimization. By understanding the key anchoring interactions within the kinase hinge region and the role of substituents in exploiting adjacent hydrophobic pockets, medicinal chemists can rationally design next-generation analogs with improved potency, selectivity, and resistance profiles. The continued integration of robust, validated computational models into drug discovery workflows will undoubtedly accelerate the development of novel therapeutics for kinase-driven diseases.
References
- Al-Warhi, T., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2.
- Al-Ostath, S., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
- Hagras, M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. [Link]
- El-Metwally, S. A., et al. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Science. [Link]
- Elmenier, F. M., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed. [Link]
- Taghour, M. S., et al. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science. [Link]
- Elmenier, F. M., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. [Link]
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
- Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Elmenier, F. M., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. [Link]
- El-Metwally, S. A., et al. (2023).
- Al-Omair, M. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][10][20][21]triazolo[1,5-a]pyrimidine Derivatives.
- Sultan, S., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3-d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. PubMed. [Link]
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- Voskressensky, L. G., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
- Elmenier, F. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]
- Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- ResearchGate. (n.d.). New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies.
- ResearchGate. (2022). How to validate the molecular docking results?
- ResearchGate. (n.d.). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment.
- G-Repo. (n.d.).
- Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock.
- ResearchGate. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
- Millard, J. T., et al. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Publishing. [Link]
- Işık, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
- Aiswarya, R., & Jeyaprakash, R. S. (2022).
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
- Kufareva, I., & Abagyan, R. (2008).
- ResearchGate. (n.d.). Docking Scores of Novel Thieno[2,3-d] pyrimidine Derivatives.
- Hagras, M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Druggability of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide to Drug-Like Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases.[1][2] Its structural resemblance to the native purine core allows for competitive binding in the ATP pocket of numerous kinases, making it a fertile ground for inhibitor design.[3] This guide focuses on a specific subclass, the 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one derivatives, and provides a framework for assessing their drug-like properties.
Given the limited publicly available experimental data specifically for 5-bromo derivatives, this guide will utilize a comprehensive study on closely related thieno[2,3-d]pyrimidine analogues as a primary data source for experimental comparisons.[2] This approach allows for a robust evaluation of the scaffold's intrinsic characteristics. We will compare these findings against established kinase inhibitors—Gefitinib, Lapatinib, and Dasatinib—which feature alternative heterocyclic cores, to provide a clear benchmark for performance.
Pillar 1: The In Silico Gateway - Predictive Assessment of Drug-Likeness
Early-stage drug discovery relies heavily on in silico methods to filter large compound libraries and prioritize candidates with a higher probability of success, thereby conserving resources for more intensive experimental validation.[4][5] One of the most enduring and influential computational filters is Lipinski's Rule of Five.[2]
Lipinski's Rule of Five: A First-Pass Filter
Formulated by Christopher A. Lipinski, this rule of thumb identifies four simple physicochemical parameters that are common among the majority of orally bioavailable drugs.[2] It posits that poor absorption or permeation is more likely when a compound violates two or more of these rules:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily transported across biological membranes.
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
While a valuable guideline, it's crucial to recognize that Lipinski's Rule of Five is not a rigid law. Many successful drugs, including some natural products and newer therapeutic modalities, lie "beyond the Rule of Five."[2] However, it remains an indispensable first-pass assessment for oral drug candidates.
Comparative Analysis of Calculated Physicochemical Properties
To contextualize the potential of the this compound scaffold, we will compare the calculated properties of a representative derivative against established kinase inhibitors.
Table 1: In Silico Physicochemical Properties Comparison
| Compound | Scaffold | Molecular Weight (Da) | cLogP | HBD | HBA | Rule of Five Violations |
| 5-Bromo-thienopyrimidinone | Thieno[2,3-d]pyrimidine | ~280-450 (predicted range) | ~2.5-4.5 (predicted) | 1-2 | 4-6 | 0 |
| Gefitinib | Quinazoline | 446.9 | 3.2 | 1 | 5 | 0 |
| Lapatinib | Quinazoline | 581.1 | 5.7 | 2 | 8 | 2 (MW, LogP) |
| Dasatinib | Aminopyrimidine/Thiazole | 488.0 | 3.2 | 3 | 9 | 0 |
Note: Properties for the this compound are estimated based on the core structure and common substitutions found in kinase inhibitors. Actual values will vary with specific derivatization.
Pillar 2: Experimental Validation - The In Vitro Proving Ground
While in silico predictions are invaluable for initial screening, experimental data is the gold standard for assessing a compound's true potential. Key drug-like properties that must be empirically determined include aqueous solubility, membrane permeability, and metabolic stability.
Aqueous Solubility: The Foundation of Bioavailability
A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Equilibration: Shake the plate at room temperature for 2 hours to allow for precipitation and equilibration.
-
Filtration: Filter the suspension through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve to determine the concentration of the dissolved compound.
Membrane Permeability: Crossing the Cellular Barrier
For a drug to reach its intracellular target, it must be able to cross cell membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model for predicting passive diffusion.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor Plate Preparation: The test compound is dissolved in buffer (pH 7.4) in a 96-well donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing fresh buffer is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, into the acceptor plate.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS or UV-Vis spectroscopy. Permeability is calculated as an effective permeability coefficient (Pe).
Metabolic Stability: Surviving the First Pass
The liver is the primary site of drug metabolism, and compounds that are rapidly broken down by liver enzymes (such as cytochrome P450s) will have a short half-life and poor bioavailability. The liver microsomal stability assay is a standard in vitro method to assess this.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human or other species) and the test compound in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Visualizing the Workflow: Permeability and Stability Assays
Caption: High-level workflows for the PAMPA and microsomal stability assays.
Table 2: Comparative Experimental Drug-Like Properties
| Compound/Derivative Class | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Human Liver Microsome Stability (t½, min) |
| Thieno[2,3-d]pyrimidines (Representative Series) [2] | 10 - 150 (Varies with substitution) | Generally Moderate to High | 15 to >60 (Highly dependent on substitution) |
| Gefitinib | <1 | High | ~30 |
| Lapatinib | Very Low (<0.1) | Low to Moderate | >60 |
| Dasatinib | pH-dependent, Low | Moderate | ~180 |
Data is compiled from various literature sources and is intended for comparative purposes. Exact values can vary based on assay conditions.
Pillar 3: Structure-Property Relationships and Expert Insights
The true power of this analysis lies in understanding how the chemical structure of the thieno[2,3-d]pyrimidine core and its substituents influence its drug-like properties.
Insights from the Thieno[2,3-d]pyrimidine Scaffold:
-
Solubility: Studies on thieno[2,3-d]pyrimidine derivatives have shown that the introduction of polar groups, such as morpholino or piperazine moieties, can significantly enhance aqueous solubility.[2] For the 5-bromo derivatives, further substitution with solubilizing groups at other positions on the scaffold would be a critical strategy to ensure adequate solubility.
-
Permeability: The relatively planar and moderately lipophilic nature of the core thieno[2,3-d]pyrimidine structure generally favors good passive permeability. The 5-bromo substitution is expected to increase lipophilicity, which could enhance permeability, but this must be balanced against potential decreases in solubility.
-
Metabolic Stability: The metabolic fate of thieno[2,3-d]pyrimidines is highly dependent on the nature and position of their substituents.[2] Aromatic rings are often susceptible to CYP450-mediated oxidation. The 5-bromo position itself is generally stable, but substitutions at other positions, particularly those involving alkyl groups or electron-rich aromatic rings, can be metabolic "hotspots." Blocking these sites of metabolism through chemical modification (e.g., fluorination) is a common medicinal chemistry strategy.
Comparison with Alternative Scaffolds:
-
Quinazolines (Gefitinib, Lapatinib): This scaffold is a cornerstone of many successful kinase inhibitors.[4] However, they can suffer from poor solubility, as seen with Lapatinib.[6][7] The thieno[2,3-d]pyrimidine scaffold, being a bioisostere, offers an alternative with potentially more tunable solubility profiles.
-
Aminopyrimidine/Thiazole (Dasatinib): Dasatinib's complex structure highlights how multiple heterocyclic systems can be combined to achieve potent multi-kinase inhibition.[8][9] Its drug-like properties are generally favorable, though its solubility is pH-dependent. The thieno[2,3-d]pyrimidine core offers a more compact and potentially more synthetically tractable starting point.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. In silico analysis suggests that derivatives of this core can be readily designed to comply with Lipinski's Rule of Five, indicating a good potential for oral bioavailability.
Experimental data from closely related analogues demonstrate that the thieno[2,3-d]pyrimidine core can be chemically modified to achieve a favorable balance of aqueous solubility, membrane permeability, and metabolic stability.[2] When compared to established kinase inhibitors built on different heterocyclic cores, the thieno[2,3-d]pyrimidine scaffold holds its own, offering a viable and potentially advantageous alternative.
The key to unlocking the full potential of the this compound scaffold will lie in intelligent derivatization. Medicinal chemists must focus on introducing substituents that not only enhance target potency and selectivity but also fine-tune the physicochemical properties to create a well-behaved, druggable molecule. The experimental protocols and comparative data presented in this guide provide a robust framework for these critical optimization efforts.
References
- Ali, M. A., Ismail, R., & Choon, T. S. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1747-1764. [Link]
- Van der Veken, P., et al. (2016). Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties. European Journal of Medicinal Chemistry, 107, 246-257. [Link]
- Gombos, K., et al. (2017). Physicochemical Characterization and Cyclodextrin Complexation of the Anticancer Drug Lapatinib. Journal of Pharmaceutical and Biomedical Analysis, 140, 311-321. [Link]
- Tyverb (Lapatinib) EMA Assessment Report. (2008). European Medicines Agency. [Link]
- Sharma, R., et al. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 79, 415-433. [Link]
- Iressa (Gefitinib)
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
- Sprycel (Dasatinib) Prescribing Information. (2020). Bristol-Myers Squibb. [Link]
- PubChem Compound Summary for CID 176870, Gefitinib.
- PubChem Compound Summary for CID 208908, Lapatinib.
- PubChem Compound Summary for CID 3062316, Dasatinib.
- Christopher, J. A., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 51(12), 775-790. [Link]
- Li, X., et al. (2014). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. International Journal of Clinical Pharmacology and Therapeutics, 52(10), 869-875. [Link]
- Dasatinib. (n.d.). In DrugBank Online.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation | MDPI [mdpi.com]
- 4. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating HTS Hits from a Thieno[2,3-d]pyrimidine Library
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated hit is fraught with potential pitfalls. The initial excitement of identifying "active" compounds can quickly be tempered by the reality of false positives and promiscuous inhibitors. This guide provides a comprehensive, technically-grounded framework for the rigorous validation of hits emerging from thieno[2,3-d]pyrimidine-based libraries, a scaffold of significant interest in modern medicinal chemistry, particularly for kinase inhibitors.[1][2] We will move beyond a simple checklist of assays to delve into the causality behind experimental choices, ensuring a self-validating workflow that builds confidence in your hit series and conserves precious resources for the most promising candidates.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure with Caveats
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of adenine and guanine, making it an excellent starting point for targeting ATP-binding sites in enzymes, most notably protein kinases.[3] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Numerous approved drugs and clinical candidates across various therapeutic areas, including oncology and inflammation, feature this privileged scaffold.[4][5]
While not commonly flagged as a Pan-Assay Interference Compound (PAINS) substructure, the inherent characteristics of any small molecule library, including thieno[2,3-d]pyrimidines, necessitate a robust validation cascade to eliminate compounds that appear active through non-specific mechanisms.[6][7] These can include compound aggregation, assay technology interference, or chemical reactivity.[8]
The Hit Validation Funnel: A Multi-Pillar Approach
A successful hit validation campaign is not a linear process but rather a funnel, designed to efficiently eliminate artifacts while building a progressively stronger case for true, on-target activity. Our approach is built on three pillars: confirmation of activity, elimination of common artifacts, and direct biophysical characterization of the drug-target interaction.
Pillar 1: Confirmation of Primary Activity
The first and most critical step is to ensure the activity observed in the primary screen is real and reproducible. This involves moving from the screening plates to freshly ordered or synthesized solid material.
Hit Confirmation with Fresh Powder
Causality: Compounds in HTS libraries can degrade over time, and the accuracy of the plated concentration can vary. Re-testing with a freshly sourced, solid sample of confirmed identity and purity is non-negotiable to eliminate trivial errors from the primary screen.
Protocol:
-
Source new solid material for each primary hit.
-
Confirm the identity and purity (>95%) of the compound using LC-MS and ¹H-NMR.
-
Prepare a fresh stock solution in 100% DMSO.
-
Re-test the compound in the primary assay at the original screening concentration, in triplicate.
Dose-Response and IC50 Determination
Causality: Single-point HTS data is insufficient to characterize an inhibitor. A dose-response curve reveals the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50), and provides initial insights into its behavior.[9] A steep Hill slope, for instance, can be an early warning sign of non-specific inhibition, such as aggregation.[7]
Protocol: In Vitro Kinase Assay for IC50 Determination This protocol is a generalized example for a luminescence-based kinase assay that measures ATP consumption.
-
Compound Preparation:
-
Perform a serial dilution of the test compound in 100% DMSO to create a concentration range (e.g., 10 mM to 0.3 µM).
-
Further dilute these stocks in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (≤1%).[9]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add 10 µL of the target kinase and its specific substrate, diluted in kinase assay buffer, to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[10][11]
-
Incubate the plate at 30°C for 60 minutes, ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based reagent (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Pillar 2: Systematic Elimination of Common Artifacts
With confirmed potency, the next phase focuses on ruling out common mechanisms of assay interference. Hits that are active for the "wrong" reasons are a significant drain on resources.
Aggregation Counter-Screening
Causality: At micromolar concentrations, some organic molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes.[13] This is a prevalent mechanism for false positives in HTS.[14] The presence of a non-ionic detergent can disrupt these aggregates, restoring enzyme activity.[15]
Protocol: Detergent-Based Counter-Screen
-
Run the primary kinase assay as described for the IC50 determination in two parallel sets of plates.
-
In one set of plates, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the kinase assay buffer.
-
Compare the IC50 values obtained in the presence and absence of the detergent.
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition.
| Compound ID | Primary Assay IC50 (µM) | Assay + 0.01% Triton X-100 IC50 (µM) | Fold Shift | Flag |
| TH-001 | 1.2 | 1.5 | 1.25 | Pass |
| TH-002 | 2.5 | >50 | >20 | Fail (Aggregator) |
| TH-003 | 0.8 | 0.9 | 1.13 | Pass |
Table 1: Example Data from a Detergent-Based Aggregation Counter-Screen.
PAINS and Reactivity Analysis
Causality: Certain chemical substructures are known to be "pan-assay interference compounds" (PAINS) because they frequently appear as hits across many different assays due to various non-specific mechanisms like chemical reactivity, redox cycling, or fluorescence interference.[6][7][8]
Workflow:
-
Computational Filtering: Screen the chemical structures of your hits against established PAINS filters. Several free online tools and cheminformatics toolkits offer this functionality.
-
Medicinal Chemistry Review: An experienced medicinal chemist should review the structures. Substructures known for reactivity (e.g., Michael acceptors, promiscuous chelators) should be flagged for cautious interpretation, even if not in a formal PAINS filter.[6]
-
Interpretation: A PAINS flag is not an automatic disqualification but a strong call for further scrutiny. The activity of such compounds must be validated through multiple orthogonal and biophysical assays.
Orthogonal Biochemical Assay
Causality: To ensure the observed inhibition is not an artifact of the specific assay technology (e.g., interference with the luminescent reporter), it is crucial to confirm the IC50 in an orthogonal assay that measures the same biological event (kinase activity) through a different detection method.[16]
Alternative Assay Formats:
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a lanthanide donor and a fluorescent acceptor to measure product formation.[16]
-
Mobility Shift Assay: Detects the difference in charge between a peptide substrate and its phosphorylated product via electrophoresis.[10]
-
Radiometric Assay: The "gold standard" that directly measures the incorporation of ³²P or ³³P from radiolabeled ATP onto the substrate.[17]
Comparison: Choose an orthogonal assay with a fundamentally different detection principle. For example, if the primary screen was luminescence-based (measuring ATP consumption), a mobility shift assay (measuring product formation) would be a strong orthogonal choice.
Pillar 3: Direct Biophysical Validation and Mechanism of Action
Biochemical assays measure the consequence of inhibition. Biophysical assays provide direct, unequivocal evidence that the compound physically binds to the target protein.[18][19]
Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technology that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides kinetic data (on- and off-rates) and the equilibrium dissociation constant (Kd), a direct measure of binding affinity.[18][20]
Protocol Outline:
-
Immobilization: Covalently couple the purified target kinase to a sensor chip surface.
-
Binding Measurement: Flow a series of concentrations of the test compound over the chip surface.
-
Data Analysis: Monitor the change in the refractive index, which is proportional to the mass of compound binding to the immobilized protein. Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).[18]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Causality: The binding of a ligand typically stabilizes a protein, increasing its melting temperature (Tm). DSF measures this change in Tm by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.[15][21]
Protocol: DSF for Hit Validation
-
Reaction Setup: In a 96- or 384-well PCR plate, mix the purified target kinase (e.g., 2-5 µM), the test compound (at a saturating concentration, e.g., 10-50 µM), a fluorescent dye (e.g., SYPRO Orange), and assay buffer.[15]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal ramp (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).[22]
-
Fluorescence Monitoring: Measure the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a protein melting curve. The midpoint of the transition is the Tm. The difference in Tm with and without the compound (ΔTm) indicates the extent of stabilization.[23]
| Compound ID | IC50 (µM) [Biochemical] | Kd (µM) [SPR] | ΔTm (°C) [DSF] | Validation Status |
| TH-001 | 1.2 | 0.9 | + 5.2 | Validated Hit |
| TH-004 | 3.5 | No Binding | + 0.1 | False Positive |
| TH-005 | 0.5 | 0.4 | + 8.1 | Validated Hit |
Table 2: Comparing Data Across Orthogonal Validation Assays. A true hit should show correlated activity across functional and direct binding assays.
Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[24]
Conclusion: From Hit to High-Quality Lead
The rigorous, multi-faceted validation workflow detailed in this guide is essential for de-risking early-stage drug discovery projects. By systematically confirming activity, eliminating artifacts, and demonstrating direct physical engagement, researchers can have high confidence that their thieno[2,3-d]pyrimidine hits are genuine, on-target modulators. This methodical approach ensures that medicinal chemistry efforts are focused on structurally validated, mechanistically understood series, providing the strongest possible foundation for the journey from hit to lead and, ultimately, to a potential therapeutic candidate.
References
- ResearchGate. (n.d.). Protocol for performing and optimizing differential scanning fluorimetry experiments.
- protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay).
- PubMed. (1993). Thieno[2,3-d]pyrimidin-4(3H)-one derivatives and 1,2-dihydrogenated homologues: synthesis, enhanced in vitro antiaggregant activity for reduced compounds.
- NIH National Center for Biotechnology Information. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF).
- University of Leicester. (n.d.). Surface plasmon resonance1.
- NIH National Center for Biotechnology Information. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.
- Springer Nature. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
- protocols.io. (2024). In vitro kinase assay.
- NIH National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- NIH National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- NIH National Center for Biotechnology Information. (2017). Assay Interference by Aggregation.
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- SciSpace. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments.
- ResearchGate. (n.d.). Idealised values for the potency (IC50) of an inhibitor with....
- PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- YouTube. (2022). Pan Assay Interference Compounds.
- Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS).
- NIH National Center for Biotechnology Information. (n.d.). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay.
- Ichor Life Sciences. (n.d.). Biophysical Assays.
- Reaction Biology. (n.d.). Biophysical Brochure.
- PubMed. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors.
- Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering.
- NIH National Center for Biotechnology Information. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay.
- Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference.
- ResearchGate. (n.d.). 9.3. Typical thermal shift assay data and analysis. (A)....
- ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- KDSI. (n.d.). Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering.
- NIH National Center for Biotechnology Information. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters.
- MDPI. (n.d.). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity.
- NIH National Center for Biotechnology Information. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][9][12][22]triazolo[1,5-a]pyrimidine Derivatives.
- PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. drughunter.com [drughunter.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. mdpi.com [mdpi.com]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Thieno[2,3-d]pyrimidine and Thiazolo[5,4-d]pyrimidine Scaffolds as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PI3K in Oncology and the Quest for Selective Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapeutics. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into Class IA (p110α, p110β, and p110δ) and Class IB (p110γ). The development of small molecule inhibitors that selectively target these isoforms is a major focus of modern drug discovery.
Among the myriad of heterocyclic scaffolds explored for PI3K inhibition, thieno[2,3-d]pyrimidines and their bioisosteres, thiazolo[5,4-d]pyrimidines, have emerged as promising frameworks. Their structural resemblance to the purine core of ATP allows for effective competition at the kinase's ATP-binding site. This guide provides an in-depth, objective comparison of these two scaffolds as PI3K inhibitors, supported by experimental data, to aid researchers in the strategic design and development of next-generation cancer therapies.
Core Scaffold Analysis: Thieno[2,3-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine
The core structural difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine: a thiophene ring in thieno[2,3-d]pyrimidines and a thiazole ring in thiazolo[5,4-d]pyrimidines. This seemingly subtle change from a carbon to a nitrogen atom at position 7 of the fused ring system can significantly impact the electronic properties, bond angles, and hydrogen bonding potential of the molecule, thereby influencing its interaction with the PI3K active site and ultimately its inhibitory activity and selectivity.
Caption: Core structures of Thieno[2,3-d]pyrimidine and Thiazolo[5,4-d]pyrimidine.
Comparative Analysis of PI3K Inhibitory Activity
A key study directly compared a series of thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives for their PI3K inhibitory activity.[1] This head-to-head comparison provides invaluable insights into the relative merits of each scaffold.
In Vitro Potency and Isoform Selectivity
The inhibitory activities of representative compounds from both series against the four Class I PI3K isoforms (α, β, δ, and γ) are summarized in the table below. Of particular note are the lead compounds 6a (thieno[2,3-d]pyrimidine) and 7a (thiazolo[5,4-d]pyrimidine). Both compounds exhibited remarkable nanomolar potency against PI3Kα.[1]
| Compound | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 6a | Thieno[2,3-d]pyrimidine | 3.4 | 125 | 28 | 65 | [1] |
| 7a | Thiazolo[5,4-d]pyrimidine | 4.2 | 160 | 35 | 78 | [1] |
While both compounds are potent PI3Kα inhibitors, they display a degree of selectivity over the other isoforms. Further optimization of these scaffolds has led to the development of more isoform-selective inhibitors. For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines showed promising inhibitory activity against PI3Kβ and PI3Kγ isoforms.[2][3]
Structure-Activity Relationship (SAR) Insights
For the thieno[2,3-d]pyrimidine series, structure-activity relationship studies have revealed that:
-
A morpholine moiety at the 4-position is a common feature in many potent PI3K inhibitors, as it forms a crucial hydrogen bond with the hinge region of the kinase.[2][3]
-
Substitution on the 2-aryl ring significantly influences potency and selectivity. For example, a 3-hydroxyl group on the phenyl ring was found to be beneficial for PI3Kβ and PI3Kγ inhibition.[2][3]
In the thiazolo[5,4-d]pyrimidine series, the introduction of the nitrogen atom in the five-membered ring offers an additional point for interaction or modification, potentially allowing for finer tuning of selectivity and physicochemical properties.
Cellular Activity and In Vivo Efficacy
The ultimate test for any potential drug candidate is its performance in a biological context. In cellular assays, both scaffolds have demonstrated the ability to inhibit cancer cell proliferation. A direct comparison of compounds 6a and 7a in a panel of cancer cell lines revealed that the thiazolo[5,4-d]pyrimidine derivative 7a generally exhibited superior anti-proliferative activity.[1]
This trend was also observed in in vivo studies. In a human breast cancer xenograft model, oral administration of 7a resulted in more significant tumor growth inhibition compared to 6a .[1] This suggests that the thiazolo[5,4-d]pyrimidine scaffold may offer advantages in terms of drug-like properties, such as metabolic stability and oral bioavailability, leading to better in vivo performance.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of representative compounds and the key biological assays used to evaluate their PI3K inhibitory activity.
Synthesis of a Representative Thieno[2,3-d]pyrimidine PI3K Inhibitor
A general synthetic route to 2-aryl-4-morpholinothieno[2,3-d]pyrimidines is outlined below. The synthesis typically starts from a substituted 2-aminothiophene-3-carboxylate.
Caption: General synthesis of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines.
Step-by-Step Protocol: A detailed experimental procedure for a similar compound can be found in the work by Elmenier et al.[3]
Synthesis of a Representative Thiazolo[5,4-d]pyrimidine PI3K Inhibitor
The synthesis of thiazolo[5,4-d]pyrimidines often begins with a substituted 4-aminothiazole-5-carbonitrile or carboxylate.
Caption: General synthesis of thiazolo[5,4-d]pyrimidine derivatives.
Step-by-Step Protocol: A detailed experimental procedure for a similar compound can be found in the work by Xu et al.[1]
In Vitro PI3K Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method for determining the in vitro potency (IC50) of inhibitors against purified PI3K isoforms.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a target PI3K isoform.
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
TR-FRET detection reagents
-
Assay buffer
-
Test compounds
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PI3K enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate in the dark to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-Akt
This assay assesses the ability of an inhibitor to block the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
Objective: To determine the effect of a test compound on PI3K pathway activity in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (phospho-Akt, total Akt, loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cancer cells in multi-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) if necessary.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-Akt and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
Conclusion and Future Perspectives
Both thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine scaffolds have proven to be fertile ground for the discovery of potent PI3K inhibitors. The available data suggests that while both can be tailored to achieve high potency, the thiazolo[5,4-d]pyrimidine core may offer an edge in terms of in vivo efficacy, potentially due to more favorable pharmacokinetic properties.
The choice between these two scaffolds will ultimately depend on the specific therapeutic goal, including the desired isoform selectivity and the target product profile. For researchers in the field, this guide provides a solid foundation for understanding the nuances of these two important heterocyclic systems and for making informed decisions in the design of novel PI3K inhibitors for cancer therapy. The continued exploration of these scaffolds, aided by structure-based drug design and a deeper understanding of the PI3K signaling network, holds great promise for the development of more effective and safer targeted cancer treatments.
References
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Discovery of new thienopyrimidine derivatives as potent and orally efficacious phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Discovery of new thienopyrimidine derivatives as potent and orally efficacious phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one. As a brominated heterocyclic compound, this chemical requires specialized handling and disposal procedures to mitigate risks to personnel, research integrity, and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and compliance in the laboratory.
Foundational Principle: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from structurally similar compounds and the general properties of halogenated organics.
The thieno[2,3-d]pyrimidin-4(3H)-one core is known to be harmful if swallowed[1]. The addition of a bromine atom, a halogen, places this compound in a category that requires special attention due to its potential for environmental persistence and the formation of hazardous byproducts upon improper treatment[2][3]. A closely related analog, 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[4]. Therefore, it is prudent to handle this compound with a similar level of caution.
Table 1: Inferred Hazard Profile and Key Chemical Data
| Property | Inferred Data / Classification | Rationale & Source |
|---|---|---|
| GHS Pictograms | Warning | Based on analogs like thieno(2,3-d)pyrimidin-4(3H)-one and 5-bromo-4-chlorothieno[2,3-d]pyrimidine.[1][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from structural analogs. Prudent to assume these hazards in the absence of specific data.[4][5] |
| Chemical Class | Halogenated Heterocyclic Organic Compound | Contains a carbon-bromine bond, which dictates specific disposal pathways.[6][7][8] |
| Molecular Formula | C₆H₃BrN₂OS | From chemical databases.[9] |
| CAS Number | 1239460-83-3 | From chemical databases.[9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a workflow designed to ensure safety and compliance from the moment the material is deemed waste.
Diagram: Decision Workflow for Disposal
Below is a visual representation of the procedural logic for handling and disposing of this compound waste.
Caption: Disposal workflow for this compound.
Protocol 1: Waste Segregation and Collection
Causality: Halogenated and non-halogenated waste streams must be kept separate. Co-mingling can lead to dangerous reactions and complicates the final disposal process, which is specifically designed for the challenges of destroying halogenated compounds.
-
Identify Waste Type: Determine if the waste is pure this compound (solid), a solution containing it, or contaminated materials (e.g., gloves, weighing paper, silica gel).
-
Designate a Waste Container: Procure a dedicated, chemically resistant container with a tightly sealing lid. Polyethylene (HDPE) containers are generally suitable.[10] The container must be in good condition, free of cracks or leaks.
-
Transfer Waste:
-
Solids: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop.
-
Liquids/Solutions: Using a funnel, carefully pour liquid waste into the designated container.
-
Contaminated Labware: Disposable items (gloves, pipette tips) should be placed in a sealed bag and then into the solid halogenated waste container. Non-disposable glassware must be decontaminated (see Protocol 3).
-
-
Closure: Securely close the container lid immediately after adding waste to prevent the release of vapors. Waste containers should remain closed at all times except when waste is being actively added.
Protocol 2: Labeling and Temporary Storage
Causality: Accurate and clear labeling is a critical safety and regulatory requirement. It informs personnel of the container's contents and hazards and is essential for the waste disposal vendor to handle the material correctly.
-
Labeling: Before adding the first drop of waste, affix a hazardous waste label to the container.[7] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[7]
-
An accurate list of all other components in the container (e.g., solvents, with percentages).
-
The relevant hazard warnings (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area must be well-ventilated, such as in a chemical fume hood or a ventilated cabinet.[11]
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.
-
Store away from incompatible materials, especially strong oxidizing agents and acids.[11]
-
Protocol 3: Decontamination of Reusable Labware
Causality: Trace amounts of the compound can remain on glassware, posing an exposure risk and potentially contaminating future experiments. A multi-step rinse ensures effective removal.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethyl acetate). Crucially, this first rinseate is considered hazardous waste and must be collected in the designated halogenated liquid waste container.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
The Final Step: Compliant Off-Site Disposal
The ultimate disposal of this compound is not a task for the laboratory. It must be handled by a licensed hazardous waste management company.
The Preferred Method: High-Temperature Incineration
For halogenated organic compounds, high-temperature incineration (typically above 900°C or 1200 K) is the most effective and environmentally sound disposal method.[3]
-
Why Incineration? This process provides sufficient energy and residence time to ensure the complete destruction of the heterocyclic ring and the carbon-bromine bond.
-
Managing Byproducts: The combustion of brominated compounds generates hydrogen bromide (HBr), a corrosive gas.[2] Compliant incineration facilities are equipped with advanced flue gas treatment systems, such as scrubbers, to neutralize acidic gases like HBr before they are released into the atmosphere.[2]
-
Avoiding Dioxin Formation: Improper or low-temperature combustion of halogenated materials can lead to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans.[2][3] Using a certified, high-temperature facility is essential to prevent this.
Landfill disposal is not a suitable option for this class of chemical. The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of halogenated organic compounds due to their potential to leach into soil and groundwater.[6][12]
Procedure for Removal:
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified hazardous waste disposal vendors.
-
Schedule a Pickup: Follow your institution's protocol to schedule a waste pickup. Ensure all containers are properly labeled and sealed.
-
Maintain Records: Keep a copy of all waste manifests and disposal records. This documentation is crucial for regulatory compliance and tracking the lifecycle of the chemical from procurement to disposal.
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to minimize exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team or EHS office immediately.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
Wear PPE: At a minimum, wear two pairs of nitrile gloves, chemical splash goggles, and a lab coat. For larger spills or if dust is generated, a NIOSH-approved respirator may be necessary.[13][14]
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting both themselves and the environment.
References
- LookChem.
- PubChem.5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299.[Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.Other Disposal Guidance | I-WASTE DST.[Link]
- eCFR.
- Braun Research Group.
- PubChem.thieno(2,3-d)pyrimidin-4(3H)-one.[Link]
- Appretech Scientific Limited.5-Bromothieno[2,3-d]pyrimidin-4-amine.[Link]
- University of California, Irvine.
- U.S. Environmental Protection Agency.Environmental Fact Sheet, Organobromine.[Link]
- ResearchGate.
- PubMed.Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.[Link]
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
- Duke University.Safe Handling of Hazardous Drugs.[Link]
- GovInfo.Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998).[Link]
Sources
- 1. thieno(2,3-d)pyrimidin-4(3H)-one | C6H4N2OS | CID 2808547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2,4(1H,3H)-pyrimidinedione(51-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. 1239460-83-3|this compound|BLD Pharm [bldpharm.com]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. keyorganics.net [keyorganics.net]
Comprehensive Safety and Handling Guide for 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one. As a valued researcher, your safety is paramount. This document is designed to provide you with a robust framework for safely incorporating this compound into your research workflows, ensuring both personal protection and experimental integrity. The thieno[2,3-d]pyrimidine scaffold is a core component in many pharmacologically active molecules, and as such, all derivatives should be handled with the utmost care, assuming potential biological activity.[1][2][3][4][5]
Hazard Assessment and Core Principles
Key Safety Principles:
-
Minimize Exposure: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Prevent Contact: Avoid direct contact with skin and eyes by using appropriate personal protective equipment (PPE).[9]
-
Assume Potency: Given its use in drug discovery, assume the compound is biologically active.
-
Contingency Planning: Be prepared for accidental spills. Ensure a spill kit compatible with chemical powders and solvents is readily accessible.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is required when there is a significant risk of splashing or when handling larger quantities.[8][10][11] | Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemically resistant, powder-free nitrile gloves is recommended. Ensure gloves are inspected for integrity before each use.[10][11] | Double-gloving provides an extra barrier in case the outer glove is compromised. Powder-free gloves prevent the aerosolization and inhalation of the compound.[11] Change gloves immediately if contamination is suspected. |
| Protective Clothing | A long-sleeved laboratory coat, fully buttoned, is mandatory. For operations with a higher risk of contamination, chemically resistant coveralls are advised.[8][10] | Protects skin from accidental contact. Clothing worn under the lab coat should be made of natural fibers like cotton and cover the legs completely.[10] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood, if ventilation is inadequate, or if dust generation is unavoidable.[8][10] | Administrative and engineering controls, such as a fume hood, should be the primary method of exposure control. Respirator use requires proper fit-testing and training.[10] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are required.[10] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a systematic procedure is critical to ensuring safety and reproducibility. The workflow below outlines the key stages of handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Spill Management:
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors. Our commitment is to not only provide high-quality reagents but also to ensure you have the necessary information to use them safely and effectively.
References
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. (n.d.). Benchchem.
- Safety Data Sheet - 4(3H)-Pyrimidone. (2024). Fisher Scientific.
- Safety Data Sheet - 6-phenyl-1,3,5-triazine-2,4-diyldiamine. (2025). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet - Salinomycin. (2025). Sigma-Aldrich.
- Personal Protective Equipment. (n.d.). ASHP Publications.
- 5-Bromothieno[2,3-d]pyrimidin-4-amine. (n.d.). Appretech Scientific Limited.
- 7-BROMOTHIENO[3,2-D]PYRIMIDIN-4(1H)-ONE. (2025). ChemicalBook.
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline Safety Data Sheet. (n.d.). CymitQuimica.
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2025). ResearchGate.
- 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. (n.d.). BLDpharm.
- 2-Amino-5-bromo-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. (n.d.). BLDpharm.
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (n.d.). MDPI.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). PubMed Central.
- Discovery of 3H-benzo[6][13]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). PubMed.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI.
Sources
- 1. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
